Manolide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C25 isoprenoids (sesterterpenes) [PR0105]. However, this does not mean our product can be used or applied in the same or a similar way.
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H36O5 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-hydroxy-3-[(2R,6R)-6-hydroxy-5-[(E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one |
InChI |
InChI=1S/C25H36O5/c1-16(10-12-20-17(2)8-6-14-25(20,3)4)7-5-9-18-11-13-21(29-23(18)27)19-15-22(26)30-24(19)28/h7,11,15,21,23-24,27-28H,5-6,8-10,12-14H2,1-4H3/b16-7+/t21-,23-,24?/m1/s1 |
InChI Key |
FGJIDQWRRLDGDB-KREAIKSFSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)CC/C(=C/CCC2=CC[C@@H](O[C@H]2O)C3=CC(=O)OC3O)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC(=CCCC2=CCC(OC2O)C3=CC(=O)OC3O)C |
Synonyms |
manoalide |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Pharmacological Profile of Manolide: A Potent Inhibitor of Phospholipase A2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Manolide, a sesterterpenoid natural product, was first isolated from the marine sponge Luffariella variabilis in 1980. Its discovery marked a significant milestone in the exploration of marine-derived pharmaceuticals due to its potent and irreversible inhibition of the pro-inflammatory enzyme phospholipase A2 (PLA2). This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental protocols associated with this compound. Quantitative data on its inhibitory activity and structure-activity relationships are summarized in structured tables. Furthermore, critical signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding of this important natural product.
Discovery and Structural Elucidation
Isolation from Luffariella variabilis
Manoalide was first reported by De Silva and Scheuer in 1980, isolated from the marine sponge Luffariella variabilis. The isolation process involved a multi-step extraction and chromatographic purification procedure.
Structural Characterization
The chemical structure of this compound was elucidated through extensive spectroscopic analysis, including infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectroscopy, in conjunction with mass spectrometry.
Table 1: Spectroscopic Data for the Structural Elucidation of this compound
| Spectroscopic Technique | Key Observations |
| Infrared (IR) | Absorption bands indicating the presence of hydroxyl (-OH), γ-lactone, and hemiacetal functional groups. |
| ¹H NMR (CDCl₃) | Signals corresponding to olefinic protons, protons adjacent to oxygen atoms, and methyl groups, providing insights into the carbon skeleton. |
| ¹³C NMR (CDCl₃) | Resonances confirming the presence of 25 carbon atoms, including carbonyl carbons of the lactone and carbons of the hemiacetal and trimethylcyclohexenyl ring. |
| Mass Spectrometry | Determination of the molecular formula as C₂₅H₃₆O₅. |
Mechanism of Action: Irreversible Inhibition of Phospholipase A2
Manoalide exerts its potent anti-inflammatory effects through the irreversible inhibition of phospholipase A2 (PLA2). PLA2 is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of phospholipids to release arachidonic acid, a precursor to various pro-inflammatory mediators such as prostaglandins and leukotrienes.
The mechanism of inhibition involves the covalent modification of lysine residues within the PLA2 enzyme. Specifically, the γ-hydroxybutenolide ring of this compound is crucial for this interaction. Studies on cobra venom PLA2 have identified Lys-6 and Lys-79 as the primary targets for this compound binding. This irreversible binding inactivates the enzyme, thereby blocking the release of arachidonic acid and halting the downstream inflammatory signaling pathway.
Caption: this compound irreversibly inhibits PLA2, blocking the release of arachidonic acid.
Quantitative Data
The inhibitory potency of this compound against PLA2 has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the source of the PLA2 enzyme and the assay conditions.
Table 2: Inhibitory Activity (IC₅₀) of this compound against Phospholipase A2 from Various Sources
| PLA2 Source | Substrate | IC₅₀ (µM) | Reference |
| Bee Venom (Apis mellifera) | Phosphatidylcholine | ~0.12 | [1] |
| Cobra Venom (Naja naja) | Dipalmitoylphosphatidylcholine | ~1.9 | [1] |
| Rattlesnake Venom (Crotalus atrox) | Phosphatidylcholine | ~0.7 | [1] |
| Porcine Pancreas | Phosphatidylcholine | ~30 | [1] |
| Human Synovial Fluid | Dipalmitoylphosphatidylcholine (DPPC) | 0.2 | |
| Human Synovial Fluid | E. coli (natural substrate) | 0.02 |
Structure-Activity Relationship (SAR)
Studies on this compound analogs have provided valuable insights into the structural features required for potent PLA2 inhibition.
Table 3: Structure-Activity Relationship of this compound Analogs
| Analog | Modification | Effect on PLA2 Inhibition |
| Seco-manoalide | Opening of the α-hydroxydihydropyran ring | Reduced activity |
| Luffariellolide | Modifications in the hydrophobic side chain | Potent inhibitor |
| Luffariellin A/B | Alterations in the side chain | Potent anti-inflammatory agents |
These studies have highlighted the critical role of the γ-hydroxybutenolide and the α-hydroxydihydropyran rings in the irreversible binding to PLA2. The hydrophobic side chain also contributes significantly to the overall potency.
Experimental Protocols
Isolation and Purification of this compound from Luffariella variabilis
The following protocol is a generalized procedure based on the original discovery and subsequent isolations.
-
Collection and Extraction: Collect fresh specimens of Luffariella variabilis. Immediately freeze and then lyophilize the sponge material. Extract the dried sponge with methanol (MeOH) at room temperature.
-
Solvent Partitioning: Concentrate the methanol extract under reduced pressure. Partition the resulting residue between n-hexane and 90% aqueous methanol. Separate the layers and further partition the aqueous methanol layer with dichloromethane (CH₂Cl₂).
-
Chromatographic Purification: Subject the CH₂Cl₂-soluble fraction to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate (EtOAc).
-
Further Purification: Pool the fractions containing this compound (as determined by thin-layer chromatography and bioassay) and subject them to further purification by high-performance liquid chromatography (HPLC) on a silica gel column to yield pure this compound.
Phospholipase A2 Inhibition Assay (Bee Venom)
This protocol describes a common method for assessing the inhibitory activity of compounds against bee venom PLA2.
-
Reagents and Buffers:
-
Bee venom PLA2
-
Phosphatidylcholine (substrate)
-
Tris-HCl buffer (pH 7.5) containing CaCl₂
-
Manoalide or test compound dissolved in a suitable solvent (e.g., DMSO)
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the Tris-HCl buffer and phosphatidylcholine substrate.
-
Pre-incubate the bee venom PLA2 enzyme with varying concentrations of this compound (or test compound) for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the enzyme-inhibitor mixture to the substrate solution.
-
Monitor the hydrolysis of phosphatidylcholine over time. This can be done by various methods, including titrimetric measurement of the released fatty acids or using a fluorescently labeled substrate.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental and Logical Workflows
Bioassay-Guided Fractionation for Marine Natural Product Discovery
The discovery of this compound is a classic example of a bioassay-guided fractionation workflow, a cornerstone of natural product drug discovery.
Caption: A typical workflow for isolating bioactive compounds from marine sponges.
Conclusion
This compound remains a pivotal molecule in the field of marine natural products and drug discovery. Its potent and specific mechanism of action as an irreversible PLA2 inhibitor has made it an invaluable tool for studying inflammatory processes and a lead compound for the development of novel anti-inflammatory drugs. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals working in this exciting area.
References
Manolide from Luffariella variabilis: A Technical Guide to its Anti-Inflammatory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manolide, a sesterterpenoid natural product isolated from the marine sponge Luffariella variabilis, has garnered significant attention in the scientific community for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of this compound, focusing on its source, extraction, mechanism of action, and preclinical efficacy. Detailed experimental protocols for the isolation of this compound and the evaluation of its biological activity are presented. Furthermore, this document summarizes key quantitative data and visualizes the critical signaling pathways involved in its anti-inflammatory effects. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its derivatives.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A pivotal enzyme in the inflammatory cascade is Phospholipase A2 (PLA2), which catalyzes the hydrolysis of phospholipids to release arachidonic acid, a precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[1]
This compound, first isolated from the Palauan sponge Luffariella variabilis, has emerged as a powerful and specific inhibitor of PLA2.[2] Its unique chemical structure and potent biological activity have made it a valuable pharmacological tool and a promising lead compound for the development of novel anti-inflammatory therapeutics. This document provides a detailed exploration of this compound, from its natural source to its molecular mechanism of action.
Luffariella variabilis: The Natural Source of this compound
Luffariella variabilis is a species of marine sponge belonging to the family Thorectidae. It is found in the Indo-Pacific region, including the Great Barrier Reef.[3][4] This sponge is a prolific producer of a variety of bioactive secondary metabolites, with this compound and its analogues being among the most abundant.[3][4]
Yield of this compound and its Analogues
The production of this compound and related compounds by Luffariella variabilis is notably consistent, with little variation due to geographical location or season.[3][4] This "hardwired" production makes it a reliable source for these valuable compounds. The yields of the major metabolites are summarized in the table below.
| Compound | Yield (mg/g dry weight of sponge) | Reference |
| This compound Monoacetate | 35 - 70 | [3][4] |
| This compound | 15 - 20 | [3][4] |
| Luffariellin A | 0 - 3 | [3][4] |
| Seco-manoalide | 0 - 3 | [3][4] |
Mechanism of Action: Irreversible Inhibition of Phospholipase A2
The primary mechanism underlying the anti-inflammatory effects of this compound is its irreversible inhibition of phospholipase A2 (PLA2).[2][5][6] This inhibition is highly specific and potent, particularly against secreted PLA2 (sPLA2) isoforms.
Manoalide's structure features two masked aldehyde functionalities within its polar γ-hydroxybutenolide and α-hydroxydihydropyran rings. These groups are crucial for its inhibitory activity. The proposed mechanism involves the formation of a covalent bond between this compound and the ε-amino group of lysine residues on the PLA2 enzyme.[1][5][6] This covalent modification leads to the irreversible inactivation of the enzyme, thereby preventing the release of arachidonic acid and the subsequent production of pro-inflammatory mediators.[2]
Signaling Pathway of this compound's Anti-Inflammatory Action
The inhibition of PLA2 by this compound has significant downstream effects on cellular signaling pathways involved in inflammation. By blocking the production of arachidonic acid, this compound effectively curtails the synthesis of prostaglandins and leukotrienes, key mediators of pain, fever, and swelling. Furthermore, recent studies have indicated that this compound can also modulate other signaling pathways, such as the KRAS-ERK pathway, which is implicated in both inflammation and cancer.
References
- 1. [Manoalide: a new phospholipase A2 inhibitor of marine origin with potential immunoregulatory effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. A rapid assay for activity of phospholipase A2 using radioactive substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inhibition of phospholipase A2 by manoalide and manoalide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Manolide's Mechanism of Action in Phospholipase A2 Inhibition: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Manolide, a sesterterpenoid natural product isolated from the marine sponge Luffariella variabilis, has garnered significant attention for its potent anti-inflammatory and analgesic properties.[1][2] The primary molecular basis for its bioactivity is the direct and irreversible inactivation of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade.[3][4] PLA2 enzymes catalyze the hydrolysis of membrane phospholipids to release arachidonic acid, the precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[5] This document provides a comprehensive technical overview of the mechanism by which this compound inhibits PLA2, detailing the chemical basis of its irreversible action, the specific amino acid residues involved, quantitative inhibitory data, and the experimental protocols used to elucidate this mechanism.
The PLA2-Mediated Inflammatory Pathway
Phospholipase A2 represents a superfamily of enzymes that play a central role in numerous physiological processes, including the initiation and propagation of inflammation.[4] Upon cellular stimulation by inflammatory signals, PLA2 is activated and translocates to cellular membranes. There, it catalyzes the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing arachidonic acid (AA) and a lysophospholipid.[5] Both products are precursors to potent inflammatory mediators. AA is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to generate prostaglandins and leukotrienes, respectively, which drive inflammatory responses such as vasodilation, pain, and fever.[1][5] Due to its position at the apex of this cascade, PLA2 is a key therapeutic target for anti-inflammatory drug development.
The Core Mechanism: Irreversible Covalent Modification
This compound functions as a concentration- and time-dependent, irreversible inhibitor of PLA2.[6][7] Its mechanism is not based on simple competitive or non-competitive inhibition but on the formation of a stable, covalent bond with the enzyme.[2] This covalent modification targets the ε-amino group of specific lysine residues within the PLA2 protein structure.[3][6]
The key to this compound's reactivity lies in its unique chemical structure, which contains two "masked" aldehyde functionalities within its polar head group: a γ-hydroxybutenolide ring and an α-hydroxydihydropyran ring.[2][3] These groups can undergo ring-opening to expose reactive α,β-unsaturated aldehydes. It is proposed that the ε-amino group of a lysine residue acts as a nucleophile, attacking one of these electrophilic centers to form a covalent adduct, thereby permanently inactivating the enzyme.[2]
Structure-Activity Relationship (SAR)
Studies on this compound and its analogs have elucidated the specific roles of its different structural components in the inhibition of PLA2.[3]
-
γ-Hydroxybutenolide Ring : This moiety is believed to be involved in the initial, non-covalent interaction between this compound and the enzyme.[3] While it plays a crucial role, this ring system alone is not sufficient to cause irreversible inhibition.[8]
-
α-Hydroxydihydropyran Ring : The hemiacetal functionality within this ring is essential for the irreversible nature of the binding.[3] Its presence is a requirement for the covalent modification to occur.
-
Trimethylcyclohexenyl Ring : This hydrophobic tail region enhances the potency of this compound by facilitating non-bonded interactions with the enzyme, likely anchoring the inhibitor to hydrophobic regions of PLA2 near the substrate binding site.[3]
These findings suggest that the closed-ring form of this compound is the primary molecular species responsible for the potent and selective inactivation of PLA2.[3]
Quantitative Analysis of PLA2 Inhibition
This compound exhibits potent inhibitory activity against a variety of PLA2 enzymes, particularly extracellular (secreted) forms. However, its potency varies significantly depending on the enzyme source and the substrate used in the assay. Cytosolic PLA2 isoforms are generally less sensitive.[9]
| PLA2 Source | Substrate | IC50 Value (µM) | Reference(s) |
| Human Synovial Fluid | E. coli | 0.02 | [7] |
| Human Synovial Fluid | DPPC | 0.2 | [7] |
| Bee Venom (Apis mellifera) | - | ~0.12 | [9] |
| Rattlesnake Venom | - | 0.7 | [9] |
| Cobra Venom | - | 1.9 | [9] |
| P388D1 Cells (macrophage-like) | - | 16 | [10] |
| Porcine Pancreas | - | ~30 | [9] |
| Mammalian Cytosol | - | ≥ 30 | [9] |
DPPC: Dipalmitoylphosphatidylcholine
Identification of Specific this compound Binding Sites
Biochemical studies have successfully identified the specific lysine residues that are covalently modified by this compound.
-
Bee Venom PLA2 : Initial studies involving chemical modification and peptide mapping identified a loss of approximately three lysine residues upon inactivation by this compound.[6] Further analysis using cyanogen bromide digestion followed by HPLC and gas-phase microsequencing pointed to Lys-88 as a major site of modification.[6]
-
Cobra Venom PLA2 : Site-directed mutagenesis provided definitive evidence for the key residues involved. In these experiments, specific lysines were replaced with arginine or methionine, amino acids that cannot react with this compound.[11] The results demonstrated that the reaction of this compound with Lys-6 and Lys-79 accounts for all of its inhibitory activity against this enzyme.[11] A double mutant where both Lys-6 and Lys-79 were replaced was not inhibited by this compound at all.[11]
Importantly, the inhibition of these PLA2 mutants by this compound did not affect their catalytic activity towards monomeric substrates, suggesting that this compound does not block the catalytic site itself but rather interferes with the enzyme's interaction with aggregated substrates at the membrane interface.[11]
Key Experimental Protocols
Radiometric PLA2 Inhibition Assay
This is a standard method for quantifying PLA2 activity and its inhibition.
-
Principle : The assay measures the enzymatic release of a radiolabeled fatty acid from a phospholipid substrate.
-
Enzyme Source : Purified PLA2 from sources such as bee venom, cobra venom, or human synovial fluid.[7][12]
-
Substrate : Commonly used substrates include E. coli membranes biosynthetically labeled with a radioactive fatty acid (e.g., [³H]arachidonic acid) or synthetic phospholipids like [³H]dipalmitoylphosphatidylcholine (DPPC).[7]
-
Methodology :
-
Incubation : The PLA2 enzyme is pre-incubated with various concentrations of this compound (or vehicle control) for a defined period.
-
Reaction Initiation : The radiolabeled substrate is added to the enzyme-inhibitor mixture to start the reaction.
-
Reaction Termination : The reaction is stopped, often by adding a quenching solution.
-
Separation : The released radiolabeled free fatty acid is separated from the unhydrolyzed phospholipid substrate (e.g., by solid-phase extraction or thin-layer chromatography).
-
Quantification : The radioactivity of the released fatty acid is measured using liquid scintillation counting.
-
-
Data Analysis : The percentage of inhibition is calculated relative to the control. IC50 values are determined by plotting percent inhibition against the logarithm of the inhibitor concentration.
Protocol for Identifying Covalent Modification Sites
This protocol combines protein chemistry and molecular biology to pinpoint the site of covalent modification.
-
Principle : Inactivated protein is digested into peptides, which are then separated and sequenced. The modified residue is identified as a "blank" or failure in the sequencing ladder. Site-directed mutagenesis confirms the finding.
-
Methodology :
-
Inactivation : Stoichiometric amounts of PLA2 are irreversibly inhibited with this compound.
-
Digestion : The this compound-PLA2 adduct is chemically or enzymatically digested into smaller peptide fragments (e.g., using cyanogen bromide, which cleaves at methionine residues).[6]
-
Peptide Mapping : The resulting peptide fragments are separated using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
-
Sequencing : The purified peptides are subjected to N-terminal sequencing (e.g., Edman degradation).[6] The specific lysine residue that has been modified by this compound will not yield a detectable phenylthiohydantoin (PTH)-amino acid derivative, causing a failure in the sequencing run at that position.
-
Confirmation by Mutagenesis : Candidate lysine residues are replaced with non-reactive amino acids (e.g., Lys -> Arg) using site-directed mutagenesis. The mutant proteins are expressed, purified, and tested in the inhibition assay. Loss of inhibition in the mutant protein confirms that the mutated lysine was a primary target of this compound.[11]
-
Conclusion
This compound is a powerful and well-characterized irreversible inhibitor of phospholipase A2. Its mechanism of action proceeds via a specific, covalent modification of critical lysine residues, a reaction enabled by the unique chemical functionalities within its polar rings. The hydrophobic tail of the molecule serves to enhance its potency. This detailed understanding of its structure-activity relationship and mechanism of action, supported by robust quantitative and biochemical data, solidifies this compound's importance as both a valuable pharmacological tool for studying inflammatory pathways and a foundational lead compound in the pursuit of novel anti-inflammatory therapeutics.
References
- 1. [Manoalide: a new phospholipase A2 inhibitor of marine origin with potential immunoregulatory effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Manoalide: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phospholipase A2 inhibitors as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic and natural inhibitors of phospholipases A2: their importance for understanding and treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation of phospholipase A2 by manoalide. Localization of the manoalide binding site on bee venom phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inactivation of human synovial fluid phospholipase A2 by the marine natural product, manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inhibition of phospholipase A2 by manoalide and manoalide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of manoalide on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. Effects of manoalide, 7,7-dimethyl-5,8-eicosadienoic acid, and p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of two specific lysines responsible for the inhibition of phospholipase A2 by manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phospholipase A2 inhibitors from marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Manolide as a Calcium Channel Blocker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manolide, a sesterterpenoid natural product isolated from the marine sponge Luffariella variabilis, is a potent anti-inflammatory and analgesic agent.[1] While its inhibitory effects on phospholipase A2 (PLA2) and phospholipase C (PLC) are well-documented, emerging evidence reveals its function as a significant inhibitor of calcium (Ca2+) mobilization across various cell types.[2][3] This technical guide provides an in-depth analysis of this compound's role as a calcium channel blocker, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways. The information is intended to support further research and drug development efforts centered on this multifaceted marine compound.
Introduction
Calcium ions (Ca2+) are ubiquitous second messengers that play a critical role in a vast array of cellular processes, including signal transduction, muscle contraction, neurotransmitter release, and gene expression. The precise regulation of intracellular Ca2+ concentration is paramount for normal cellular function. This regulation is achieved through a complex interplay of channels, pumps, and binding proteins that control Ca2+ influx from the extracellular space and its release from intracellular stores, such as the endoplasmic reticulum (ER).
This compound has been identified as a potent modulator of intracellular Ca2+ levels.[2] Its ability to interfere with Ca2+ signaling pathways contributes significantly to its pharmacological profile. This guide explores the mechanisms through which this compound exerts its effects as a calcium channel blocker, providing a consolidated resource for the scientific community.
Mechanism of Action: Inhibition of Calcium Influx
This compound has been demonstrated to inhibit Ca2+ mobilization in a variety of cellular contexts, suggesting a broad-spectrum activity on different types of calcium channels. The primary mechanism appears to be the blockade of Ca2+ entry from the extracellular environment and the release of Ca2+ from intracellular stores.[2]
Inhibition of Voltage-Gated Calcium Channels (VGCCs)
Studies have shown that this compound can block Ca2+ channels that are activated by membrane depolarization. Specifically, in GH3 cells, this compound was found to inhibit K+ depolarization-activated Ca2+ channels.[2] This suggests that this compound may interact with and block one or more subtypes of voltage-gated calcium channels (VGCCs), which are crucial for the excitability of neurons and muscle cells.
Inhibition of Receptor-Mediated Calcium Entry
This compound has been shown to block Ca2+ entry and release from intracellular stores mediated by the activation of the epidermal growth factor (EGF) receptor in A431 cells.[2] This indicates that this compound can interfere with signaling cascades initiated by growth factor receptors that lead to an increase in intracellular Ca2+.
Inhibition of Store-Operated Calcium Entry (SOCE)
The depletion of intracellular Ca2+ stores in the endoplasmic reticulum triggers the opening of plasma membrane channels in a process known as store-operated calcium entry (SOCE), which is a crucial mechanism for replenishing Ca2+ stores and sustaining Ca2+ signaling. This compound's ability to block Ca2+ release from intracellular stores suggests a potential, though not yet fully elucidated, interference with the SOCE machinery, which involves the key proteins STIM and Orai.[2]
Independence from Phospholipase Inhibition
A significant aspect of this compound's activity is that its effect on Ca2+ mobilization appears to be independent of its well-established inhibitory action on phospholipase A2 (PLA2) and phospholipase C (PLC).[2] In GH3 cells, this compound blocked the thyrotropin-releasing hormone-dependent release of Ca2+ from intracellular stores without inhibiting the formation of inositol phosphates, a product of PLC activity.[2] This suggests a direct action on calcium channels or their regulatory components.
Quantitative Data on this compound's Inhibitory Activity
The potency of this compound as a calcium channel blocker has been quantified in various cell systems. The following table summarizes the key inhibitory concentrations (IC50) reported in the literature.
| Cell Type | Stimulus | Inhibited Process | IC50 (µM) | Reference |
| A431 cells | Epidermal Growth Factor (EGF) | Receptor-mediated Ca2+ entry and release | 0.4 | [2] |
| GH3 cells | K+ depolarization | Depolarization-activated Ca2+ channel | 1.0 | [2] |
| Mouse spleen cells | Concanavalin A | Ca2+ influx | 0.07 | [2] |
| DDT1MF-2 cells | Norepinephrine (NE) | NE-induced calcium transients | 2.0 | [4] |
| DDT1MF-2 cells | Norepinephrine (NE) | Inositol 1-phosphate formation (PLC activity) | 1.5 | [4] |
| Purified PI-PLC I | - | Phosphoinositide-specific phospholipase C | 3-6 | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound's Calcium Channel Blockade
Caption: this compound's inhibitory effects on various calcium influx pathways.
Experimental Workflow for Assessing this compound's Effect on Intracellular Calcium
Caption: A typical workflow for calcium imaging experiments with this compound.
Experimental Protocols
The following protocols provide a general framework for investigating the effects of this compound on intracellular calcium levels. These should be optimized for specific cell types and experimental conditions.
Intracellular Calcium Measurement using Fura-2 AM
This protocol is adapted from standard calcium imaging procedures.[5][6][7]
Materials:
-
Cells of interest (e.g., A431, GH3) cultured on glass coverslips.
-
Fura-2 AM (acetoxymethyl ester) stock solution (e.g., 1 mM in DMSO).
-
Pluronic F-127 (e.g., 20% solution in DMSO).
-
HEPES-buffered saline (HBS): NaCl (140 mM), KCl (5 mM), MgCl2 (1 mM), CaCl2 (2 mM), HEPES (10 mM), Glucose (10 mM), pH 7.4.
-
This compound stock solution (in a suitable solvent like DMSO).
-
Stimulating agent (e.g., EGF, high K+ solution).
-
Fluorescence microscope equipped with a ratiometric imaging system (excitation at 340 nm and 380 nm, emission at ~510 nm).
Procedure:
-
Cell Preparation: Seed cells on glass coverslips to achieve 70-80% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer by diluting Fura-2 AM to a final concentration of 2-5 µM in HBS. Add Pluronic F-127 (final concentration ~0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBS.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C in the dark.
-
-
Washing: After incubation, wash the cells 2-3 times with HBS to remove extracellular dye.
-
De-esterification: Incubate the cells in HBS for an additional 30 minutes to allow for the complete de-esterification of Fura-2 AM by intracellular esterases.
-
Imaging:
-
Mount the coverslip onto a perfusion chamber on the microscope stage.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm.
-
Perfuse the cells with HBS containing the desired concentration of this compound (or vehicle control) for a predetermined incubation period.
-
Introduce the stimulating agent to the perfusion chamber while continuously recording the fluorescence changes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.
-
The change in this ratio is proportional to the change in intracellular Ca2+ concentration.
-
Calibrate the signal using ionomycin (a calcium ionophore) and EGTA (a calcium chelator) to determine the maximum and minimum fluorescence ratios, respectively, for quantitative analysis of [Ca2+]i.
-
Electrophysiological Recording of Calcium Currents (Patch-Clamp)
This protocol provides a general outline for patch-clamp experiments to directly measure the effect of this compound on voltage-gated calcium channels.[8][9][10][11]
Materials:
-
Cells expressing the calcium channel of interest (e.g., HEK293 cells transfected with a specific CaV channel subtype).
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular (bath) solution: e.g., 110 mM BaCl2 (as charge carrier), 10 mM HEPES, 10 mM TEA-Cl, 5 mM CsCl, pH 7.4 with CsOH.
-
Intracellular (pipette) solution: e.g., 120 mM Cs-methanesulfonate, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2 with CsOH.
-
This compound stock solution.
Procedure:
-
Cell Preparation: Plate cells on small glass coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a negative membrane potential (e.g., -80 mV) to keep the calcium channels in a closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit calcium channel currents.
-
Record the baseline currents in the absence of this compound.
-
-
This compound Application: Perfuse the bath with the extracellular solution containing the desired concentration of this compound.
-
Post-treatment Recording: After a stable effect is reached, apply the same series of voltage steps to record the calcium currents in the presence of this compound.
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after this compound application.
-
Construct current-voltage (I-V) relationship plots to visualize the effect of this compound on the channel's voltage-dependence of activation.
-
Generate a dose-response curve by applying different concentrations of this compound to determine the IC50 value for channel inhibition.
-
Conclusion and Future Directions
This compound is a potent inhibitor of calcium mobilization, acting on various types of calcium channels, including voltage-gated and receptor-operated channels. A key finding is that this activity appears to be independent of its well-known inhibitory effects on phospholipases A2 and C. The quantitative data presented in this guide underscore the significant potential of this compound as a pharmacological tool and a lead compound for drug development.
Future research should focus on elucidating the precise molecular targets of this compound within the complex landscape of calcium channels. Identifying the specific subtypes of VGCCs (e.g., L-type, N-type, T-type) and TRP channels that are sensitive to this compound will be crucial. Furthermore, investigating its interaction with the STIM/Orai machinery of store-operated calcium entry will provide a more complete picture of its mechanism of action. Advanced techniques such as cryo-electron microscopy could potentially reveal the binding site of this compound on these channels. A deeper understanding of how this compound modulates calcium signaling will undoubtedly open new avenues for the development of novel therapeutics for a range of disorders where calcium dysregulation is a key pathological feature, including inflammatory diseases, chronic pain, and certain types of cancer.[12]
References
- 1. [Manoalide: a new phospholipase A2 inhibitor of marine origin with potential immunoregulatory effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manoalide, a natural sesterterpenoid that inhibits calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Manoalide - Wikipedia [en.wikipedia.org]
- 4. Inhibition of phosphoinositide-specific phospholipase C by manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moodle2.units.it [moodle2.units.it]
- 6. brainvta.tech [brainvta.tech]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological Methods to Measure Ca2+ Current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A calcium channel blocker, manoalide exerts an anti-allergic inflammatory effect through attenuating NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Manolide: A Technical Guide to its Analgesic and Antibiotic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manolide, a sesterterpenoid natural product first isolated from the marine sponge Luffariella variabilis, has garnered significant interest in the scientific community for its potent biological activities. This technical guide provides an in-depth overview of the analgesic and antibiotic properties of this compound, with a focus on its mechanisms of action, quantitative data from preclinical studies, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Analgesic Properties
This compound exhibits significant analgesic effects, which are primarily attributed to its potent anti-inflammatory activity. The primary mechanism underlying these properties is the irreversible inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade.
Mechanism of Action
This compound's analgesic and anti-inflammatory effects are intricately linked to its ability to disrupt the arachidonic acid cascade.[1] By irreversibly inhibiting phospholipase A2 (PLA2), this compound prevents the initial release of arachidonic acid from membrane phospholipids. This action subsequently blocks the downstream synthesis of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of pain and inflammation.[1] this compound has been shown to form a covalent bond with lysine residues on the PLA2 enzyme, leading to its inactivation.[2]
The reduction in prostaglandin production is a key factor in this compound's analgesic activity, as prostaglandins are known to sensitize nociceptors, thereby lowering the pain threshold. By inhibiting their synthesis, this compound effectively raises the pain threshold and reduces pain perception.
Quantitative Data
The analgesic potency of this compound has been evaluated in various preclinical models. The following table summarizes the key quantitative data.
| Assay | Model Organism | Parameter | Value | Reference |
| Phenylquinone-Induced Writhing | Mouse | ED50 | ~40 mg/kg (subcutaneous) | US4447445A |
| Bee Venom PLA2 Inhibition | In vitro | IC50 | ~0.12 µM | [3] |
| Rattlesnake Venom PLA2 Inhibition | In vitro | IC50 | 0.7 µM | [3] |
| Cobra Venom PLA2 Inhibition | In vitro | IC50 | 1.9 µM | [3] |
| Porcine Pancreatic PLA2 Inhibition | In vitro | IC50 | ~30 µM | [3] |
Antibiotic Properties
While primarily investigated for its anti-inflammatory and analgesic effects, this compound has also been described as a sesterterpenoid antibiotic. However, detailed quantitative data on its antibiotic spectrum and potency are limited in publicly available literature. Existing information suggests activity primarily against Gram-positive bacteria.
Mechanism of Action
The precise mechanism of this compound's antibacterial action is not as well-elucidated as its anti-inflammatory pathway. It is hypothesized that, similar to other terpenoid compounds, this compound may exert its antibiotic effects through one or more of the following mechanisms:
-
Disruption of Bacterial Cell Membranes: Terpenoids can intercalate into the lipid bilayer of bacterial cell membranes, leading to a loss of integrity, increased permeability, and eventual cell lysis.
-
Inhibition of Bacterial Enzymes: this compound could potentially inhibit essential bacterial enzymes involved in processes such as cell wall synthesis, protein synthesis, or DNA replication.
-
Inhibition of Biofilm Formation: Some studies suggest that this compound and its derivatives may modulate quorum sensing pathways, which could interfere with biofilm formation, a key virulence factor for many pathogenic bacteria.
Further research is required to definitively identify the molecular targets and signaling pathways involved in this compound's antibiotic activity.
Quantitative Data
| Bacterial Type | Reported Activity | Reference |
| Gram-positive bacteria | Effective | General statements in literature |
Experimental Protocols
Phospholipase A2 (PLA2) Inhibition Assay (Titrimetric Method)
This protocol is adapted from standard titrimetric assays for PLA2 activity.
1. Reagents:
-
Lecithin substrate emulsion (e.g., from egg yolk or soybean)
-
Deoxycholate
-
CaCl2
-
Tris-HCl buffer (pH 8.0)
-
NaOH solution (standardized, e.g., 0.02 N)
-
Purified PLA2 enzyme
-
This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)
2. Procedure:
-
Prepare the reaction mixture containing lecithin emulsion, deoxycholate, CaCl2, and Tris-HCl buffer in a reaction vessel maintained at a constant temperature (e.g., 41°C).
-
Adjust the pH of the reaction mixture to 8.0 with the standardized NaOH solution.
-
Add the PLA2 enzyme to the reaction mixture to initiate the hydrolysis of lecithin, which releases fatty acids and causes a decrease in pH.
-
Maintain the pH at 8.0 by the continuous addition of the standardized NaOH solution using a pH-stat or automatic titrator.
-
Record the rate of NaOH consumption, which is proportional to the PLA2 activity.
-
To determine the inhibitory effect of this compound, pre-incubate the PLA2 enzyme with various concentrations of this compound for a specified period before adding it to the reaction mixture.
-
Calculate the percentage inhibition of PLA2 activity at each this compound concentration and determine the IC50 value.
Phenylquinone-Induced Writhing Test (Mouse Model)
This is a widely used in vivo model for screening peripheral analgesic activity.
1. Animals:
-
Male albino mice (e.g., Swiss Webster) weighing 20-25 g.
2. Reagents:
-
Phenylquinone (2-phenyl-1,4-benzoquinone) solution (e.g., 0.02% in 5% ethanol/saline)
-
This compound (or test compound) suspension/solution in a suitable vehicle (e.g., saline with a small amount of Tween 80)
-
Positive control (e.g., Aspirin)
-
Vehicle control
3. Procedure:
-
Acclimatize the mice to the experimental environment.
-
Administer this compound, positive control, or vehicle to different groups of mice via the desired route (e.g., subcutaneous or oral).
-
After a predetermined pre-treatment time (e.g., 30-60 minutes), administer phenylquinone solution intraperitoneally (i.p.).
-
Immediately after the phenylquinone injection, place each mouse in an individual observation cage.
-
Observe the mice for a set period (e.g., 5-15 minutes after injection) and count the number of writhes. A writhe is characterized by a constriction of the abdomen, stretching of the hind limbs, and turning of the trunk.
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of analgesic protection or inhibition for the this compound-treated groups compared to the vehicle control group.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This is a standard method for determining the in vitro antibacterial potency of a compound.
1. Materials:
-
96-well microtiter plates
-
Bacterial strains of interest
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Positive control antibiotic
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
2. Procedure:
-
Prepare a standardized inoculum of the test bacteria (e.g., to 0.5 McFarland standard).
-
Perform serial two-fold dilutions of the this compound stock solution in the microtiter plate wells using the broth medium to achieve a range of concentrations.
-
Inoculate each well (except for the sterility control) with the standardized bacterial suspension.
-
Include a growth control well (broth and bacteria, no this compound) and a sterility control well (broth only).
-
Incubate the microtiter plates at the appropriate temperature and duration for the specific bacteria (e.g., 37°C for 18-24 hours).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Optionally, the optical density (OD) of each well can be measured using a microplate reader to quantify bacterial growth.
Conclusion
This compound is a promising natural product with well-documented analgesic and anti-inflammatory properties, primarily driven by its irreversible inhibition of phospholipase A2. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into its therapeutic potential for pain and inflammatory disorders. While its antibiotic activity is noted, there is a clear need for more extensive investigation to determine its spectrum of activity, potency (MIC values), and precise mechanism of action against various bacterial pathogens. Future studies focusing on these aspects will be crucial in evaluating this compound's potential as a novel antibiotic agent.
References
- 1. [Manoalide: a new phospholipase A2 inhibitor of marine origin with potential immunoregulatory effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of manoalide on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
Manolide: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manolide, a sesterterpenoid of marine origin, has garnered significant scientific interest due to its potent and diverse biological activities. Isolated from the sponge Luffariella variabilis, this natural product has demonstrated significant anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The primary mechanism underlying its therapeutic potential is the irreversible inhibition of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade.[2][4] This technical guide provides an in-depth review of the biological activities of this compound, presenting key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanisms of action through signaling pathway diagrams.
Core Biological Activities
This compound's pharmacological profile is multifaceted, with its anti-inflammatory and analgesic effects being the most extensively studied. More recently, its potential as an anticancer agent has become an area of active investigation.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are primarily attributed to its potent, irreversible inhibition of phospholipase A2 (PLA2).[2] PLA2 is a key enzyme that catalyzes the hydrolysis of phospholipids to release arachidonic acid, a precursor to various pro-inflammatory mediators such as prostaglandins and leukotrienes.[1] By inhibiting PLA2, this compound effectively suppresses the production of these eicosanoids, thereby mitigating the inflammatory response.[1] Its anti-inflammatory potency has been reported to be greater than that of indomethacin.[5]
Analgesic Activity
The analgesic effects of this compound are closely linked to its anti-inflammatory mechanism.[1] Pain is often mediated by the action of eicosanoids on nerve endings. By inhibiting the production of these molecules, this compound effectively reduces pain perception.[1] Studies have shown that this compound reduces zymosan-induced peritoneal writhing in mice, an effect correlated with a decrease in eicosanoid release in vivo.[1] The onset of action for this compound's analgesic effect is delayed compared to standard analgesics, with a peak effect observed approximately two hours after administration.[5]
Anticancer Activity
Recent research has highlighted the potential of this compound as an anticancer agent. It has shown efficacy against various cancer cell lines, including oral, lung, and osteosarcoma cells.[3][6][7] Its anticancer mechanisms are more complex and appear to involve multiple pathways:
-
Induction of Oxidative Stress and Apoptosis: In oral cancer cells, this compound induces the production of reactive oxygen species (ROS), leading to oxidative stress-mediated apoptosis and DNA damage.[7][8] This is supported by the observation of mitochondrial superoxide production and destruction of the mitochondrial membrane potential.[8]
-
KRAS-ERK Pathway Inhibition: In lung cancer cells with KRAS mutations, this compound has been shown to suppress the KRAS-ERK signaling pathway.[6] This action can enhance the sensitivity of these cancer cells to EGFR-tyrosine kinase inhibitors (TKIs) like osimertinib.[6]
-
Induction of Ferroptosis: this compound can induce ferroptosis, a form of iron-dependent programmed cell death, in osimertinib-resistant lung cancer cells. This is achieved by suppressing the NRF2-SLC7A11 axis and inducing mitochondrial Ca2+ overload.[6]
-
Cytotoxicity in Osteosarcoma: this compound induces cytotoxicity in human osteosarcoma cells by causing an overproduction of ROS, disrupting antioxidant proteins, and activating apoptotic proteins like caspase-9/-3 and PARP.[3]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data available for this compound's inhibitory and cytotoxic activities.
Table 1: Inhibition of Phospholipase A2 (PLA2) by this compound
| PLA2 Source | Substrate | IC50 Value (µM) | Reference |
| Bee Venom (Apis mellifera) | Not Specified | ~0.12 | [9] |
| Rattlesnake Venom | Not Specified | 0.7 | [9] |
| Cobra Venom | Not Specified | 1.9 | [9] |
| Porcine Pancreas | Not Specified | ~30 | [9] |
| Human Synovial Fluid | Dipalmitoylphosphatidylcholine | 0.2 | [10] |
| Human Synovial Fluid | E. coli (natural substrate) | 0.02 | [10] |
| Macrophage-like P388D1 cells | Not Specified | 16 | [11] |
Table 2: Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | Treatment Duration (h) | IC50 Value (µM) | Reference |
| Ca9-22 | Oral Cancer | 24 | 7.8 | [7] |
| CAL 27 | Oral Cancer | 24 | 9.1 | [7] |
| OECM1 | Oral Cancer | 24 | 14.9 | [7] |
| OC2 | Oral Cancer | 24 | 17.4 | [7] |
| HSC3 | Oral Cancer | 24 | 18.5 | [7] |
| KB (HeLa contaminant) | Human Epidermoid Carcinoma | Not Specified | 0.725 | [7] |
| A549 | Lung Cancer (KRAS-mutated) | 48 & 72 | Concentration-dependent inhibition observed | [6] |
| H157 | Lung Cancer (KRAS-mutated) | 48 & 72 | Concentration-dependent inhibition observed | [6] |
| HCC827 | Lung Cancer (EGFR-mutated) | 48 & 72 | Concentration-dependent inhibition observed | [6] |
| PC9 | Lung Cancer (EGFR-mutated) | 48 & 72 | Concentration-dependent inhibition observed | [6] |
| 143B | Osteosarcoma | 24 & 48 | Cytotoxicity observed at 10, 20, 40 µM | [3] |
| MG63 | Osteosarcoma | 24 & 48 | Cytotoxicity observed at 10, 20, 40 µM | [3] |
Mechanism of Action: Irreversible PLA2 Inhibition
The primary molecular mechanism of this compound is its irreversible inactivation of phospholipase A2.[2][4] This is achieved through the covalent modification of several lysine residues on the enzyme.[2][12] this compound possesses two masked aldehyde functionalities, one in the γ-hydroxybutenolide ring and another in the α-hydroxydihydropyran ring.[2][13] The γ-hydroxybutenolide ring is crucial for the initial interaction with PLA2, while the hemiacetal in the α-hydroxydihydropyran ring is required for the irreversible binding.[4] The hydrophobic trimethylcyclohexenyl ring enhances the potency of the interaction through non-bonded interactions.[4][13]
Experimental Protocols
The following sections outline the general methodologies for key experiments used to evaluate the biological activity of this compound.
Phospholipase A2 (PLA2) Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of PLA2.
-
Principle: The activity of PLA2 is determined by measuring the release of a labeled fatty acid from a phospholipid substrate. The reduction in the amount of released fatty acid in the presence of this compound indicates inhibition.
-
Materials:
-
Purified PLA2 (from sources such as bee venom, snake venom, or human synovial fluid).
-
Phospholipid substrate (e.g., dipalmitoylphosphatidylcholine (DPPC) or radiolabeled E. coli membranes).
-
Assay buffer (specific composition depends on the enzyme source).
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Scintillation cocktail and counter (for radiolabeled assays).
-
-
General Procedure:
-
Prepare reaction mixtures containing the assay buffer, PLA2, and varying concentrations of this compound (or vehicle control).
-
Pre-incubate the enzyme with this compound for a specified time to allow for binding and inhibition.
-
Initiate the enzymatic reaction by adding the phospholipid substrate.
-
Incubate the reaction for a defined period at an optimal temperature.
-
Stop the reaction (e.g., by adding a quenching solution).
-
Separate the released fatty acid from the unhydrolyzed substrate.
-
Quantify the amount of released fatty acid (e.g., by scintillation counting).
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
Cell Viability and Cytotoxicity Assays
These assays are used to assess the effect of this compound on the proliferation and survival of cancer cells.
-
Principle: Colorimetric or fluorometric assays are used to measure metabolic activity, which is proportional to the number of viable cells. A decrease in signal indicates reduced cell viability or cytotoxicity.
-
Common Assays:
-
MTS/XTT Assay: Tetrazolium salts are reduced by metabolically active cells to a colored formazan product.
-
CCK-8 Assay: A water-soluble tetrazolium salt (WST-8) is used, which is reduced to a water-soluble formazan.
-
Calcein-AM Staining: A non-fluorescent, cell-permeable dye that is converted by intracellular esterases in live cells to the fluorescent calcein.
-
-
General Procedure (for CCK-8):
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for specific time points (e.g., 24, 48, 72 hours).
-
After the treatment period, add the CCK-8 reagent to each well.
-
Incubate the plate for a specified time (e.g., 1-4 hours) at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Apoptosis Assays
These assays are used to determine if the cytotoxic effect of this compound is due to the induction of apoptosis.
-
Principle: Apoptosis is characterized by specific morphological and biochemical changes, such as caspase activation and externalization of phosphatidylserine.
-
Common Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells. PI is a fluorescent nuclear stain that is excluded by live cells but stains necrotic cells.
-
Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.
-
-
General Procedure (for Annexin V/PI):
-
Treat cells with this compound as described for the viability assays.
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.
-
Incubate the cells in the dark.
-
Analyze the stained cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its biological characterization.
Caption: this compound's anti-inflammatory and analgesic mechanism of action.
Caption: Key signaling pathways in this compound's anticancer activity.
Caption: General experimental workflow for evaluating this compound's bioactivity.
References
- 1. [Manoalide: a new phospholipase A2 inhibitor of marine origin with potential immunoregulatory effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Manoalide Induces Intrinsic Apoptosis by Oxidative Stress and Mitochondrial Dysfunction in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manoalide: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4447445A - Manoalide, an anti-inflammatory analgesic marine natural product - Google Patents [patents.google.com]
- 6. Natural product manoalide promotes EGFR-TKI sensitivity of lung cancer cells by KRAS-ERK pathway and mitochondrial Ca2+ overload-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manoalide Preferentially Provides Antiproliferation of Oral Cancer Cells by Oxidative Stress-Mediated Apoptosis and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Manoalide Preferentially Provides Antiproliferation of Oral Cancer Cells by Oxidative Stress-Mediated Apoptosis and DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of manoalide on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inactivation of human synovial fluid phospholipase A2 by the marine natural product, manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. Effects of manoalide, 7,7-dimethyl-5,8-eicosadienoic acid, and p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inactivation of phospholipase A2 by manoalide. Localization of the manoalide binding site on bee venom phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Manoalide - Wikipedia [en.wikipedia.org]
Manolide: A Marine-Derived Sesterterpenoid with Dual Therapeutic Potential in Oncology and Virology
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Manolide, a sesterterpenoid natural product isolated from the marine sponge Luffariella variabilis, has emerged as a molecule of significant interest in biomedical research. Initially recognized for its potent anti-inflammatory properties, subsequent investigations have revealed its potential as both an anticancer and antiviral agent. This technical guide provides an in-depth overview of the core mechanisms of this compound's action in cancer and hepatitis C research. It details the established experimental protocols for evaluating its bioactivity, presents quantitative data on its efficacy, and visualizes the complex signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, facilitating further exploration of this compound and its derivatives as potential therapeutic leads.
Introduction
Discovered in the 1980s, this compound has been a subject of continuous scientific inquiry due to its unique chemical structure and potent biological activities. Its primary mechanism of action is the irreversible inhibition of phospholipase A2 (PLA2), an enzyme crucial in the inflammatory cascade and implicated in various pathological processes, including carcinogenesis.[1][2] More recently, this compound has demonstrated efficacy in inhibiting the replication of the hepatitis C virus (HCV) by targeting the viral non-structural protein 3 (NS3) helicase.[3][4] This dual activity against two distinct and critical therapeutic targets underscores the potential of this compound as a versatile pharmacological scaffold. This guide will delve into the technical details of this compound's activity in both cancer and hepatitis C, providing the necessary information for researchers to design and interpret experiments aimed at harnessing its therapeutic potential.
This compound in Cancer Research
Manoalide has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines. Its primary mode of action in this context is the inhibition of secretory phospholipase A2 (sPLA2), particularly the sPLA2-IIA isoform, which is often overexpressed in tumors and contributes to inflammation-driven cancer progression.
Mechanism of Action: PLA2 Inhibition
Manoalide acts as an irreversible inhibitor of PLA2.[5] Its structure, featuring a γ-hydroxybutenolide ring and a hemiacetal in the α-hydroxydihydropyran ring, is crucial for its inhibitory activity.[5] The hemiacetal moiety is required for the irreversible binding to lysine residues within the enzyme, effectively inactivating it.[4][5] This inhibition disrupts the production of arachidonic acid and its downstream pro-inflammatory and pro-proliferative metabolites, such as prostaglandins and leukotrienes.[1]
Signaling Pathways in Cancer
Manoalide's anticancer effects are mediated through the modulation of several key signaling pathways:
-
KRAS-ERK Pathway: In lung cancer cells with KRAS mutations, this compound has been shown to suppress the KRAS-ERK signaling pathway.[3][6] This pathway is a critical driver of cell proliferation, survival, and differentiation, and its inhibition by this compound contributes to the suppression of tumor growth.[6]
-
Oxidative Stress-Mediated Apoptosis: this compound induces apoptosis in cancer cells by promoting the generation of reactive oxygen species (ROS).[6] This increase in oxidative stress leads to DNA damage and the activation of intrinsic apoptotic pathways, involving the activation of caspases 3, 8, and 9.
Quantitative Data: In Vitro Efficacy
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| KB | Human Epidermoid Carcinoma | 0.725 | [6] |
| Ca9-22 | Oral Cancer | 7.8 | [6] |
| CAL 27 | Oral Cancer | 9.1 | [6] |
| OECM1 | Oral Cancer | 14.9 | [6] |
| OC2 | Oral Cancer | 17.4 | [6] |
| HSC3 | Oral Cancer | 18.5 | [6] |
This compound in Hepatitis C Research
Hepatitis C is a viral infection that can lead to chronic liver disease, cirrhosis, and hepatocellular carcinoma. This compound has been identified as an inhibitor of the hepatitis C virus (HCV), presenting a novel avenue for antiviral drug development.
Mechanism of Action: NS3 Helicase Inhibition
The non-structural protein 3 (NS3) of HCV is a multifunctional enzyme with both protease and helicase activities, both of which are essential for viral replication. This compound specifically inhibits the RNA helicase and ATPase activities of NS3.[3][4] Biochemical kinetic analysis has shown that this compound acts as a noncompetitive inhibitor of NS3 ATPase activity.[3] By targeting the helicase core domain, this compound prevents the unwinding of the viral RNA genome, a critical step in its replication.[3][4]
Signaling Pathways in Hepatitis C
Manoalide's antiviral activity is a direct inhibition of a viral enzyme, rather than a modulation of host cell signaling pathways. The primary interaction is with the HCV NS3 protein complex.
Quantitative Data: Antiviral Efficacy
The following table summarizes the reported IC50 values of this compound for the inhibition of HCV NS3 helicase and ATPase activities.
| Target | IC50 (µM) | Citation(s) |
| NS3 RNA Helicase Activity | 15 | [3][4] |
| NS3 ATPase Activity | 70 | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Phospholipase A2 (PLA2) Inhibition Assay
This protocol is adapted from studies on the irreversible inhibition of PLA2 by this compound.
Objective: To determine the inhibitory effect of this compound on PLA2 activity.
Materials:
-
Purified PLA2 (e.g., from bee venom or cobra venom)
-
Manoalide
-
Substrate: 1,2-dithio analog of diheptanoyl phosphatidylcholine
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100
-
96-well microplate
-
Microplate reader
Procedure:
-
Substrate Preparation: Reconstitute the lyophilized dithio-PC substrate in the Assay Buffer to a final concentration of 1.66 mM. Vortex until the solution is clear.
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of PLA2 and this compound in the appropriate solvent (e.g., DMSO for this compound).
-
Assay Reaction:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
10 µL of DTNB solution
-
PLA2 solution to a final concentration in the linear range of the assay.
-
Manoalide at various concentrations (or vehicle control).
-
-
Pre-incubate the enzyme with this compound for a defined period (e.g., 20 minutes) at a specific temperature (e.g., 40°C) to allow for irreversible inhibition.
-
Initiate the reaction by adding 200 µL of the Substrate Solution to each well.
-
-
Data Acquisition: Immediately after adding the substrate, measure the absorbance at 414 nm every minute for at least 5-10 minutes using a microplate reader. The rate of increase in absorbance is proportional to the PLA2 activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of this compound from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
HCV NS3 Helicase Inhibition Assay
This protocol is based on a high-throughput screening photoinduced electron transfer (PET) system.
Objective: To measure the inhibition of HCV NS3 helicase activity by this compound.
Materials:
-
Recombinant HCV NS3 protein
-
Manoalide
-
Fluorescently labeled RNA or DNA substrate (e.g., a molecular beacon)
-
ATP
-
Assay Buffer (specific to the helicase assay, typically containing Tris-HCl, MgCl₂, DTT, and BSA)
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of NS3 helicase, this compound, and the fluorescent substrate.
-
Assay Reaction:
-
In a 384-well plate, add the NS3 helicase and this compound at various concentrations (or vehicle control) in the assay buffer.
-
Incubate for a short period to allow for binding.
-
Add the fluorescently labeled RNA/DNA substrate.
-
Initiate the helicase reaction by adding ATP.
-
-
Data Acquisition: Monitor the change in fluorescence over time using a fluorescence plate reader. The unwinding of the duplex substrate by the helicase will result in a change in fluorescence intensity.
-
Data Analysis:
-
Calculate the initial rate of the helicase reaction for each this compound concentration.
-
Plot the percentage of inhibition versus the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Manoalide
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Compare the percentage of apoptotic cells in the this compound-treated samples to the control.
-
Conclusion
Manoalide stands out as a promising natural product with a dual mechanism of action that makes it a compelling candidate for further investigation in both oncology and virology. Its ability to irreversibly inhibit PLA2 provides a strong rationale for its development as an anti-inflammatory and anticancer agent. Simultaneously, its capacity to inhibit the essential HCV NS3 helicase highlights its potential as an antiviral therapeutic. The detailed experimental protocols and quantitative data presented in this guide are intended to equip researchers with the necessary tools and information to advance the study of this compound and its analogues, with the ultimate goal of translating this fascinating marine-derived molecule into novel clinical therapies. The provided visualizations of its mechanisms of action offer a clear framework for understanding its complex biological activities. Further research into the structure-activity relationships of this compound derivatives may lead to the development of even more potent and selective inhibitors for these critical therapeutic targets.
References
- 1. The inhibition of phospholipase A2 by manoalide and manoalide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of venom phospholipases A2 by manoalide and manoalogue. Stoichiometry of incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of phospholipase A2 by manoalide. Localization of the manoalide binding site on bee venom phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of phosphoinositide-specific phospholipase C by manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Manoalide: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Manolide: A Deep Dive into its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manolide, a sesterterpenoid natural product isolated from the marine sponge Luffariella variabilis, has garnered significant scientific interest due to its potent and diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, with a focus on its core mechanism of action as an irreversible inhibitor of phospholipase A2 (PLA2). We delve into its anti-inflammatory, anticancer, and neuroprotective properties, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction: Discovery and Chemical Profile
First isolated in the 1980s, this compound is a sesterterpenoid characterized by a complex chemical structure.[1] Its molecular formula is C25H36O5.[3] The structure of this compound features several key functional groups that are critical for its biological activity, including a γ-hydroxybutenolide and an α-hydroxydihydropyran ring.[4]
Core Mechanism of Action: Irreversible Inhibition of Phospholipase A2
The primary and most well-characterized mechanism of action of this compound is the irreversible inhibition of phospholipase A2 (PLA2).[4][5] PLA2s are a superfamily of enzymes that play a crucial role in various cellular processes, including inflammation, by catalyzing the hydrolysis of phospholipids to release arachidonic acid and lysophospholipids.[6]
This compound's inhibitory action is covalent and targets specific lysine residues within the PLA2 enzyme.[5][7] This irreversible binding effectively inactivates the enzyme, preventing the liberation of arachidonic acid and thereby blocking the downstream production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[6][8] Studies have identified specific lysine residues, such as Lys-6 and Lys-79 in cobra venom PLA2, as being crucial for this interaction.[5]
Below is a diagram illustrating the signaling pathway of PLA2-mediated inflammation and the inhibitory action of this compound.
Therapeutic Potential
Anti-inflammatory and Analgesic Activity
Given its potent inhibition of PLA2, this compound exhibits significant anti-inflammatory and analgesic properties.[1][8] By blocking the production of prostaglandins and leukotrienes, it effectively mitigates key mediators of inflammation and pain.[8]
Quantitative Data: Inhibition of Phospholipase A2 Isoforms
| PLA2 Isoform | Source | IC50 (µM) | Reference |
| sPLA2 | Bee Venom (Apis mellifera) | ~0.12 | [3] |
| sPLA2 | Rattlesnake Venom | 0.7 | [3] |
| sPLA2 | Cobra Venom (Naja naja) | 1.9 | [3] |
| sPLA2 | Porcine Pancreas | ~30 | [3] |
| sPLA2 | Human Synovial Fluid | 0.02 - 0.2 | [9] |
Experimental Protocol: In Vitro Phospholipase A2 Inhibition Assay (Titrimetric Method)
This protocol outlines a general method for determining the inhibitory activity of this compound on PLA2.
-
Reagents and Materials:
-
Purified PLA2 enzyme (e.g., from bee venom)
-
Lecithin (phosphatidylcholine) substrate emulsion
-
Reaction Buffer (e.g., Tris-HCl with CaCl2 and NaCl)
-
This compound stock solution (in DMSO)
-
Standardized NaOH solution for titration
-
pH meter or automatic titrator
-
Thermostated reaction vessel
-
-
Procedure:
-
Prepare the lecithin substrate emulsion in the reaction buffer.
-
Add a known amount of the PLA2 enzyme to the reaction vessel containing the substrate.
-
Initiate the reaction and monitor the release of fatty acids by titrating with the standardized NaOH solution to maintain a constant pH.
-
To determine the inhibitory effect, pre-incubate the PLA2 enzyme with varying concentrations of this compound for a specified time before adding the substrate.
-
Calculate the percentage of inhibition by comparing the rate of fatty acid release in the presence and absence of this compound.
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Anticancer Activity
This compound has demonstrated significant cytotoxic activity against a variety of cancer cell lines, suggesting its potential as an anticancer agent.[9][10] Its proposed mechanisms of action in cancer include the induction of apoptosis through oxidative stress and DNA damage.[9]
Quantitative Data: In Vitro Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Time (h) | Reference |
| SCC9 | Oral Cancer | Not specified | 24 | [9] |
| HSC3 | Oral Cancer | 18.5 | 24 | [9] |
| OC2 | Oral Cancer | 17.4 | 24 | [9] |
| OECM-1 | Oral Cancer | 14.9 | 24 | [9] |
| Ca9-22 | Oral Cancer | 7.8 | 24 | [9] |
| CAL 27 | Oral Cancer | 9.1 | 24 | [9] |
| KB | Human Epidermoid Carcinoma | 0.725 | Not specified | [9] |
| A549 | Lung Cancer | Not specified | 48/72 | [1] |
| H157 | Lung Cancer | Not specified | 48/72 | [1] |
| HCC827 | Lung Cancer | Not specified | 48/72 | [1] |
| PC9 | Lung Cancer | Not specified | 48/72 | [1] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line in appropriate media and conditions.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Determine the IC50 value by plotting the cell viability against the logarithm of the this compound concentration.
-
Below is a diagram illustrating a typical experimental workflow for evaluating the in vitro anticancer activity of this compound.
Neuroprotective Potential
Emerging evidence suggests that this compound may possess neuroprotective properties. Its ability to inhibit PLA2 and modulate calcium channels could be beneficial in neurological disorders where excitotoxicity and inflammation play a role. However, research in this area is still in its early stages.
Calcium Channel Blocking Activity
In addition to PLA2 inhibition, this compound has been identified as a calcium channel blocker.[11] By inhibiting the influx of calcium into cells, it can modulate various physiological processes, including muscle contraction and neurotransmitter release. This activity may contribute to its overall therapeutic profile, particularly its anti-inflammatory and potential neuroprotective effects.
Clinical Development
This compound has undergone some preclinical and clinical evaluation. Notably, it entered a Phase II clinical trial for the treatment of psoriasis, a chronic inflammatory skin condition. However, the trial was discontinued. While the specific reasons for discontinuation are not widely publicized, challenges in formulation and delivery are often cited as potential hurdles for natural products in clinical development.
Conclusion and Future Directions
This compound remains a fascinating and promising natural product with a well-defined mechanism of action and a broad spectrum of biological activities. Its potent anti-inflammatory and anticancer properties, coupled with its emerging neuroprotective potential, make it a valuable lead compound for drug discovery. Future research should focus on optimizing its pharmacokinetic properties through medicinal chemistry efforts, exploring its therapeutic efficacy in a wider range of disease models, and further elucidating the molecular details of its various mechanisms of action. A deeper understanding of its clinical limitations, such as the reasons for the discontinuation of the psoriasis trial, will also be crucial for guiding future development efforts.
References
- 1. Frontiers | Natural product manoalide promotes EGFR-TKI sensitivity of lung cancer cells by KRAS-ERK pathway and mitochondrial Ca2+ overload-induced ferroptosis [frontiersin.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel lipophilic amiloride derivative efficiently kills chemoresistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Manoalide: a new phospholipase A2 inhibitor of marine origin with potential immunoregulatory effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of venom phospholipases A2 by manoalide and manoalogue. Stoichiometry of incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Manoalide Preferentially Provides Antiproliferation of Oral Cancer Cells by Oxidative Stress-Mediated Apoptosis and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Manoalide Induces Intrinsic Apoptosis by Oxidative Stress and Mitochondrial Dysfunction in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Notes and Protocols for Manolide Phospholipase A2 Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipase A2 (PLA2) enzymes are critical mediators in various physiological and pathological processes, including inflammation, cell signaling, and host defense. Their primary function is to catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the release of free fatty acids, such as arachidonic acid, and lysophospholipids. Arachidonic acid is a precursor to a wide array of pro-inflammatory eicosanoids, making PLA2 a significant therapeutic target for inflammatory diseases.
Manolide, a sesterterpenoid natural product isolated from the marine sponge Luffariella variabilis, is a potent, irreversible inhibitor of several PLA2 isoforms. It covalently modifies specific lysine residues on the enzyme, thereby inactivating it.[1][2] This document provides detailed protocols for assessing the inhibitory activity of this compound and its analogs against PLA2, along with a summary of its inhibitory potency against various PLA2 enzymes.
Mechanism of Action and Signaling Pathway
This compound's inhibitory action stems from its chemical reactivity towards primary amines, particularly the ε-amino group of lysine residues within the PLA2 enzyme.[1][2] The interaction is irreversible and leads to a loss of catalytic function. The inhibition by this compound prevents the liberation of arachidonic acid from membrane phospholipids, which in turn blocks the downstream production of prostaglandins and leukotrienes, key mediators of the inflammatory response.
Caption: this compound inhibits PLA2, blocking the release of arachidonic acid and subsequent inflammatory mediator production.
Quantitative Data: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the specific isoform of PLA2 and the assay conditions. The following table summarizes reported IC50 values.
| PLA2 Source/Isoform | Substrate | IC50 (µM) | Reference(s) |
| Bee Venom (Apis mellifera) | Not specified | ~0.12 | [3] |
| Human Synovial Fluid | Dipalmitoylphosphatidylcholine (DPPC) | 0.2 | [4] |
| Human Synovial Fluid | E. coli | 0.02 | [4] |
| Rattlesnake Venom | Not specified | 0.7 | [3] |
| Cobra Venom | Not specified | 1.9 | [3] |
| Porcine Pancreas | Not specified | ~30 | [3] |
| Macrophage-like P388D1 cells | Not specified | 16 | [5] |
Experimental Protocols
Two common methods for determining PLA2 activity and its inhibition by this compound are the colorimetric assay using a thio-phosphatidylcholine substrate and the classic titrimetric assay.
Colorimetric PLA2 Inhibition Assay Protocol
This assay relies on the hydrolysis of a thio-analog of phosphatidylcholine at the sn-2 position by PLA2, which releases a free thiol. The thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.
Materials:
-
Phospholipase A2 (e.g., from bee venom)
-
This compound
-
1,2-diheptanoyl-thio-phosphatidylcholine (Substrate)
-
DTNB
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 100 mM KCl, 0.3 mM Triton X-100
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
-
DMSO (for dissolving this compound)
Procedure:
-
Prepare Reagents:
-
Assay Buffer: Prepare a stock solution and dilute to the final concentration.
-
DTNB Solution: Prepare a 10 mM solution of DTNB in 0.4 M Tris-HCl, pH 8.0.
-
Substrate Solution: Dissolve the 1,2-diheptanoyl-thio-phosphatidylcholine in the Assay Buffer to a final concentration of 1.5-2.0 mM. Vortex until the solution is clear.
-
Enzyme Solution: Prepare a stock solution of PLA2 in Assay Buffer. The final concentration will need to be optimized to achieve a linear reaction rate.
-
This compound Solutions: Prepare a stock solution of this compound in DMSO and create a series of dilutions in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme) Wells: Add 10 µL of DTNB solution and 15 µL of Assay Buffer.
-
Control (No Inhibitor) Wells: Add 10 µL of DTNB solution, 10 µL of the diluted PLA2 solution, and 5 µL of DMSO.
-
Inhibitor Wells: Add 10 µL of DTNB solution, 10 µL of the diluted PLA2 solution, and 5 µL of the desired this compound dilution.
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 200 µL of the Substrate Solution to all wells to start the reaction.
-
Measurement: Immediately begin reading the absorbance at 414 nm every minute for 10-20 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA/min) for each well from the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the blank wells from all other wells.
-
Determine the percent inhibition for each this compound concentration relative to the control (no inhibitor) wells.
-
Plot the percent inhibition versus the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Caption: Workflow for the colorimetric PLA2 inhibition assay.
Titrimetric PLA2 Inhibition Assay Protocol
This classic assay measures the fatty acids released by PLA2 activity by titrating them with a standardized NaOH solution to maintain a constant pH.
Materials:
-
Phospholipase A2
-
This compound
-
Lecithin (e.g., from soybean or egg yolk)
-
0.1 M CaCl₂
-
1.0 M NaCl
-
0.01 N Standardized NaOH
-
pH meter or automatic titrator
-
Stirred, temperature-controlled reaction vessel
-
Sonicator
Procedure:
-
Prepare Reagents:
-
Lecithin Emulsion (Substrate):
-
Weigh 4.0 g of lecithin into a beaker.
-
Add 30 mL of 1.0 M NaCl, 10 mL of 0.1 M CaCl₂, and 100 mL of deionized water.
-
Stir for 30 minutes at 4°C.
-
Sonicate the mixture for 10 minutes at maximum power.
-
Dilute to a final volume of 200 mL with deionized water.
-
-
Enzyme Solution: Dissolve PLA2 in deionized water to a concentration of 1.0 mg/mL. Keep on ice. Further dilutions should be made immediately before use.
-
This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Setup:
-
Pipette 15 mL of the lecithin emulsion into the reaction vessel maintained at 25°C.
-
Adjust the pH to 8.9 with the 0.01 N NaOH solution.
-
-
Blank Rate Determination:
-
Record the volume of NaOH required to maintain the pH at 8.9 for 3-5 minutes to determine the background hydrolysis rate of the substrate.
-
-
Inhibition Assay:
-
Add a specific volume of the this compound solution (or solvent control) to the reaction vessel and incubate for a defined period (e.g., 10 minutes).
-
Add the appropriately diluted PLA2 enzyme to the emulsion to start the reaction.
-
Record the amount of 0.01 N NaOH added per minute to maintain the pH at 8.9 for 4-5 minutes. This is the sample rate.
-
-
Data Analysis:
-
Calculate the rate of fatty acid release (µmol/min) based on the volume of NaOH consumed.
-
Subtract the blank rate from the sample rates.
-
Determine the percent inhibition for each this compound concentration compared to the control (no inhibitor).
-
Plot the percent inhibition versus the this compound concentration and calculate the IC50 value.
-
Caption: Workflow for the titrimetric PLA2 inhibition assay.
Conclusion
The protocols described provide robust methods for evaluating the inhibitory effects of this compound on PLA2 activity. The choice of assay will depend on the available equipment and the specific research question. The colorimetric assay is well-suited for high-throughput screening, while the titrimetric assay provides a direct measure of fatty acid release. Due to this compound's irreversible mechanism, pre-incubation of the enzyme with the inhibitor is a critical step in these protocols. Careful optimization of enzyme and substrate concentrations is necessary to ensure accurate and reproducible results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Phospholipase A2 enzyme from the venom of Egyptian honey bee Apis mellifera lamarckii with anti-platelet aggregation and anti-coagulation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of manoalide on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A high efficiency method for purification and assay of bee venom phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Manolide In Vitro Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manolide is a sesterterpenoid natural product first isolated from the marine sponge Luffariella variabilis. It has garnered significant scientific interest due to its potent anti-inflammatory, analgesic, and antiproliferative properties.[1][2][3] In vitro studies have been instrumental in elucidating its mechanisms of action, primarily centered around the irreversible inhibition of phospholipase A2 (PLA2), an enzyme crucial in the inflammatory cascade.[1][4][5] This document provides a comprehensive overview of in vitro cell culture studies involving this compound, including its mechanisms of action, quantitative data from various studies, and generalized protocols for key experiments.
Mechanisms of Action
This compound exerts its biological effects through multiple pathways, making it a molecule of interest for investigating various cellular processes. Its primary and most studied mechanism is the inhibition of PLA2. However, it also demonstrates effects on calcium signaling and the NLRP3 inflammasome.
Phospholipase A2 (PLA2) Inhibition
This compound is a potent, irreversible inhibitor of PLA2.[1][5] This enzyme is responsible for the hydrolysis of phospholipids to release arachidonic acid, a precursor for pro-inflammatory mediators such as prostaglandins and leukotrienes.[2][6] this compound's inhibitory action is attributed to its two masked aldehyde functions, which covalently bind to lysine residues on the PLA2 enzyme, leading to its inactivation.[1][4][7] The γ-hydroxybutenolide ring of this compound is crucial for this interaction.[1][5]
Caption: this compound's irreversible inhibition of PLA2.
Calcium Channel Inhibition
Beyond PLA2 inhibition, this compound has been identified as a potent inhibitor of calcium (Ca2+) mobilization in various cell types.[8] It blocks both the release of Ca2+ from intracellular stores and the influx of extracellular Ca2+.[8] This activity may contribute to its anti-inflammatory and antiproliferative effects, potentially independent of its action on phospholipases.[8]
Caption: this compound's inhibitory effect on calcium mobilization.
NLRP3 Inflammasome Inhibition
More recent studies have revealed that this compound can specifically inhibit the activation of the NLRP3 inflammasome. This is achieved by blocking the interaction between NEK7 and NLRP3.[9] this compound has been shown to covalently bind to lysine 377 in the NACHT domain of NLRP3.[9] This mechanism suggests another avenue for its anti-inflammatory effects, independent of PLA2 inhibition.[9]
Caption: this compound's inhibition of NLRP3 inflammasome activation.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound across various assays and cell lines as reported in the literature.
| Target/Assay | Cell Line/Source | IC50 Value | Reference |
| Anti-proliferative/Cytotoxic Activity | |||
| Human Epidermoid Carcinoma | KB cells | 0.725 µM | [10] |
| Human Oral Cancer | Ca9-22 | 7.8 µM (24h) | [10] |
| Human Oral Cancer | CAL 27 | 9.1 µM (24h) | [10] |
| Human Oral Cancer | OECM1 | 14.9 µM (24h) | [10] |
| Human Oral Cancer | OC2 | 17.4 µM (24h) | [10] |
| Human Oral Cancer | HSC3 | 18.5 µM (24h) | [10] |
| Calcium Mobilization Inhibition | |||
| EGF-mediated Ca2+ influx/release | A431 cells | 0.4 µM | [8] |
| K+ depolarization-activated Ca2+ channel | GH3 cells | 1 µM | [8] |
| Concanavalin A-induced Ca2+ influx | Mouse Spleen Cells | 0.07 µM | [8] |
| Phospholipase A2 (PLA2) Inhibition | |||
| Bee Venom PLA2 | Apis mellifera | ~0.12 µM | [11] |
| Rattlesnake Venom PLA2 | Crotalus adamanteus | 0.7 µM | [11] |
| Cobra Venom PLA2 | Naja naja naja | 1.9 µM | [11] |
| Porcine Pancreatic PLA2 | Sus scrofa | ~30 µM | [11] |
| Mouse Ear Homogenate PLA2 | Mouse | 60 µM | [9] |
Experimental Protocols
The following are generalized protocols for common in vitro assays used to evaluate the activity of this compound. These should be considered as starting points and may require optimization based on the specific cell line and laboratory conditions.
General Experimental Workflow
Caption: General workflow for in vitro evaluation of this compound.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTS Assay)
This protocol is adapted from methodologies described for assessing the antiproliferative effects of this compound on oral cancer cells.[10]
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Target cell line (e.g., Ca9-22, CAL 27)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Assay: Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Phospholipase A2 (PLA2) Inhibition Assay
This is a generalized protocol for a cell-free assay based on descriptions of this compound's activity against purified PLA2.[11]
Objective: To determine the inhibitory effect of this compound on PLA2 activity.
Materials:
-
Purified PLA2 (e.g., from bee venom)
-
Phospholipid substrate (e.g., radiolabeled phosphatidylcholine)
-
Assay buffer (e.g., Tris-HCl with CaCl2 and BSA)
-
This compound stock solution (in DMSO)
-
Scintillation counter and fluid
Procedure:
-
Pre-incubation: In a microcentrifuge tube, pre-incubate the purified PLA2 enzyme with various concentrations of this compound (or DMSO as a vehicle control) in the assay buffer for a specified time (e.g., 30 minutes) at room temperature to allow for irreversible binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the phospholipid substrate to the enzyme-inhibitor mixture.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 15-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a solution containing EDTA to chelate Ca2+).
-
Extraction of Fatty Acids: Extract the released radiolabeled free fatty acids using an organic solvent (e.g., a mixture of hexane and isopropanol).
-
Quantification: Measure the radioactivity of the extracted fatty acids using a scintillation counter.
-
Data Analysis: Calculate the percentage of PLA2 inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration.
Conclusion
This compound remains a significant natural product for research in inflammation and oncology. Its multifaceted mechanism of action, targeting PLA2, calcium channels, and the NLRP3 inflammasome, provides a rich area for further investigation. The protocols and data presented here serve as a foundational resource for researchers designing and interpreting in vitro studies with this potent marine compound.
References
- 1. Manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Manoalide: a new phospholipase A2 inhibitor of marine origin with potential immunoregulatory effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Manoalide - Wikipedia [en.wikipedia.org]
- 4. Inactivation of bee venom phospholipase A2 by manoalide. A model based on the reactivity of manoalide with amino acids and peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Manoalide: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Manoalide | C25H36O5 | CID 6437368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Inactivation of phospholipase A2 by manoalide. Localization of the manoalide binding site on bee venom phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Manoalide, a natural sesterterpenoid that inhibits calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the NLRP3 Inflammasome Activation by Manoalide Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Manoalide Preferentially Provides Antiproliferation of Oral Cancer Cells by Oxidative Stress-Mediated Apoptosis and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential effects of manoalide on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Manolide on Lipopolysaccharide-Stimulated Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators. This inflammatory response is a critical component of the innate immune system but can be detrimental if dysregulated. The study of compounds that can modulate this response is a key area of research for the development of new anti-inflammatory therapeutics.
Manolide, a sesterterpenoid natural product, has been noted for its anti-inflammatory properties. These application notes provide a comprehensive set of protocols to investigate the effects of this compound on LPS-stimulated macrophages. The methodologies outlined below will enable researchers to assess the impact of this compound on the production of key inflammatory mediators and to dissect its mechanism of action by examining its influence on critical signaling pathways.
Data Presentation
Effective evaluation of a potential anti-inflammatory agent requires precise and quantitative assessment of its inhibitory effects. The following tables are structured to facilitate the clear presentation and comparison of data obtained from the experimental protocols detailed in this document.
Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | NO Production IC₅₀ (µM) | PGE₂ Production (% of LPS Control) | PGE₂ Production IC₅₀ (µM) |
| Control | - | ||||
| LPS (1 µg/mL) | - | 100% | 100% | ||
| This compound + LPS | 1 | ||||
| This compound + LPS | 5 | ||||
| This compound + LPS | 10 | ||||
| This compound + LPS | 25 | ||||
| This compound + LPS | 50 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Treatment | Concentration (µM) | TNF-α Production (% of LPS Control) | TNF-α Production IC₅₀ (µM) | IL-6 Production (% of LPS Control) | IL-6 Production IC₅₀ (µM) |
| Control | - | ||||
| LPS (1 µg/mL) | - | 100% | 100% | ||
| This compound + LPS | 1 | ||||
| This compound + LPS | 5 | ||||
| This compound + LPS | 10 | ||||
| This compound + LPS | 25 | ||||
| This compound + LPS | 50 |
Experimental Protocols
The following are detailed protocols for the investigation of this compound's anti-inflammatory effects on macrophages.
Cell Culture and Maintenance of RAW 264.7 Macrophages
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, detach them using a cell scraper. Resuspend the cells in fresh medium and seed into new culture flasks at a ratio of 1:4 to 1:6.
Macrophage Stimulation and this compound Treatment
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates (for NO and viability assays), 24-well plates (for cytokine and PGE₂ assays), or 6-well plates (for Western blotting) at a density of 2 x 10⁵ cells/mL and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is less than 0.1% to avoid solvent-induced toxicity.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: After the pre-treatment period, stimulate the cells with lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours for NO, PGE₂, and cytokine measurements, or shorter time points for signaling pathway analysis).
Nitric Oxide (NO) Quantification (Griess Assay)
-
Sample Collection: After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.
-
Griess Reagent: Prepare the Griess reagent by mixing equal volumes of solution A (1% sulfanilamide in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Reaction: Add 100 µL of the Griess reagent to each 100 µL of supernatant in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Cytokine (TNF-α and IL-6) and Prostaglandin E2 (PGE₂) Quantification (ELISA)
-
Sample Collection: After the 24-hour incubation period, collect the cell culture supernatant from each well of the 24-well plate. Centrifuge the supernatant to remove any cellular debris.
-
ELISA Procedure: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α, IL-6, and PGE₂ according to the manufacturer's instructions for the specific ELISA kits being used.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Calculate the concentrations of TNF-α, IL-6, and PGE₂ in the samples by comparing the absorbance values to the respective standard curves.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
-
Cell Lysis: After the desired stimulation time (e.g., 15, 30, 60 minutes), wash the cells in the 6-well plates with ice-cold phosphate-buffered saline (PBS) and lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total forms of p65 (NF-κB), IκBα, ERK1/2 (MAPK), and p38 (MAPK) overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Visualizations
Experimental Workflow
Caption: Experimental workflow for investigating this compound's effects.
LPS-Induced Signaling Pathways and Potential Inhibition by this compound
Caption: LPS signaling and potential inhibition points by this compound.
Application Notes and Protocols for Manolide Mast Cell Degranulation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manolide, a sesterterpenoid natural product isolated from the marine sponge Luffariella variabilis, has demonstrated potent anti-inflammatory and analgesic properties. Its primary mechanism of action involves the irreversible inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid and subsequent production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Mast cell degranulation is a critical event in allergic and inflammatory responses, releasing a host of mediators including histamine, proteases, and cytokines. The ability of this compound to inhibit PLA2 suggests its potential as a modulator of mast cell activation. These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on mast cell degranulation, a valuable tool for researchers in immunology and drug discovery.
Mechanism of Action
This compound's primary molecular target is phospholipase A2 (PLA2). By irreversibly binding to PLA2, this compound prevents the hydrolysis of phospholipids, thereby blocking the release of arachidonic acid, the precursor to a wide range of eicosanoids. The inhibition of PLA2 disrupts the signaling cascade that leads to mast cell degranulation and the release of inflammatory mediators. Additionally, studies have shown that this compound can attenuate the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), further contributing to its anti-inflammatory effects.
Data Presentation
| Target | Cell/System | Inhibitory Concentration | Reference |
| Phospholipase A2 (PLA2) | Human Synovial Fluid | IC50: 0.2 µM (DPPC substrate) | [1] |
| Phospholipase A2 (PLA2) | Human Synovial Fluid | IC50: 0.02 µM (E. coli substrate) | [1] |
| Inflammatory Cytokine Secretion (IL-1β, TNF-α, IL-6, IL-8) | Human Mast Cell Line (HMC-1) | Significant alleviation at tested concentrations | [2] |
| NF-κB Activation | Human Mast Cell Line (HMC-1) | Attenuated by this compound treatment | [2] |
| Mitogen-Activated Protein Kinase (MAPK) Activation | Human Mast Cell Line (HMC-1) | Remarkably attenuated by this compound treatment | [2] |
Signaling Pathway of Mast Cell Degranulation and this compound Inhibition
Caption: this compound's inhibitory action on the mast cell degranulation pathway.
Experimental Protocols
Cell Line:
Rat Basophilic Leukemia (RBL-2H3) cells are a commonly used and well-characterized model for studying mast cell degranulation.[3]
Materials:
-
RBL-2H3 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Anti-dinitrophenyl (DNP)-IgE antibody
-
DNP-human serum albumin (HSA)
-
This compound
-
Tyrode's buffer (or Siraganian buffer)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Triton X-100
-
96-well plates
-
Microplate reader
Protocol for β-Hexosaminidase Release Assay:
Day 1: Cell Seeding and Sensitization
-
Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 5 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
Sensitize the cells by adding anti-DNP-IgE to the culture medium at a final concentration of 0.5 µg/mL and incubate for 18-24 hours.
Day 2: this compound Treatment and Cell Stimulation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Tyrode's buffer. The final solvent concentration should be kept below 0.5% to avoid cytotoxicity.
-
Wash the sensitized cells twice with 100 µL of Tyrode's buffer per well.
-
Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells and incubate for 30 minutes at 37°C.
-
Induce degranulation by adding 50 µL of DNP-HSA (100 ng/mL) to each well. For negative control wells, add 50 µL of Tyrode's buffer. For total release (positive control) wells, add 50 µL of 0.1% Triton X-100.
-
Incubate the plate for 1 hour at 37°C.
Measurement of β-Hexosaminidase Activity
-
After incubation, centrifuge the plate at 300 x g for 5 minutes at 4°C.
-
Carefully transfer 25 µL of the supernatant from each well to a new 96-well plate.
-
To determine the total cellular β-hexosaminidase, add 100 µL of 0.1% Triton X-100 to the remaining cells in the original plate and incubate for 10 minutes to lyse the cells. Transfer 25 µL of the lysate to the new plate.
-
Add 50 µL of pNAG substrate solution (1 mM pNAG in 0.1 M citrate buffer, pH 4.5) to each well containing supernatant or lysate.
-
Incubate the plate for 1-2 hours at 37°C.
-
Stop the reaction by adding 200 µL of stop buffer (0.1 M Na2CO3/NaHCO3, pH 10.0).
-
Measure the absorbance at 405 nm using a microplate reader.
Data Analysis:
The percentage of β-hexosaminidase release is calculated as follows:
% Release = (Absorbance of Supernatant / Absorbance of Total Lysate) x 100
The percentage of inhibition by this compound is calculated as:
% Inhibition = [1 - (% Release with this compound / % Release with Vehicle Control)] x 100
Experimental Workflow
Caption: Step-by-step workflow for the this compound mast cell degranulation assay.
Conclusion
The provided protocols offer a robust framework for investigating the inhibitory effects of this compound on mast cell degranulation. By utilizing the RBL-2H3 cell line and the β-hexosaminidase release assay, researchers can obtain reliable and quantifiable data on this compound's potential as a mast cell stabilizing agent. This information is valuable for further elucidating the anti-inflammatory mechanisms of this compound and for the development of novel therapeutic strategies for allergic and inflammatory diseases.
Disclaimer: These protocols are intended for research purposes only. Appropriate safety precautions should be taken when handling all chemicals and cell lines. Researchers should optimize assay conditions for their specific experimental setup.
References
- 1. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effect on β-Hexosaminidase Release from RBL-2H3 Cells of Extracts and Some Pure Constituents of Benchalokawichian, a Thai Herbal Remedy, Used for Allergic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thestacks.org [thestacks.org]
Application Notes and Protocols: Manolide in the Zymosan-Induced Inflammation Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan, a polysaccharide derived from the cell wall of Saccharomyces cerevisiae, is a potent inflammatory agent widely used to induce sterile inflammation in preclinical research.[1] It activates the innate immune system by engaging pattern recognition receptors on immune cells, primarily Toll-like receptor 2 (TLR2) and Dectin-1, on cells such as macrophages.[1][2] This interaction triggers a signaling cascade leading to the production of inflammatory mediators, including eicosanoids (prostaglandins and leukotrienes), cytokines, and chemokines, as well as the recruitment of leukocytes, particularly neutrophils, to the site of inflammation.[1][2] The zymosan-induced peritonitis model in rodents is a well-established and reproducible model of acute inflammation, frequently employed to evaluate the efficacy of anti-inflammatory compounds.[3][4]
Manolide, a sesterterpenoid natural product isolated from the marine sponge Luffariella variabilis, is a potent anti-inflammatory and analgesic compound.[5] Its primary mechanism of action is the irreversible inhibition of phospholipase A2 (PLA2), a key enzyme responsible for the release of arachidonic acid from membrane phospholipids.[5] Arachidonic acid is the precursor for the biosynthesis of prostaglandins and leukotrienes, which are critical mediators of inflammation. By inhibiting PLA2, this compound effectively attenuates the production of these pro-inflammatory eicosanoids.[5][6]
These application notes provide detailed protocols for utilizing the zymosan-induced inflammation model to study the anti-inflammatory effects of this compound, along with expected quantitative outcomes and a summary of the underlying signaling pathways.
Mechanism of Action
This compound exerts its anti-inflammatory effects by irreversibly inactivating phospholipase A2 (PLA2). This enzyme is critical for the liberation of arachidonic acid from the sn-2 position of membrane phospholipids. Free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These eicosanoids are potent mediators of inflammation, contributing to vasodilation, increased vascular permeability, pain, and fever. By binding to lysine residues on PLA2, this compound blocks the release of arachidonic acid, thereby inhibiting the entire downstream cascade of eicosanoid synthesis.[5][6]
Zymosan triggers inflammation by activating immune cells through TLR2 and Dectin-1. This leads to the activation of intracellular signaling pathways, including the NF-κB and MAPK pathways, resulting in the transcription and release of various pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2] The inflammatory milieu created by zymosan also activates PLA2, leading to eicosanoid production. This compound's intervention at the level of PLA2 provides a targeted approach to suppress a crucial amplification loop in the inflammatory response.
Signaling Pathways and Experimental Workflow
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound in zymosan-induced inflammation models.
Table 1: In Vitro Inhibition of Eicosanoid Production by this compound in Zymosan-Stimulated Mouse Peritoneal Macrophages
| Parameter | IC₅₀ (µM) | Reference |
| Arachidonic Acid Release | 0.18 | [6] |
| Prostaglandin E₂ Production | 0.18 | [6] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of this compound required to inhibit the zymosan-induced response by 50%.
Table 2: In Vivo Efficacy of this compound in the Zymosan-Induced Mouse Peritonitis Model
| Parameter | ED₅₀ (mg/kg) | Reference |
| Peritoneal Writhing (Analgesia) | 0.71 | [6] |
| 6-keto-Prostaglandin F₁α Release | 0.20 | [6] |
| Leukotriene C₄ Release | 0.24 | [6] |
ED₅₀ (Half-maximal effective dose) is the dose of this compound required to achieve 50% of the maximum effect.
Table 3: Typical Inflammatory Response in Zymosan-Induced Peritonitis in Mice (Control Group)
| Parameter | Time Post-Zymosan | Typical Value (vs. Control) | Reference |
| Total Leukocyte Infiltration | 4 hours | Significant increase | [3] |
| Neutrophil Infiltration | 4 hours | Significant increase | [7] |
| MCP-1 Levels in Peritoneal Lavage | 4 hours | Significant increase | [3] |
| IL-1 Levels in Peritoneal Lavage | 4 hours (peak) | Significant increase | [8] |
| IL-6 Levels in Peritoneal Lavage | 2 hours (peak) | Significant increase | [2] |
| TNF-α Levels in Peritoneal Lavage | 2-4 hours (peak) | Significant increase | [2] |
Experimental Protocols
In Vivo: Zymosan-Induced Peritonitis in Mice
Objective: To evaluate the anti-inflammatory effect of this compound on leukocyte recruitment and inflammatory mediator production in a mouse model of acute peritonitis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Zymosan A from Saccharomyces cerevisiae
-
This compound
-
Vehicle for this compound (e.g., saline with 0.1% DMSO and 0.1% Tween 80)
-
Sterile phosphate-buffered saline (PBS)
-
Dexamethasone (positive control, optional)
-
Anesthetic (e.g., isoflurane)
-
Hemocytometer or automated cell counter
-
Microscope slides and staining reagents (e.g., Diff-Quik)
-
ELISA kits for relevant cytokines/chemokines (e.g., TNF-α, IL-6, MCP-1)
-
Reagents and equipment for eicosanoid analysis (e.g., LC-MS/MS)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in the vehicle.
-
Prepare a suspension of Zymosan A in sterile saline at a concentration of 1 mg/mL. Vortex thoroughly before each injection to ensure a uniform suspension.[4]
-
-
Animal Grouping and Dosing:
-
Randomly divide mice into experimental groups (n=6-8 per group):
-
Vehicle control + Saline
-
Vehicle control + Zymosan
-
This compound (various doses) + Zymosan
-
Dexamethasone (e.g., 20 mg/kg, p.o.) + Zymosan (optional positive control)[3]
-
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneally (i.p.) or orally (p.o.)) 30 minutes before zymosan injection.[3]
-
-
Induction of Peritonitis:
-
Inject 0.5 mL of the zymosan suspension (0.5 mg/mouse) i.p. into each mouse (except the saline control group, which receives 0.5 mL of sterile saline).[3]
-
-
Peritoneal Lavage:
-
At a predetermined time point after zymosan injection (typically 4 hours for peak neutrophil infiltration), euthanize the mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).[3]
-
Expose the peritoneal cavity and inject 5 mL of cold sterile PBS.
-
Gently massage the abdomen for 1 minute to dislodge cells.
-
Aspirate the peritoneal lavage fluid and transfer it to a conical tube on ice.
-
-
Analysis of Peritoneal Lavage Fluid:
-
Leukocyte Count: Determine the total number of leukocytes in the lavage fluid using a hemocytometer or an automated cell counter.
-
Differential Cell Count: Prepare cytospin slides of the lavage fluid, stain with Diff-Quik or a similar stain, and perform a differential count of neutrophils, macrophages, and lymphocytes under a microscope.
-
Mediator Analysis: Centrifuge the remaining lavage fluid to pellet the cells. Collect the supernatant and store at -80°C for subsequent analysis of cytokines, chemokines, and eicosanoids by ELISA or LC-MS/MS.
-
In Vitro: Zymosan-Stimulated Macrophages
Objective: To assess the direct effect of this compound on the production of inflammatory mediators by zymosan-stimulated macrophages.
Materials:
-
Mouse peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Zymosan A
-
This compound
-
Vehicle for this compound (e.g., DMSO)
-
ELISA kits for PGE₂ and LTC₄
Procedure:
-
Cell Culture:
-
If using primary macrophages, harvest peritoneal cells from mice and plate them in a multi-well plate. Allow them to adhere for 2-4 hours, then wash away non-adherent cells.
-
If using a cell line, seed the cells in a multi-well plate and allow them to reach 80-90% confluency.
-
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the existing medium with medium containing various concentrations of this compound or vehicle.
-
Incubate for a specified pre-treatment time (e.g., 30 minutes).
-
-
Stimulation with Zymosan:
-
Add zymosan to the wells at a final concentration of 10-100 µg/mL.
-
Incubate for an appropriate time to allow for mediator production (e.g., 24 hours for PGE₂).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant and centrifuge to remove any debris.
-
Analyze the supernatant for the concentration of PGE₂ and LTC₄ using specific ELISA kits.
-
Conclusion
The zymosan-induced inflammation model is a robust and reliable tool for investigating the anti-inflammatory properties of compounds like this compound. By inhibiting PLA2, this compound effectively reduces the production of key inflammatory lipid mediators. The protocols and data presented here provide a comprehensive guide for researchers to design and execute experiments to further explore the therapeutic potential of this compound and other PLA2 inhibitors in inflammatory diseases.
References
- 1. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. inotiv.com [inotiv.com]
- 5. [Manoalide: a new phospholipase A2 inhibitor of marine origin with potential immunoregulatory effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of eicosanoid biosynthesis in vitro and in vivo by the marine natural product manoalide: a potent inactivator of venom phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forsythoside A Modulates Zymosan-Induced Peritonitis in Mice [mdpi.com]
- 8. Measurement and drug induced modulation of interleukin-1 level during zymosan peritonitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Manolide in a Collagen-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. The collagen-induced arthritis (CIA) model in rodents is a widely used preclinical model that mimics many aspects of human RA, making it an essential tool for evaluating novel therapeutic agents. Manolide, a natural sesterterpenoid derived from the marine sponge Luffariella variabilis, is a potent anti-inflammatory and analgesic compound. Its primary mechanism of action is the irreversible inhibition of secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1][2] This document provides detailed protocols for utilizing the CIA model to evaluate the therapeutic potential of this compound, along with data presentation and visualization of the relevant signaling pathways.
Data Presentation
The following tables summarize quantitative data on the effects of this compound and other sPLA2 inhibitors in arthritis models.
Table 1: Effect of this compound on Inflammatory Parameters in an Interleukin-1α-Induced Rabbit Arthritis Model
| Treatment Group | Synovial Fluid PLA2 Activity (% Inhibition) | Cartilage Proteoglycan Loss (% Inhibition) | Stromelysin mRNA Expression | Synovial Fluid Cell Count |
| Vehicle Control | 0 | 0 | High | Elevated |
| This compound (0.3 mg/joint) | Significant Inhibition | Significant Prevention | Significantly Suppressed | No significant effect or stimulated |
Data adapted from a study on recombinant human interleukin-1 alpha (rHuIL-1 alpha)-induced arthritis in rabbits.[3]
Table 2: Representative Efficacy of a Secretory Phospholipase A2 Inhibitor (sPLA2I) in a Rat Antigen-Induced Arthritis Model
| Treatment Group | Dosage | Joint Swelling Reduction | Gait Disturbance Improvement | Histopathology Score Reduction |
| Vehicle Control | - | - | - | - |
| sPLA2I | 1 mg/kg/day (oral) | Significant | Significant | Not Significant |
| sPLA2I | 5 mg/kg/day (oral) | Significant | Significant | Significant |
| Leflunomide | 10 mg/kg/day (oral) | Significant | Significant | Significant |
| Prednisolone | 1 mg/kg/day (oral) | Not Significant | Not Significant | Not Reported |
| Infliximab | 3 mg/kg (i.v., single dose) | Not Significant | Not Significant | Not Reported |
This table provides representative data for a potent and orally active group IIa sPLA2 inhibitor, demonstrating the potential efficacy of this class of compounds in a rat arthritis model.[4]
Experimental Protocols
I. Collagen-Induced Arthritis (CIA) Model Protocol (Mouse)
This protocol describes the induction of arthritis in DBA/1J mice, a commonly used strain for this model.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-30 gauge)
-
Homogenizer or emulsifying needle
Procedure:
-
Preparation of Collagen Emulsion (Day 0):
-
Prepare a 1:1 emulsion of bovine type II collagen solution and Complete Freund's Adjuvant (CFA).
-
To create a stable emulsion, draw equal volumes of the collagen solution and CFA into two separate syringes connected by a luer lock.
-
Force the contents back and forth between the syringes until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of bovine type II collagen solution and Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring and Scoring of Arthritis:
-
Beginning on day 21, visually inspect the paws of the mice daily for signs of arthritis (redness, swelling).
-
Clinical scoring of arthritis can be performed using a scale of 0-4 for each paw, where:
-
0 = No evidence of erythema and swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb
-
-
The maximum score per mouse is 16. Paw thickness can also be measured using a caliper as a quantitative measure of inflammation.
-
II. This compound Treatment Protocol
This protocol is a suggested starting point based on the known properties of this compound and data from similar compounds. Dose-response studies are recommended to determine the optimal therapeutic window.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with a solubilizing agent like DMSO or Tween 80)
-
Syringes and needles for administration (e.g., oral gavage, intraperitoneal, or subcutaneous)
Procedure:
-
Treatment Groups:
-
Group 1: CIA mice + Vehicle
-
Group 2: CIA mice + this compound (low dose, e.g., 1-5 mg/kg)
-
Group 3: CIA mice + this compound (high dose, e.g., 10-20 mg/kg)
-
Group 4: CIA mice + Positive Control (e.g., methotrexate, dexamethasone)
-
Group 5: Naive (non-arthritic) mice + Vehicle
-
-
Dosing Regimen (Therapeutic Model):
-
Begin treatment after the onset of clinical signs of arthritis (e.g., a clinical score of ≥ 2).
-
Administer this compound or vehicle daily via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Continue daily treatment for a predefined period (e.g., 14-21 days).
-
-
Outcome Measures:
-
Clinical Assessment: Record arthritis scores and paw thickness daily.
-
Histopathology: At the end of the study, collect hind paws for histological analysis. Tissues should be fixed, decalcified, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Cytokine Analysis: Collect serum or tissue homogenates to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.
-
Biomarker Analysis: Measure levels of prostaglandins and leukotrienes in serum or paw tissue to confirm the inhibition of the sPLA2 pathway.
-
Signaling Pathways and Experimental Workflows
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sPLA2 [label="Secretory Phospholipase A2 (sPLA2)", fillcolor="#FBBC05", fontcolor="#202124"]; Membrane_Phospholipids [label="Membrane Phospholipids"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX [label="Cyclooxygenase (COX)"]; LOX [label="Lipoxygenase (LOX)"]; Prostaglandins [label="Prostaglandins"]; Leukotrienes [label="Leukotrienes"]; Inflammation [label="Inflammation\n(Pain, Swelling, Redness)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Joint_Destruction [label="Joint Destruction\n(Cartilage and Bone Damage)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> sPLA2 [label="Irreversibly Inhibits", style=bold, color="#EA4335"]; Membrane_Phospholipids -> Arachidonic_Acid [label="Hydrolysis by sPLA2"]; Arachidonic_Acid -> COX; Arachidonic_Acid -> LOX; COX -> Prostaglandins; LOX -> Leukotrienes; Prostaglandins -> Inflammation; Leukotrienes -> Inflammation; Inflammation -> Joint_Destruction; } .dot Caption: Mechanism of action of this compound in inhibiting the sPLA2 inflammatory pathway.
// Nodes Day0 [label="Day 0:\nPrimary Immunization\n(Collagen + CFA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Day21 [label="Day 21:\nBooster Immunization\n(Collagen + IFA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arthritis_Onset [label="Arthritis Onset\n(Days 25-35)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment_Start [label="Start of Treatment\n(this compound or Vehicle)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Daily_Monitoring [label="Daily Monitoring:\n- Arthritis Score\n- Paw Thickness", fillcolor="#F1F3F4", fontcolor="#202124"]; Endpoint [label="Study Endpoint\n(e.g., Day 42)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Analysis:\n- Histopathology\n- Cytokine Levels\n- Biomarkers", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Day0 -> Day21; Day21 -> Arthritis_Onset; Arthritis_Onset -> Treatment_Start; Treatment_Start -> Daily_Monitoring [label="Daily"]; Daily_Monitoring -> Endpoint; Endpoint -> Analysis; } .dot Caption: Experimental workflow for evaluating this compound in a collagen-induced arthritis mouse model.
References
- 1. [Manoalide: a new phospholipase A2 inhibitor of marine origin with potential immunoregulatory effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of human synovial fluid phospholipase A2 by the marine natural product, manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of the phospholipase A2 inhibitor, manoalide, on cartilage degradation, stromelysin expression, and synovial fluid cell count induced by intraarticular injection of human recombinant interleukin-1 alpha in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative efficacy of a secretory phospholipase A2 inhibitor with conventional anti-inflammatory agents in a rat model of antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Manolide: Measuring its Impact on Eicosanoid Production
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Manolide, a sesterterpenoid natural product isolated from the marine sponge Luffariella variabilis, has garnered significant attention for its potent anti-inflammatory and analgesic properties.[1] Its primary mechanism of action involves the irreversible inhibition of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade.[2][3] PLA2 is responsible for the hydrolysis of membrane phospholipids to release arachidonic acid, the precursor to a wide array of bioactive lipid mediators known as eicosanoids. This family of signaling molecules, which includes prostaglandins and leukotrienes, plays a pivotal role in mediating inflammation, pain, and fever. By blocking the initial step of the arachidonic acid cascade, this compound effectively attenuates the production of these pro-inflammatory eicosanoids.[1]
These application notes provide a comprehensive overview of the methodologies used to measure the inhibitory effects of this compound on eicosanoid production. Detailed protocols for in vitro and in vivo assays, data presentation guidelines, and visual representations of the underlying signaling pathways are included to facilitate research and drug development efforts targeting PLA2 and eicosanoid-mediated inflammatory processes.
Mechanism of Action: this compound's Inhibition of the Arachidonic Acid Cascade
This compound exerts its anti-inflammatory effects by directly targeting and irreversibly inactivating phospholipase A2 (PLA2). This enzyme is the gatekeeper for the synthesis of all eicosanoids. Upon cellular stimulation by inflammatory signals, PLA2 is activated and translocates to cellular membranes, where it catalyzes the cleavage of arachidonic acid from the sn-2 position of membrane phospholipids. Once liberated, arachidonic acid is rapidly metabolized by two major enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
The COX pathway, involving the enzymes COX-1 and COX-2, converts arachidonic acid into prostaglandins (e.g., PGE2) and thromboxanes. These molecules are key mediators of inflammation, pain, fever, and platelet aggregation. The LOX pathway, on the other hand, produces leukotrienes (e.g., LTC4) and lipoxins, which are involved in chemotaxis, bronchoconstriction, and vascular permeability.
This compound's inhibition of PLA2 effectively cuts off the supply of the essential precursor, arachidonic acid, thereby preventing the synthesis of all downstream eicosanoids. This broad-spectrum inhibition of pro-inflammatory mediator production is the basis for its potent therapeutic potential.
Quantitative Data Summary
The inhibitory effects of this compound on eicosanoid production have been quantified in various in vitro and in vivo models. The following tables summarize the key findings, providing a clear comparison of this compound's potency across different experimental systems.
Table 1: In Vitro Inhibition of Eicosanoid Production by this compound in Mouse Peritoneal Macrophages
| Eicosanoid | Stimulant | IC50 (µM) | Reference |
| Prostaglandin E2 (PGE2) | Phorbol Myristate Acetate | 0.23 | [2] |
| Prostaglandin E2 (PGE2) | Calcium Ionophore A23187 | 0.23 | [2] |
| Prostaglandin E2 (PGE2) | Zymosan | 0.18 | [2] |
| Leukotriene C4 (LTC4) | Calcium Ionophore A23187 | 0.35 | [2] |
Table 2: In Vivo Inhibition of Eicosanoid Production by this compound in a Zymosan-Induced Peritonitis Mouse Model
| Eicosanoid | ED50 (mg/kg) | Reference |
| 6-keto-Prostaglandin F1α | 0.2 | [2] |
| Leukotriene C4 (LTC4) | 0.24 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon existing findings.
Protocol 1: In Vitro Measurement of Prostaglandin E2 (PGE2) Production in Mouse Peritoneal Macrophages using Competitive ELISA
This protocol describes the isolation of mouse peritoneal macrophages and the subsequent measurement of PGE2 production in response to an inflammatory stimulus, with and without this compound treatment, using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Mice (e.g., C57BL/6)
-
Thioglycollate broth (4%)
-
Phosphate-buffered saline (PBS), sterile
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
PGE2 ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Macrophage Isolation: a. Elicit peritoneal macrophages by intraperitoneal injection of 1 mL of 4% thioglycollate broth into mice. b. After 3-4 days, euthanize the mice and harvest the peritoneal cells by lavage with 5-10 mL of sterile PBS. c. Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C. d. Resuspend the cell pellet in RPMI 1640 medium and count the cells. e. Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for macrophage adherence. f. Wash the wells with warm PBS to remove non-adherent cells.
-
This compound Treatment and Stimulation: a. Prepare serial dilutions of this compound in RPMI 1640 medium. b. Add the this compound dilutions to the appropriate wells and incubate for 30 minutes. c. Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Sample Collection: a. After incubation, centrifuge the plate at 400 x g for 10 minutes. b. Carefully collect the cell culture supernatant for PGE2 analysis.
-
PGE2 Measurement by Competitive ELISA: a. Perform the PGE2 ELISA according to the manufacturer's instructions. A general workflow is as follows: i. Add standards and samples to the wells of the antibody-coated microplate. ii. Add a fixed amount of HRP-labeled PGE2 to each well. iii. Incubate to allow competition between the sample/standard PGE2 and the HRP-labeled PGE2 for binding to the antibody. iv. Wash the plate to remove unbound reagents. v. Add a substrate solution that reacts with the bound HRP to produce a colorimetric signal. vi. Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. b. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample. c. Calculate the PGE2 concentration in the samples by interpolating from the standard curve.
Protocol 2: Measurement of Eicosanoids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a highly sensitive and specific method for the simultaneous quantification of multiple eicosanoids. This protocol provides a general framework for the analysis of eicosanoids from cell culture supernatants.
Materials:
-
Cell culture supernatant (from Protocol 1 or other experiments)
-
Internal standards (deuterated eicosanoid standards)
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation: a. To 1 mL of cell culture supernatant, add a mixture of deuterated internal standards. b. Acidify the sample to pH 3-4 with formic acid. c. Condition an SPE cartridge with methanol followed by water. d. Load the acidified sample onto the SPE cartridge. e. Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities. f. Elute the eicosanoids with a high percentage of organic solvent (e.g., methanol or acetonitrile). g. Evaporate the eluate to dryness under a stream of nitrogen. h. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Separate the eicosanoids using a reverse-phase C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid. b. Detect and quantify the eicosanoids using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. c. Optimize the MRM transitions (precursor ion -> product ion) for each eicosanoid and internal standard.
-
Data Analysis: a. Integrate the peak areas for each eicosanoid and its corresponding internal standard. b. Calculate the concentration of each eicosanoid by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Conclusion
This compound's potent and irreversible inhibition of PLA2 makes it a valuable tool for studying the roles of eicosanoids in health and disease, and a promising lead compound for the development of novel anti-inflammatory therapeutics. The protocols and data presented in these application notes provide a solid foundation for researchers to accurately measure the effects of this compound and other PLA2 inhibitors on eicosanoid production. By employing these standardized methodologies, the scientific community can continue to unravel the complexities of the arachidonic acid cascade and accelerate the discovery of new treatments for inflammatory disorders.
References
- 1. Manoalide: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of bee venom phospholipase A2 by manoalide. A model based on the reactivity of manoalide with amino acids and peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of phospholipase A2 by manoalide. Localization of the manoalide binding site on bee venom phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Manolide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Manolide analogs and their evaluation as inhibitors of phospholipase A2 (PLA2). This compound, a sesterterpenoid natural product isolated from the marine sponge Luffariella variabilis, is a potent anti-inflammatory agent that acts as an irreversible inhibitor of PLA2.[1] Its unique mode of action and potent activity have made it a valuable pharmacological tool and a lead compound for the development of novel anti-inflammatory drugs.
The protocols and data presented herein are intended to guide researchers in the design, synthesis, and biological evaluation of novel this compound analogs with the aim of exploring their therapeutic potential.
Structure-Activity Relationship (SAR) of this compound Analogs
The biological activity of this compound and its analogs is intrinsically linked to several key structural features. Understanding these structure-activity relationships is crucial for the rational design of new and more potent inhibitors.
-
The γ-Hydroxybutenolide Ring: This moiety is essential for the initial interaction with PLA2.[1] It is believed that this ring system is involved in the irreversible inactivation of the enzyme.
-
The α-Hydroxydihydropyran Ring: The hemiacetal functionality within this ring is critical for the irreversible binding of this compound to PLA2.[1]
-
The Hydrophobic Side Chain: A hydrophobic group, such as the trimethylcyclohexenyl ring in this compound, enhances the potency of the analogs by facilitating non-bonded interactions with the enzyme.[1] The inhibitory activity of this compound analogs has been shown to increase with the hydrophobicity of the side chain.
Quantitative Analysis of this compound Analog Activity
The inhibitory potency of this compound analogs against PLA2 is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound and a representative analog against different PLA2 enzymes. It is important to note that IC50 values can vary depending on the specific PLA2 isoform and the assay conditions used.
| Compound | Target Enzyme | Substrate | IC50 (µM) | Reference |
| This compound | Human Synovial Fluid PLA2 | Dipalmitoylphosphatidylcholine (DPPC) | 0.2 | [2] |
| This compound | Human Synovial Fluid PLA2 | E. coli membrane | 0.02 | [2] |
| Seco-manolide | Not Specified | Not Specified | 10-70 times less abundant than this compound | [3] |
Experimental Protocols
Synthesis of a Simplified this compound Analog (γ-alkyl-γ-hydroxybutenolide)
This protocol describes a general method for the synthesis of the key γ-hydroxybutenolide core, which can be further elaborated to generate a variety of this compound analogs. This method involves the annulation of a keto acid with an alkyne.
Materials:
-
Keto acid (e.g., levulinic acid)
-
Alkyne (e.g., 1-hexyne)
-
Boron trifluoride etherate (BF3·OEt2)
-
Dichloromethane (CH2Cl2)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of the keto acid (1.0 equiv) and the alkyne (1.2 equiv) in CH2Cl2 at 0 °C, add BF3·OEt2 (1.5 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2 (3 x 20 mL).
-
Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired γ-hydroxybutenolide.
Phospholipase A2 (PLA2) Inhibition Assay (Colorimetric)
This protocol provides a method for determining the inhibitory activity of this compound analogs against PLA2 using a colorimetric assay. The assay is based on the measurement of fatty acids released from a phospholipid substrate.
Materials:
-
Phospholipase A2 (e.g., from bee venom or porcine pancreas)
-
Phospholipid substrate (e.g., phosphatidylcholine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2 and 100 mM KCl)
-
pH indicator (e.g., phenol red)
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the phospholipid substrate in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the pH indicator, and the PLA2 enzyme to each well.
-
Add various concentrations of the test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at the desired temperature (e.g., 37 °C) for 10 minutes.
-
Initiate the reaction by adding the phospholipid substrate solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 560 nm for phenol red) at time zero and then at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes).
-
The rate of change in absorbance is proportional to the PLA2 activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Visualizations
PLA2 Signaling Pathway
Caption: The Phospholipase A2 (PLA2) signaling pathway and its inhibition by this compound analogs.
Experimental Workflow for Synthesis and Evaluation of this compound Analogs
Caption: A generalized experimental workflow for the synthesis and evaluation of this compound analogs.
References
- 1. Manoalide: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytosolic PhospholipaseA2 Inhibition with PLA-695 Radiosensitizes Tumors in Lung Cancer Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Manolide solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of manolide in aqueous buffers. Find troubleshooting guides and frequently asked questions (FAQs) to ensure the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a sesterterpenoid natural product isolated from the marine sponge Luffariella variabilis. It is a potent anti-inflammatory, analgesic, and antibiotic agent. Its mechanism of action involves the irreversible inhibition of phospholipase A2 (PLA2) and it also acts as a calcium channel blocker.[1] Due to its hydrophobic nature, this compound is sparingly soluble in aqueous buffers, which can lead to precipitation and inaccurate results in biological assays.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a concentrated stock solution of this compound. For some applications, ethanol can also be used. It is crucial to use a high-purity, anhydrous grade of the solvent.
Q3: How should I store the this compound stock solution?
A3: this compound stock solutions in DMSO or ethanol should be stored at -20°C or -80°C to ensure stability and prevent degradation. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v). However, the tolerance of each cell line to DMSO should be determined empirically.
Troubleshooting Guides
Issue: this compound precipitates out of solution when diluted into my aqueous buffer.
This is a common issue due to the low aqueous solubility of this compound. Here are several factors to consider and steps to troubleshoot this problem:
Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step workflow to troubleshoot this compound precipitation.
Quantitative Data Summary
| Solvent | Estimated Solubility of a Hydrophobic Compound (mg/mL) |
| DMSO | ~10-50 |
| Ethanol | ~10-30 |
| Methanol | ~10-30 |
| Water | Very low (<0.1) |
| PBS (pH 7.4) | Very low (likely <0.1) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C or sonicate in a water bath until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Pre-warm Buffer: Warm the desired aqueous buffer (e.g., PBS, Tris-HCl) to room temperature or 37°C.
-
Vortexing: Vigorously vortex the aqueous buffer.
-
Dropwise Addition: While the buffer is vortexing, add the required volume of the this compound DMSO stock solution dropwise to the buffer. This rapid mixing helps to prevent localized high concentrations of this compound, which can lead to precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in the working solution is below the tolerance level of your specific assay (typically <0.5%).
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Signaling Pathways
This compound has been shown to inhibit several key signaling pathways involved in inflammation and cell proliferation.
This compound's Inhibitory Effect on NF-κB and MAPK Signaling Pathways
Caption: this compound inhibits inflammatory responses by blocking the NF-κB and MAPK signaling pathways.
This technical support guide is intended to provide general advice. Researchers should always optimize protocols for their specific experimental setup and reagents.
References
Optimizing Manolide Concentration for PLA2 Inhibition: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with manolide, a potent irreversible inhibitor of phospholipase A2 (PLA2). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and obtain reliable, reproducible results.
Frequently Asked questions (FAQs)
Q1: What is the mechanism of PLA2 inhibition by this compound?
A1: this compound is a potent anti-inflammatory marine natural product that acts as a direct and irreversible inactivator of phospholipase A2 (PLA2).[1] Its mechanism of action involves the covalent modification of a selective number of lysine residues on the PLA2 enzyme.[1][2] This binding is facilitated by two masked aldehyde functions in the polar region of the this compound molecule.[2] Specifically, the γ-hydroxybutenolide ring is involved in the initial interaction, while the hemiacetal in the α-hydroxydihydropyran ring is required for irreversible binding.[1]
Q2: How does the sensitivity to this compound vary among different PLA2 isoforms?
A2: The sensitivity of PLA2 isoforms to this compound varies significantly. For instance, PLA2 isolated from bee venom is highly sensitive, with a reported IC50 value of approximately 0.12 µM.[3] In contrast, extracellular PLA2 from rattlesnake and cobra venom show intermediate sensitivity, while porcine pancreatic PLA2 is relatively resistant.[3] Cytosolic PLA2 from mammalian tissues generally exhibits lower sensitivity.[3]
Q3: What are the downstream effects of PLA2 inhibition by this compound?
A3: PLA2 catalyzes the hydrolysis of phospholipids to produce free fatty acids, such as arachidonic acid, and lysophospholipids.[4] Arachidonic acid is a key precursor for the synthesis of eicosanoids, including prostaglandins and leukotrienes, which are potent inflammatory mediators.[5] By inhibiting PLA2, this compound effectively blocks the production of these downstream signaling molecules, which is the basis for its anti-inflammatory properties.
Q4: What is the difference between this compound and manoalogue?
A4: Manoalogue is a synthetic analog of this compound. It has been shown to behave kinetically similar to this compound in its inhibition of PLA2 from cobra, bee, and rattlesnake venoms, with only minor differences observed.[6]
Data Presentation
Table 1: IC50 Values of this compound and Manoalogue for Various PLA2 Isoforms
| Compound | PLA2 Isoform | IC50 Value (µM) | Reference |
| This compound | Bee Venom (Apis mellifera) | ~0.12 | [3] |
| This compound | Rattlesnake Venom (Crotalus atrox) | 0.7 | [3] |
| This compound | Cobra Venom (Naja naja naja) | 1.9 | [3] |
| This compound | Porcine Pancreatic | ~30 | [3] |
| This compound | P388D1 Macrophage-like Cell | 16 | |
| Manoalogue | P388D1 Macrophage-like Cell | 26 |
Experimental Protocols
Protocol 1: In Vitro PLA2 Inhibition Assay (Colorimetric)
This protocol is adapted from a common method for measuring sPLA2 activity using a chromogenic substrate.
Materials:
-
Purified PLA2 enzyme
-
This compound (or other inhibitor) dissolved in DMSO
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100[7]
-
Substrate: 1,2-dithio analog of diheptanoyl phosphatidylcholine (diheptanoyl Thio-PC)[7]
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))[7]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 414 nm
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C.
-
Reconstitute the diheptanoyl Thio-PC substrate in the Assay Buffer to a final concentration of 1.66 mM. Vortex until the solution is clear to avoid high background absorbance.[7]
-
Prepare a stock solution of DTNB in the Assay Buffer.
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Blank (no enzyme): Assay Buffer
-
Positive Control (100% activity): PLA2 enzyme solution
-
Inhibitor Wells: PLA2 enzyme solution and varying concentrations of this compound (ensure the final DMSO concentration is consistent across all wells and ideally ≤1%).
-
-
Add the DTNB solution to all wells.
-
-
Pre-incubation:
-
Pre-incubate the plate for 10-15 minutes at the desired assay temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 414 nm kinetically, taking readings every minute for 15-30 minutes.[7]
-
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbsorbance / Δtime) for each well.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Protocol 2: Cell-Based PLA2 Inhibition Assay (Arachidonic Acid Release)
This protocol measures the activity of cytosolic PLA2 (cPLA2) in intact cells by quantifying the release of radiolabeled arachidonic acid.
Materials:
-
Cultured cells (e.g., macrophages, neutrophils)
-
Cell culture medium
-
[³H]arachidonic acid
-
This compound dissolved in DMSO
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM EDTA)
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling:
-
Plate the cells in a suitable culture dish and allow them to adhere.
-
Label the cells by incubating them with [³H]arachidonic acid in the cell culture medium for a sufficient time to allow incorporation into the cell membranes (e.g., 18-24 hours).
-
-
Inhibitor Treatment:
-
Wash the cells to remove unincorporated [³H]arachidonic acid.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) in fresh medium for a specified time (e.g., 30-60 minutes).
-
-
Cell Stimulation:
-
Stimulate the cells with a suitable agonist (e.g., calcium ionophore, ATP) to induce PLA2 activation and arachidonic acid release.
-
-
Sample Collection:
-
Collect the cell culture supernatant, which contains the released [³H]arachidonic acid.
-
Lyse the cells with the cell lysis buffer to determine the amount of [³H]arachidonic acid remaining in the cells.
-
-
Quantification:
-
Add a scintillation cocktail to the supernatant and cell lysate samples.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of [³H]arachidonic acid released into the supernatant relative to the total radioactivity incorporated into the cells.
-
Determine the inhibitory effect of this compound by comparing the release in treated cells to the vehicle control.
-
Calculate the IC50 value as described in Protocol 1.
-
Mandatory Visualization
Caption: PLA2 signaling pathway and its inhibition by this compound.
Caption: Workflow for in vitro PLA2 inhibition assay.
Troubleshooting Guides
Problem 1: Low or no PLA2 activity in the positive control.
-
Possible Cause: Inactive enzyme.
-
Solution: Ensure the PLA2 enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot of the enzyme.
-
-
Possible Cause: Incorrect assay buffer composition.
-
Solution: Verify the pH and concentration of all components in the assay buffer, especially the concentration of Ca²⁺, which is essential for the activity of many PLA2 isoforms.
-
-
Possible Cause: Degraded substrate.
-
Solution: Prepare the substrate solution fresh for each experiment and protect it from light.[1]
-
Problem 2: High background signal in the blank wells.
-
Possible Cause: Substrate not fully dissolved.
-
Solution: Ensure the substrate is completely dissolved in the assay buffer by vortexing until the solution is clear.[7]
-
-
Possible Cause: Contaminated reagents or microplate.
-
Solution: Use fresh, high-quality reagents and a new microplate for the assay.
-
-
Possible Cause: Autohydrolysis of the substrate.
-
Solution: While some level of spontaneous hydrolysis may occur, a very high rate could indicate an issue with the buffer pH or temperature. Ensure these are within the optimal range for the assay.
-
Problem 3: Inconsistent or not reproducible IC50 values for this compound.
-
Possible Cause: this compound precipitation upon addition to the aqueous assay buffer.
-
Solution: this compound is typically dissolved in an organic solvent like DMSO. When added to an aqueous buffer, it can precipitate if the final solvent concentration is too high or if it is not mixed properly.
-
Keep the final DMSO concentration consistent and as low as possible (ideally ≤1%).
-
Add the this compound stock solution to the assay buffer while vortexing to ensure rapid and uniform mixing.
-
Consider preparing a lower concentration stock of this compound in DMSO to minimize the volume added to the assay.
-
-
-
Possible Cause: Instability of this compound in the assay buffer.
-
Solution: Prepare fresh dilutions of this compound for each experiment. The stability of this compound in aqueous solutions can be pH and temperature-dependent.
-
-
Possible Cause: Variability in pre-incubation time.
-
Solution: Since this compound is an irreversible inhibitor, the pre-incubation time is critical. Ensure this time is consistent across all experiments to allow for comparable levels of enzyme inactivation.
-
Problem 4: Unexpected cellular effects or toxicity observed with this compound.
-
Possible Cause: Off-target effects.
-
Solution: While this compound is a known PLA2 inhibitor, it may have other cellular targets. To confirm that the observed effect is due to PLA2 inhibition:
-
Use a structurally different PLA2 inhibitor to see if it produces a similar effect.
-
Employ molecular techniques like siRNA to knockdown PLA2 and observe if this phenocopies the effect of this compound.
-
-
-
Possible Cause: Cytotoxicity.
-
Solution: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your experiment to determine the cytotoxic concentration of this compound for your specific cell type. Ensure that the concentrations used for the PLA2 inhibition studies are below the cytotoxic threshold.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Differential effects of manoalide on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of venom phospholipases A2 by manoalide and manoalogue. Stoichiometry of incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phospholipase A2 Assay Kit (PLA2) (Colorimetric) (ab133089) | Abcam [abcam.com]
Manolide Stability and Degradation: A Technical Support Center
Welcome to the technical support center for manolide research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with this compound and to provide standardized protocols and key bioactivity data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems that can lead to inconsistent results in this compound experiments.
1. General Handling and Storage
-
Q1: How should I prepare and store this compound stock solutions?
-
A1: this compound is soluble in organic solvents like DMSO, ethanol, and methanol. For most in vitro assays, DMSO is the preferred solvent. Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. To prepare a 10 mM stock solution, dissolve 4.17 mg of this compound (Molecular Weight: 416.55 g/mol ) in 1 mL of DMSO. Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles, as this can lead to degradation. Before use, allow an aliquot to thaw completely and equilibrate to room temperature to prevent condensation.
-
-
Q2: My this compound solution appears to have precipitated. What should I do?
-
A2: Precipitation can occur if the solubility of this compound is exceeded in your working solution, especially when diluting a DMSO stock into an aqueous buffer.
-
Troubleshooting Steps:
-
Gently warm the solution: A brief warming at 37°C may help redissolve the precipitate.
-
Vortexing/Sonication: Gently vortex or sonicate the solution to aid dissolution.
-
Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.5%) to maintain solubility and avoid solvent-induced artifacts.
-
Fresh Dilutions: Prepare fresh working solutions from the stock solution immediately before each experiment.
-
-
-
-
Q3: What are the general stability concerns for this compound in experimental settings?
-
A3: Like many natural products, this compound's stability can be influenced by several factors.[1][2] Key considerations include:
-
pH: this compound may be susceptible to hydrolysis, especially under alkaline conditions.[3][4]
-
Temperature: Elevated temperatures can accelerate degradation.[2][5] Store solutions as recommended and avoid prolonged exposure to high temperatures.
-
Light: Protect this compound solutions from direct light exposure, as some compounds are photolabile.[6][7][8] Use amber vials or cover tubes with foil.
-
Oxidation: this compound may be prone to oxidation.[9][10] Using degassed buffers can be a mitigating strategy.
-
-
2. Phospholipase A2 (PLA2) Inhibition Assays
-
Q4: I am observing inconsistent IC₅₀ values for this compound in my PLA2 inhibition assay. What are the potential causes?
-
A4: Inconsistent IC₅₀ values can stem from several experimental variables.
-
Troubleshooting Steps:
-
Pre-incubation Time: this compound is an irreversible inhibitor, and its inhibitory activity is time-dependent. Ensure a consistent pre-incubation time of this compound with the PLA2 enzyme before adding the substrate.
-
Reagent Stability: Ensure the PLA2 enzyme is active and the substrate is not degraded. Prepare fresh reagents and store them properly.
-
Calcium Concentration: The activity of many PLA2 enzymes is calcium-dependent. The rate of inactivation of some PLA2s by this compound is enhanced in the presence of Ca²⁺.[1][11] Ensure consistent and optimal calcium concentrations in your assay buffer.
-
Non-specific Binding: The presence of other proteins (e.g., BSA) in the assay buffer can interact with this compound and reduce its effective concentration available to inhibit PLA2.[12] If BSA is required, its concentration should be kept consistent across all experiments.
-
This compound Degradation: As mentioned in Q3, the stability of this compound in your assay buffer can affect the results. Prepare fresh dilutions of this compound for each experiment.
-
-
-
-
Q5: I have observed the formation of a yellow color (absorbance around 437 nm) in my assay. What does this indicate?
-
A5: this compound has been shown to produce a chromophore with a maximum absorbance at 437 nm upon incubation with bee venom PLA2.[13] This color change is also observed when this compound is incubated with free amino acids containing nucleophilic groups, such as lysine, cysteine, and tryptophan.[13] This suggests a chemical reaction is occurring between this compound and these residues on the enzyme, which is consistent with its mechanism of irreversible inhibition. The rate of this color development may not directly correlate with the rate of enzyme inactivation.[13]
-
3. General Experimental Troubleshooting
-
Q6: My experimental results are not reproducible. What general steps can I take to troubleshoot?
-
A6: Lack of reproducibility is a common challenge in research. A systematic approach to troubleshooting is essential.[7][14]
-
Troubleshooting Steps:
-
Repeat the Experiment: The first step should be to repeat the experiment to rule out random human error.[14]
-
Check Your Reagents: Ensure all reagents are within their expiry dates and have been stored correctly. Contamination or degradation of any component can lead to failed experiments. Consider preparing fresh buffers and solutions.
-
Verify Your Protocol: Double-check your experimental protocol for any potential errors or ambiguities. Ensure all steps were followed correctly.
-
Calibrate Equipment: Ensure all equipment, such as pipettes, pH meters, and incubators, are properly calibrated and functioning correctly.
-
Include Controls: Use appropriate positive and negative controls to validate your assay's performance.
-
-
-
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of this compound against PLA2 from various sources.
| Enzyme Source | IC₅₀ (µM) | Reference |
| Bee Venom (Apis mellifera) | ~ 0.12 | [12] |
| Rattlesnake Venom | 0.7 | [12] |
| Cobra Venom | 1.9 | [12] |
| Porcine Pancreas | ~ 30 | [12] |
| Mammalian Cytosol | ≥ 30 | [12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for most in vitro experiments.[15][16]
-
Materials:
-
This compound (solid, MW: 416.55 g/mol )
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Carefully weigh out the required amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.17 mg of this compound.
-
Dissolution: Transfer the weighed this compound to a sterile amber microcentrifuge tube. Add the calculated volume of DMSO (1 mL in this example).
-
Mixing: Vortex the tube until the this compound is completely dissolved. Gentle warming (up to 37°C) can be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -20°C or -80°C and protect from light.
-
Protocol 2: Phospholipase A2 (PLA2) Inhibition Assay
This protocol provides a general methodology for assessing the inhibitory activity of this compound against PLA2. This is a representative protocol and may require optimization based on the specific PLA2 enzyme and substrate used.
-
Materials:
-
Phospholipase A2 (e.g., from bee venom)
-
Phospholipid substrate (e.g., phosphatidylcholine)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Calcium Chloride (CaCl₂)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Reagent Preparation: Prepare working solutions of PLA2, substrate, and this compound in the assay buffer. A typical assay buffer might be 50 mM Tris-HCl, 100 mM NaCl, and 10 mM CaCl₂, pH 8.0.
-
Pre-incubation: In a 96-well plate, add the PLA2 enzyme solution to wells containing serial dilutions of this compound (or DMSO as a vehicle control). The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Incubate the plate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 20 minutes) to allow this compound to interact with the enzyme.[11]
-
Initiate Reaction: Start the enzymatic reaction by adding the phospholipid substrate to all wells.
-
Monitor Activity: Monitor the PLA2 activity over time using a suitable detection method (e.g., measuring the release of fatty acids via a colorimetric or fluorescent assay) with a plate reader.
-
Data Analysis: Determine the initial reaction rates for each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.
-
Visualizations
References
- 1. Inhibition of venom phospholipases A2 by manoalide and manoalogue. Stoichiometry of incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability studies on diloxanide furoate: effect of pH, temperature, gastric and intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of microenvironment pH, humidity, and temperature on the stability of polymorphic and amorphous forms of clopidogrel bisulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The influence of formulation and manufacturing process on the photostability of tablets [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of solubility, photostability and antioxidant activity of ellagic acid cyclodextrin nanosponges fabricated by melt method and microwave-assisted synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts [mdpi.com]
- 10. Oxidation of pharmaceutically active compounds by a ligninolytic fungal peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Differential effects of manoalide on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inactivation of bee venom phospholipase A2 by manoalide. A model based on the reactivity of manoalide with amino acids and peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. csstc.org [csstc.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Preventing Manolide light sensitivity issues
Welcome to the Technical Support Center for Manolide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting potential light sensitivity issues during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sesterterpenoid natural product isolated from the marine sponge Luffariella variabilis. Its primary and most well-understood mechanism of action is the irreversible inhibition of phospholipase A2 (PLA2), an enzyme crucial for the production of inflammatory mediators.[1] By inhibiting PLA2, this compound disrupts the release of arachidonic acid, thereby preventing its conversion into prostaglandins and leukotrienes.
Q2: Is this compound known to be photosensitive?
A2: While there is limited direct research on the photosensitivity of this compound, its chemical structure contains moieties that have the potential to absorb ultraviolet (UV) radiation. A reported UV absorption maximum for this compound in methanol is 208.5 nm, which falls within the UVC range. Compounds that absorb UV light can be susceptible to photodegradation or can act as photosensitizers, potentially leading to the generation of reactive oxygen species (ROS) and altered experimental outcomes. Therefore, it is prudent to consider the potential for photosensitivity in experimental design.
Q3: What are the potential consequences of this compound photosensitivity in my experiments?
A3: If this compound is photosensitive, exposure to light during your experiments could lead to several issues:
-
Compound Degradation: Light exposure could degrade the this compound molecule, reducing its effective concentration and leading to inaccurate dose-response curves.
-
Formation of Photoproducts: Degradation may produce new, uncharacterized compounds with different biological activities, potentially confounding your results.
-
Phototoxicity: this compound could act as a photosensitizer, absorbing light energy and transferring it to molecular oxygen to create reactive oxygen species (ROS). This can cause cellular damage and lead to artificially high cytotoxicity readings that are independent of its PLA2 inhibitory activity.
Q4: What general precautions should I take when working with this compound?
A4: To minimize potential light-related issues, it is recommended to:
-
Work in low-light conditions: Use amber-colored labware and minimize exposure of this compound solutions to direct light.
-
Store properly: Store this compound, both in solid form and in solution, protected from light, preferably in a dark, cool place.
-
Prepare fresh solutions: Prepare solutions of this compound fresh for each experiment to minimize the risk of degradation over time.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for this compound in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Photodegradation of this compound | Repeat the experiment under subdued light conditions. Prepare this compound dilutions in amber tubes and minimize the time the plate is exposed to light. |
| Light-induced cytotoxicity | Perform a photosensitivity assessment to compare the cytotoxicity of this compound with and without a controlled light exposure. |
Issue 2: Higher than expected cytotoxicity at low this compound concentrations.
| Possible Cause | Troubleshooting Step |
| Generation of ROS due to photosensitization | Measure intracellular ROS levels in cells treated with this compound, both with and without light exposure. |
| Formation of a more toxic photoproduct | Analyze the this compound solution after light exposure using techniques like HPLC to check for the presence of degradation products. |
Issue 3: Variability in results between experiments conducted on different days.
| Possible Cause | Troubleshooting Step |
| Differences in ambient light conditions | Standardize the lighting conditions in your experimental setup. If possible, perform critical steps in a dark room or a biosafety cabinet with the light off. |
| Inconsistent exposure to light during incubation | Ensure that the incubator is not a significant source of light. If it is, consider covering the plates with an opaque lid or box. |
Experimental Protocols
A critical step in addressing potential photosensitivity is to experimentally determine if this compound exhibits phototoxicity under your specific conditions. The following is a detailed protocol adapted from the standardized 3T3 Neutral Red Uptake (NRU) Phototoxicity Test and includes an assay for reactive oxygen species (ROS).
Protocol: Photosensitivity Assessment of this compound
1. Objective: To determine the phototoxic potential of this compound by comparing its cytotoxicity and its capacity to induce ROS in the presence and absence of a controlled dose of light.
2. Materials:
-
Balb/c 3T3 fibroblasts
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
This compound
-
Neutral Red dye solution
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Phosphate-buffered saline (PBS)
-
96-well plates (clear and black)
-
Light source capable of emitting in the UVA and/or broad-spectrum range (Note: Given the known absorbance at 208.5 nm, a broad-spectrum source is recommended in the absence of a full UV-Vis spectrum for this compound).
3. Methodology:
3.1. Cell Seeding:
-
Seed Balb/c 3T3 cells into two 96-well plates (one for the NRU assay, one for the ROS assay) at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
3.2. Compound Treatment:
-
Prepare a series of dilutions of this compound in DMEM without FBS.
-
Remove the culture medium from the wells and wash with PBS.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control for phototoxicity (e.g., chlorpromazine).
3.3. Light Exposure:
-
Expose one of each plate type to a non-cytotoxic dose of light (e.g., 5 J/cm² UVA).
-
Keep the duplicate plates in the dark for the same duration.
3.4. Neutral Red Uptake (NRU) Assay:
-
After light exposure, remove the treatment medium and replace it with 100 µL of fresh, pre-warmed DMEM with 10% FBS.
-
Incubate for 18-22 hours.
-
Remove the medium and add 100 µL of Neutral Red solution.
-
Incubate for 3 hours.
-
Remove the Neutral Red solution, wash with PBS, and add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid in water).
-
Shake for 10 minutes and read the absorbance at 540 nm.
3.5. Reactive Oxygen Species (ROS) Assay:
-
After light exposure, remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of 20 µM H2DCFDA solution in PBS to each well of the black 96-well plate.
-
Incubate for 30-60 minutes in the dark.
-
Remove the H2DCFDA solution and wash with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
4. Data Analysis:
-
NRU Assay: Calculate the cell viability for each concentration relative to the vehicle control. Determine the IC50 values for both the light-exposed and dark conditions. A significant decrease in the IC50 value in the light-exposed group indicates phototoxicity.
-
ROS Assay: Compare the fluorescence intensity between the light-exposed and dark groups for each this compound concentration. A significant increase in fluorescence in the light-exposed group indicates ROS production.
Data Presentation: Key Assay Parameters
| Parameter | 3T3 Neutral Red Uptake (NRU) Assay | Cellular ROS Assay |
| Cell Line | Balb/c 3T3 fibroblasts | Balb/c 3T3 fibroblasts |
| Endpoint | Cell Viability | Intracellular ROS Levels |
| Detection Method | Colorimetric (Absorbance at 540 nm) | Fluorometric (Ex/Em ~485/535 nm) |
| Light Source | UVA or broad-spectrum | UVA or broad-spectrum |
| Positive Control | Chlorpromazine | H₂O₂ or Pyocyanin |
| Key Output | IC50 (+Light) vs. IC50 (-Light) | Fold-change in fluorescence (+Light vs. -Light) |
Visualizations
Caption: Workflow for assessing this compound's photosensitivity.
Caption: this compound's mechanism of PLA2 inhibition.
Caption: Light-induced reactive oxygen species (ROS) formation.
References
Manolide Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of manolide in cellular assays. The following information is designed to help troubleshoot unexpected experimental outcomes and to foster a deeper understanding of this compound's complex pharmacology.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
A1: this compound is a potent irreversible inhibitor of phospholipase A2 (PLA2) and phospholipase C (PLC).[1] It also functions as a calcium channel blocker, inhibiting Ca2+ mobilization within cells.[1][2]
Q2: Beyond PLA2/PLC and calcium channels, what are other potential off-target effects of this compound?
A2: While PLA2/PLC and calcium channels are the most well-documented targets, researchers should be aware of other potential interactions that could influence experimental results. This compound has been shown to inhibit DNA topoisomerase.[3] Given its anti-inflammatory properties, it may also interact with components of inflammatory signaling pathways beyond PLA2.[3]
Q3: I am using this compound to study PLA2, but I'm observing effects on cellular proliferation that seem unrelated. What could be the cause?
A3: The anti-proliferative activities of this compound may be linked to its function as a calcium channel blocker.[1] Calcium signaling is crucial for cell cycle progression, and by inhibiting Ca2+ mobilization, this compound can independently affect cell proliferation. It is advisable to include control experiments to distinguish between PLA2-dependent and calcium-dependent effects.
Q4: My assay for measuring inositol phosphate production is giving inconsistent results after this compound treatment. Why might this be?
A4: this compound's effect on phosphoinositide metabolism can be complex and may not directly correlate with its inhibition of calcium release.[1] For example, in GH3 cells, this compound blocked TRH-dependent calcium release without inhibiting the formation of inositol phosphates.[1] This suggests that this compound can uncouple calcium signaling from phosphoinositide turnover in certain cellular contexts.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Suggested Troubleshooting Steps |
| Unexpected decrease in cell viability or proliferation. | Inhibition of calcium influx through voltage-gated or receptor-mediated calcium channels.[1] | 1. Perform a dose-response curve to determine the IC50 for cytotoxicity in your cell line. 2. Use a calcium ionophore (e.g., ionomycin) to bypass this compound's channel-blocking effect and see if the phenotype is rescued. 3. Measure intracellular calcium levels using a fluorescent indicator (e.g., Fura-2) to confirm calcium channel blockade at your working concentration of this compound. |
| Altered gene expression unrelated to the PLA2 pathway. | Inhibition of transcription factors or other signaling pathways sensitive to intracellular calcium levels. | 1. Include positive and negative controls for calcium signaling in your experimental design. 2. Use a more specific PLA2 inhibitor as a comparative control to delineate PLA2-specific effects. 3. Perform a pathway analysis of your gene expression data to identify potential off-target signaling cascades. |
| Inconsistent inhibition of inflammatory responses. | This compound's broad anti-inflammatory properties may involve multiple targets beyond PLA2.[3] | 1. Investigate downstream markers of inflammation that are independent of the PLA2 pathway. 2. Compare the effects of this compound with other anti-inflammatory agents that have different mechanisms of action. |
Quantitative Data Summary
| Target/Effect | Cell Type | IC50 | Reference |
| EGF receptor-mediated Ca2+ entry and release | A431 cells | 0.4 µM | [1] |
| K+ depolarization-activated Ca2+ channel | GH3 cells | 1 µM | [1] |
| Concanavalin A-induced Ca2+ influx | Mouse spleen cells | 0.07 µM | [1] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium Mobilization
-
Cell Preparation: Plate cells (e.g., A431) on glass-bottom dishes and allow them to adhere overnight.
-
Dye Loading: Wash cells with a balanced salt solution (BSS). Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in BSS for 30-60 minutes at 37°C.
-
This compound Treatment: Wash cells to remove excess dye and incubate with various concentrations of this compound for the desired time.
-
Stimulation: Add a stimulus to induce calcium mobilization (e.g., epidermal growth factor for A431 cells).
-
Data Acquisition: Measure the change in fluorescence intensity using a fluorescence microscope or plate reader. The ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) is proportional to the intracellular calcium concentration.
Signaling Pathway and Workflow Diagrams
References
Technical Support Center: Troubleshooting Manolide Experimental Variability
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and variability encountered in experiments involving manolide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent anti-inflammatory and analgesic sesterterpenoid originally isolated from the marine sponge Luffariella variabilis.[1][2] Its principal mechanism of action is the irreversible inhibition of phospholipase A2 (PLA2) and phospholipase C (PLC).[1][3] This inhibition occurs through the covalent modification of lysine residues on the enzymes.[2] Additionally, this compound has been shown to be a calcium channel blocker, which may contribute to its biological effects independently of its action on phospholipases.[1][3]
Q2: Why am I seeing variable IC50 values for this compound in my PLA2 inhibition assays?
Variability in IC50 values can stem from several factors:
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Presence of other proteins: Cytosolic proteins, bovine serum albumin (BSA), and poly-L-lysine can protect PLA2 from inactivation by this compound.[4] this compound can react with lysine residues on these other proteins, reducing the effective concentration available to inhibit PLA2.
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Enzyme Source: Different isoforms and sources of PLA2 exhibit varying sensitivities to this compound. For instance, bee venom PLA2 is more sensitive than porcine pancreatic PLA2.[4]
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Substrate Concentration: In competitive inhibition scenarios, high substrate concentrations can lead to an underestimation of inhibitor potency.
Q3: My this compound stock solution appears to have a yellow tint. Is it still usable?
The formation of a chromogenic product (often appearing yellow) can occur when this compound interacts with proteins and certain amino acids, like lysine.[4] While this indicates reactivity, a color change in your stock solution, especially when dissolved in a protein-free solvent like DMSO, may suggest degradation. It is recommended to prepare fresh stock solutions and store them properly to minimize degradation.
Q4: How should I store my this compound stock solution?
While specific long-term stability data for this compound in various solvents is not extensively published, general best practices for similar compounds suggest storing stock solutions in a non-reactive solvent like DMSO in small aliquots at -20°C or -80°C, protected from light.[5][6] Avoid repeated freeze-thaw cycles.
Q5: Can this compound interfere with my cytotoxicity assay readout?
Yes, this compound's reactivity and potential to interact with cellular components could interfere with certain cytotoxicity assays. For example, in assays that measure metabolic activity (like MTT or XTT), off-target effects on cellular metabolism could confound the results. It is advisable to use multiple cytotoxicity assays based on different principles (e.g., membrane integrity assays like LDH release alongside metabolic assays) to confirm results.[7][8]
Troubleshooting Guides
Issue 1: High Variability in PLA2 Inhibition Assay Results
| Possible Cause | Recommended Solution |
| Interference from non-target proteins in crude lysates. | Use a purified PLA2 enzyme for your assay if possible. If using cell lysates, be aware that cytosolic proteins can sequester this compound, requiring higher concentrations for PLA2 inhibition.[4] |
| Inconsistent enzyme or substrate concentrations. | Ensure accurate and consistent preparation of enzyme and substrate solutions. Use calibrated pipettes and perform serial dilutions carefully. |
| This compound degradation. | Prepare fresh this compound dilutions for each experiment from a properly stored stock solution. Avoid prolonged exposure to light and elevated temperatures. |
| Sub-optimal assay conditions. | Optimize incubation times, temperature, and buffer conditions. Ensure the chosen conditions are within the linear range of the enzyme kinetics. |
Issue 2: Inconsistent Results in Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory)
| Possible Cause | Recommended Solution |
| Binding to serum proteins in culture media. | The presence of serum in the culture medium can reduce the effective concentration of this compound available to the cells due to protein binding.[2][3][9] Consider reducing the serum concentration during the treatment period or using serum-free media if your cell line can tolerate it. Always maintain a consistent serum percentage across experiments. |
| Cell density and confluency. | The confluency of the cell monolayer can affect the cellular response to treatment. Standardize cell seeding density to ensure consistent confluency at the time of this compound addition. |
| This compound precipitation in media. | This compound is a hydrophobic compound. Ensure the final solvent (e.g., DMSO) concentration in the culture medium is low (typically <0.5%) to prevent precipitation. Pre-warming the media to 37°C before adding the this compound solution can also help. |
| Off-target effects. | This compound's reactivity with lysine residues means it can potentially interact with numerous proteins, leading to off-target effects.[10][11] Use multiple, mechanistically distinct assays to validate your findings. Consider using a less reactive analog if available. |
Issue 3: Western Blotting Problems After this compound Treatment
| Possible Cause | Recommended Solution |
| Weak or no signal for the target protein. | Protein Degradation: Ensure lysis buffers contain adequate protease inhibitors. Low Protein Expression: this compound treatment might be downregulating your protein of interest. Confirm with a positive control. Insufficient Protein Load: Increase the amount of protein loaded onto the gel. |
| High background. | Insufficient Blocking: Increase blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice-versa). Antibody Concentration Too High: Optimize the concentrations of both primary and secondary antibodies. |
| Non-specific bands. | Antibody Specificity: Use a highly specific primary antibody. Validate the antibody if necessary. Protein Overload: Reduce the amount of protein loaded on the gel. |
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation
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Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microfuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Phospholipase A2 (PLA2) Inhibition Assay (Colorimetric)
This protocol is a general guideline and should be optimized for your specific enzyme and substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) at the optimal pH for your PLA2 enzyme.
-
PLA2 Enzyme Solution: Dilute the PLA2 enzyme to the desired working concentration in assay buffer.
-
Substrate Solution: Prepare the substrate (e.g., a synthetic chromogenic substrate) in the assay buffer according to the manufacturer's instructions.
-
This compound Dilutions: Perform serial dilutions of your this compound stock solution in the assay buffer to achieve a range of final concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the PLA2 enzyme solution to all wells except the no-enzyme control.
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Pre-incubate the plate at the optimal temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance at the appropriate wavelength using a microplate reader. Take kinetic readings at regular intervals.
-
-
Data Analysis:
-
Calculate the reaction rate (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in fresh culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the this compound dilutions. Include untreated and vehicle controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: A logical workflow for troubleshooting this compound experimental variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of serum protein binding on the in vitro activity of anti-fungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of serum proteins on biological activity of anticandidal peptides containing N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of manoalide on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis enables identification of the cellular target of leucascandrolide A and neopeltolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Divergent responses of human intestinal organoid monolayers using commercial in vitro cytotoxicity assays | PLOS One [journals.plos.org]
- 8. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of protein binding on the in vitro activity of antitumour acridine derivatives and related anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hemiacetal Moiety: A Linchpin for Manolide's Potent Anti-Inflammatory Activity
Technical Support Center
For researchers, scientists, and drug development professionals investigating the potent anti-inflammatory agent Manolide, a clear understanding of its structure-activity relationship is paramount. This technical support center provides detailed information, troubleshooting guides, and frequently asked questions focusing on the critical role of the hemiacetal group in this compound's mechanism of action as a phospholipase A2 (PLA2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound exerts its anti-inflammatory effects by irreversibly inhibiting phospholipase A2 (PLA2) enzymes.[1][2][3] PLA2 is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes. By inactivating PLA2, this compound effectively halts this inflammatory pathway at a crucial early stage.
Q2: Why is the hemiacetal group in this compound's structure so important for its activity?
The hemiacetal group, located in the α-hydroxydihydropyran ring of this compound, is essential for its irreversible inhibition of PLA2.[1][4] While other parts of the molecule, such as the γ-hydroxybutenolide ring, are involved in the initial, reversible binding to the enzyme, the hemiacetal is directly responsible for the covalent modification of lysine residues on PLA2.[1] This covalent bond formation leads to the permanent inactivation of the enzyme.
Q3: What happens if the hemiacetal group is modified?
Modification of the hemiacetal group significantly impacts this compound's inhibitory activity. For instance, seco-manoalide, where the hemiacetal ring is opened to form a dialdehyde, acts as a reversible inhibitor of PLA2. This demonstrates that the cyclic hemiacetal structure is a prerequisite for the irreversible covalent modification of the enzyme. Protecting the hemiacetal as an acetal would likely render the molecule inactive as it would be unable to open and react with the lysine residues.
Q4: How does this compound's inhibition of PLA2 differ from other inhibitors?
This compound is classified as an irreversible, mechanism-based inhibitor. Unlike competitive inhibitors that bind reversibly to the active site, this compound forms a stable, covalent bond with the enzyme.[1][5] This irreversible nature contributes to its high potency and prolonged duration of action.
Data Presentation: Structure-Activity Relationship of this compound and its Analogs
The following table summarizes the inhibitory activity of this compound and key analogs against phospholipase A2, highlighting the importance of the hemiacetal group.
| Compound | Modification of Hemiacetal Group | Enzyme Source | IC50 (µM) | Inhibition Type |
| This compound | Intact Hemiacetal | Bee Venom PLA2 | ~0.05[2] | Irreversible |
| Human Synovial Fluid PLA2 | 0.2 (DPPC substrate) | Irreversible | ||
| P388D1 Macrophage PLA2 | 16[6] | Irreversible | ||
| seco-Manoalide | Hemiacetal ring opened (dialdehyde) | Bee Venom PLA2 | - | Reversible |
| Luffariellolide | Intact Hemiacetal | Human Synovial Fluid PLA2 | 5 | Partially Reversible |
Note: IC50 values can vary depending on the experimental conditions, including substrate concentration and incubation time.
Experimental Protocols
Detailed Methodology for Bee Venom PLA2 Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory activity of this compound against bee venom PLA2.
Materials:
-
Bee Venom Phospholipase A2 (lyophilized powder)
-
This compound and its analogs
-
Phosphatidylcholine (PC) as substrate
-
Triton X-100
-
HEPES buffer (pH 7.4)
-
CaCl2
-
Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of bee venom PLA2 in HEPES buffer containing BSA.
-
Prepare stock solutions of this compound and its analogs in DMSO.
-
Prepare a substrate solution of phosphatidylcholine and Triton X-100 mixed micelles in HEPES buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add the desired concentrations of this compound or its analogs (diluted from the stock solution) to the wells. Include a vehicle control (DMSO only).
-
Add the bee venom PLA2 solution to each well and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the hydrolysis of phosphatidylcholine over time by measuring the increase in absorbance or fluorescence at the appropriate wavelength using a microplate reader. The rate of reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Mandatory Visualizations
Caption: Signaling pathway of PLA2-mediated inflammation and its irreversible inhibition by this compound through covalent bond formation with a lysine residue.
Caption: A streamlined workflow for determining the IC50 of this compound and its analogs against phospholipase A2.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| No or low enzyme activity in controls | 1. Inactive enzyme. 2. Incorrect buffer pH or composition. 3. Substrate degradation. | 1. Use a fresh batch of enzyme and verify its activity with a known activator. 2. Check and adjust the pH of the buffer. Ensure all components (e.g., CaCl2) are at the correct concentration. 3. Prepare fresh substrate solution for each experiment. |
| High background signal | 1. Autohydrolysis of the substrate. 2. Contaminated reagents. 3. Non-enzymatic reaction. | 1. Run a control without the enzyme to measure the rate of autohydrolysis. 2. Use high-purity reagents and sterile, nuclease-free water. 3. Ensure that the observed signal is dependent on the presence of the enzyme. |
| Inconsistent IC50 values | 1. Inaccurate pipetting. 2. Variability in pre-incubation time. 3. Compound precipitation. | 1. Calibrate pipettes regularly and ensure proper mixing. 2. Maintain a consistent pre-incubation time for all experiments. 3. Check the solubility of the compounds in the assay buffer. If necessary, adjust the DMSO concentration (keeping it below 1%). |
| Incomplete inhibition at high concentrations | 1. Reversible inhibition component. 2. Presence of contaminating enzymes. 3. This compound degradation. | 1. For irreversible inhibitors, inhibition should approach 100% with sufficient concentration and time. If not, consider the possibility of a mixed reversible/irreversible mechanism. 2. Use a highly purified enzyme preparation. 3. Prepare fresh this compound solutions and protect them from light and extreme pH. |
References
- 1. Manoalide: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology of manoalide. Inactivation of bee venom phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of manoalide on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivation of phospholipase A2 by manoalide. Localization of the manoalide binding site on bee venom phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. Effects of manoalide, 7,7-dimethyl-5,8-eicosadienoic acid, and p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
Manolide Technical Support Center: Optimizing PLA2 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on using manolide for the optimal inhibition of phospholipase A2 (PLA2). Find answers to frequently asked questions and troubleshooting tips for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of PLA2 inhibition by this compound?
A1: this compound is a potent, irreversible inhibitor of many forms of phospholipase A2 (PLA2).[1][2][3] Its mechanism of action involves the covalent modification of lysine residues on the PLA2 enzyme.[3] This irreversible binding leads to the inactivation of the enzyme. The inactivation process is both time and concentration-dependent.[1][2]
Q2: What is the recommended incubation time for this compound to achieve optimal PLA2 inhibition?
A2: The optimal incubation time for this compound to achieve maximal PLA2 inhibition is dependent on the specific type of PLA2 enzyme being investigated and the concentration of this compound used. As an irreversible inhibitor, longer incubation times will generally result in a higher degree of inhibition. For bee venom PLA2, a 30-minute incubation with this compound has been shown to cause a significant decrease in enzyme activity. However, the rate of inactivation varies between different PLA2 enzymes, with bee and rattlesnake venom PLA2s being inactivated much faster than cobra venom PLA2.[4] To determine the optimal incubation time for your specific PLA2, it is recommended to perform a time-course experiment.
Q3: What are the typical IC50 values for this compound against different PLA2 enzymes?
A3: The IC50 value of this compound varies depending on the source of the PLA2 enzyme and the substrate used in the assay. The following table summarizes some reported IC50 values.
| PLA2 Source | Substrate | IC50 Value (µM) | Reference |
| Bee Venom | Not Specified | 0.05 | [1] |
| Human Synovial Fluid | Dipalmitoylphosphatidylcholine (DPPC) | 0.2 | [2] |
| Human Synovial Fluid | E. coli (natural substrate) | 0.02 | [2] |
Troubleshooting Guide
Problem: I am not observing significant PLA2 inhibition after incubating with this compound.
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Possible Cause 1: Insufficient Incubation Time.
-
Solution: As this compound is an irreversible inhibitor, the extent of inhibition is time-dependent. If you are using a short incubation time, you may not be allowing enough time for the covalent modification to occur. We recommend performing a time-course experiment where you measure PLA2 activity at several time points after adding this compound (e.g., 5, 15, 30, 60 minutes) to determine the optimal incubation period for your specific experimental conditions.
-
-
Possible Cause 2: this compound Concentration is Too Low.
-
Solution: The inhibition of PLA2 by this compound is concentration-dependent. If the concentration of this compound is too low, you may not see significant inhibition. Try increasing the concentration of this compound in your assay. It is advisable to perform a dose-response experiment to determine the IC50 value for your specific PLA2 enzyme.
-
-
Possible Cause 3: Inactive this compound.
-
Solution: Ensure that your stock solution of this compound is fresh and has been stored properly according to the manufacturer's instructions. This compound can be unstable, and improper storage can lead to degradation and loss of activity.
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Problem: I am seeing inconsistent results between experiments.
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Possible Cause 1: Variability in Pre-incubation Time.
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Solution: Ensure that the pre-incubation time of PLA2 with this compound is kept consistent across all experiments. As inhibition is time-dependent, even small variations in the pre-incubation period can lead to different levels of enzyme inactivation.
-
-
Possible Cause 2: pH of the Assay Buffer.
-
Solution: The inactivation of PLA2 by this compound can be pH-dependent. Verify that the pH of your assay buffer is consistent and optimal for both the enzyme activity and the inhibitory action of this compound.
-
Experimental Protocols
Detailed Methodology for a Time-Course PLA2 Inhibition Assay with this compound
This protocol provides a general framework for determining the optimal incubation time for PLA2 inhibition by this compound. It is essential to optimize the conditions for your specific PLA2 enzyme and substrate.
Materials:
-
Purified PLA2 enzyme
-
This compound
-
Substrate (e.g., radiolabeled phospholipid, fluorescent phospholipid analog)
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Assay buffer (e.g., Tris-HCl, HEPES) with appropriate pH and cofactors (e.g., Ca2+)
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Quenching solution (to stop the reaction)
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Scintillation cocktail (for radiolabeled assays) or a fluorescence plate reader
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Microcentrifuge tubes or a 96-well plate
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of your PLA2 enzyme in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
-
Pre-incubation:
-
In separate microcentrifuge tubes or wells of a 96-well plate, add the PLA2 enzyme.
-
To the experimental tubes/wells, add the desired concentration of this compound. For the control (uninhibited) sample, add an equivalent volume of the solvent used for this compound.
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Incubate the enzyme with this compound (or solvent control) for various time points (e.g., 0, 5, 15, 30, 45, 60 minutes) at the desired temperature (e.g., 37°C). This is the pre-incubation step.
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-
Initiation of the Reaction:
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After the designated pre-incubation time, initiate the enzymatic reaction by adding the substrate to all tubes/wells.
-
-
Reaction Incubation:
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Incubate the reaction mixture for a fixed period (e.g., 15-30 minutes) at the optimal temperature for the PLA2 enzyme. This reaction time should be within the linear range of the enzyme activity.
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-
Termination of the Reaction:
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Stop the reaction by adding a quenching solution. The composition of the quenching solution will depend on the assay method (e.g., for a radiolabeled assay, it could be a mixture of organic solvents to extract the released fatty acid).
-
-
Detection and Analysis:
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Measure the product formation. For a radiolabeled assay, this would involve separating the radiolabeled fatty acid from the unhydrolyzed substrate and measuring the radioactivity using a scintillation counter. For a fluorescent assay, measure the fluorescence intensity using a plate reader.
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Calculate the percentage of PLA2 inhibition for each pre-incubation time point relative to the solvent control.
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Plot the percentage of inhibition as a function of the pre-incubation time to determine the optimal incubation time for achieving the desired level of inhibition.
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Visualizations
Caption: Experimental workflow for determining the optimal this compound incubation time.
Caption: Signaling pathway of PLA2 inhibition by this compound.
References
- 1. Molecular pharmacology of manoalide. Inactivation of bee venom phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of human synovial fluid phospholipase A2 by the marine natural product, manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of phospholipase A2 by manoalide. Localization of the manoalide binding site on bee venom phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of venom phospholipases A2 by manoalide and manoalogue. Stoichiometry of incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
Manolide In Vivo Delivery: A Technical Support Center
Welcome to the technical support center for the in vivo delivery of manolide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective administration of this compound in preclinical studies. Given that this compound is a hydrophobic compound, its delivery in aqueous physiological environments presents unique challenges. This guide offers frequently asked questions (FAQs) and troubleshooting advice to address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
What are the common administration routes for this compound in in vivo studies?
The primary routes of administration for this compound in rodent models are intraperitoneal (IP) injection and oral gavage. The choice of administration route depends on the experimental goals, such as desired systemic exposure and the specific disease model being studied.
How can I prepare a this compound formulation for intraperitoneal (IP) injection?
Due to its hydrophobic nature, this compound requires a suitable vehicle for solubilization before IP injection. A common approach involves dissolving this compound in an organic solvent, which is then further diluted in a biocompatible vehicle.
Recommended Vehicle Composition:
A widely used vehicle for hydrophobic compounds consists of a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline. The proportions of these components can be adjusted based on the required drug concentration and the tolerance of the animal model.
Table 1: Example Vehicle Formulations for In Vivo Injection
| Component | Formulation 1 (for normal mice) | Formulation 2 (for sensitive mice) |
| DMSO | 10% | 2% |
| PEG300 | 40% | 40% |
| Tween-80 | 5% | 5% |
| Saline | 45% | 53% |
Note: It is crucial to ensure the final concentration of DMSO is minimized to avoid potential toxicity.[1]
Are there alternative formulations to solvent-based vehicles?
Yes, lipid-based formulations such as liposomes and nanoemulsions can be effective for delivering hydrophobic drugs like this compound. These formulations can enhance solubility, improve bioavailability, and potentially reduce toxicity.
Liposome Preparation:
One common method for preparing liposomes is the thin-film hydration technique. This involves dissolving the drug and lipids in an organic solvent, evaporating the solvent to form a thin film, and then hydrating the film with an aqueous buffer. The resulting liposomes can be further processed to achieve the desired size and encapsulation efficiency.[2]
What are the reported in vivo effects and dosages of this compound?
This compound has demonstrated anti-inflammatory and anti-cancer effects in various in vivo models. For instance, in a mouse model of experimental autoimmune encephalomyelitis (EAE), this compound was shown to inhibit the NLRP3 inflammasome, a key component of the inflammatory response.[3][4] In other studies, this compound has been shown to reduce zymosan-induced peritoneal writhing in mice, suggesting an analgesic effect.[5]
Reported dosages can vary depending on the study and the model used. It is recommended to perform dose-response studies to determine the optimal dosage for your specific experimental setup.
Troubleshooting Guide
Problem: this compound precipitates out of solution during formulation or upon administration.
Cause:
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Poor Solubility: this compound is poorly soluble in aqueous solutions.
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Solvent Incompatibility: The chosen solvent system may not be optimal for maintaining this compound in solution upon dilution or injection into the physiological environment.
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Temperature Effects: Changes in temperature can affect the solubility of the compound.
Solution:
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Optimize Vehicle Composition: Experiment with different ratios of co-solvents (e.g., DMSO, PEG300) and surfactants (e.g., Tween-80) to improve solubility.
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Use of Liposomal Formulations: Encapsulating this compound in liposomes can significantly improve its stability and prevent precipitation in aqueous environments.[2]
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Sonication: Gentle sonication can help to dissolve the compound and create a more stable suspension.
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pH Adjustment: Although less common for hydrophobic compounds, adjusting the pH of the final formulation might improve stability in some cases.
Problem: Observed toxicity or adverse effects in animal models after this compound administration.
Cause:
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Vehicle Toxicity: The vehicle itself, particularly at high concentrations of organic solvents like DMSO, can cause local irritation or systemic toxicity.
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High Drug Concentration: The administered dose of this compound may be too high, leading to off-target effects.
Solution:
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Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate between vehicle- and drug-induced toxicity.
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Reduce DMSO Concentration: Aim for the lowest possible concentration of DMSO in the final formulation. A general guideline is to keep the final DMSO concentration below 10%.
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Dose-Ranging Studies: Conduct a dose-finding study to determine the maximum tolerated dose (MTD) of your this compound formulation.
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Alternative Formulations: Consider using less toxic delivery systems, such as lipid-based carriers.
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice
Materials:
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This compound
-
Dimethyl Sulfoxide (DMSO)
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Polyethylene Glycol 300 (PEG300)
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Tween-80
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Sterile Saline (0.9% NaCl)
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Sterile microcentrifuge tubes
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Syringes and needles (25-27 gauge)
Procedure:
-
Stock Solution Preparation: Dissolve this compound in DMSO to create a concentrated stock solution. The concentration will depend on the final desired dose.
-
Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing the required volumes of PEG300, Tween-80, and saline. For example, for a 10% DMSO formulation, you would mix 40% PEG300, 5% Tween-80, and 45% saline.
-
Final Formulation: Slowly add the this compound stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation. The final volume of DMSO should not exceed 10% of the total volume.
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Administration: Administer the formulation via intraperitoneal injection to the lower right quadrant of the mouse's abdomen to avoid injuring the cecum. The injection volume should not exceed 10 mL/kg of body weight.
Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
Materials:
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This compound
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Phospholipids (e.g., soy phosphatidylcholine)
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Cholesterol
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
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Rotary evaporator
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Probe sonicator
Procedure:
-
Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.
-
Vesicle Formation: The hydration process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles, sonicate the MLV suspension using a probe sonicator.[2]
Signaling Pathways and Experimental Workflows
This compound is known to primarily exert its anti-inflammatory effects through the inhibition of phospholipase A2 (PLA2). This inhibition disrupts the arachidonic acid cascade, leading to a reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Additionally, this compound has been shown to modulate other key inflammatory signaling pathways, including the NF-κB and MAPK pathways.
Below are diagrams illustrating these pathways and a general experimental workflow for in vivo studies.
Caption: this compound's inhibition of the PLA2 signaling pathway.
Caption: this compound's modulation of NF-κB and MAPK signaling.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. Magnolol attenuates the inflammation and enhances phagocytosis through the activation of MAPK, NF-κB signal pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the NLRP3 Inflammasome Activation by Manoalide Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivation of phospholipase A2 by manoalide. Localization of the manoalide binding site on bee venom phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Manolide precipitation in stock solutions
Welcome to the Technical Support Center for Manolide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of this compound precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sesterterpenoid natural product isolated from the marine sponge Luffariella variabilis. Its primary mechanism of action is the irreversible inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade. By inhibiting PLA2, this compound prevents the release of arachidonic acid from membrane phospholipids, thereby blocking the downstream production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Q2: Why does my this compound stock solution sometimes appear cloudy or show precipitation?
This compound is a lipophilic (fat-soluble) compound, which means it has poor solubility in aqueous solutions. Precipitation, observed as cloudiness or visible particles, typically occurs when the concentration of this compound exceeds its solubility limit in a given solvent or when a stock solution in an organic solvent is diluted into an aqueous buffer, causing the compound to crash out of solution.
Q3: What are the recommended solvents for preparing this compound stock solutions?
For preparing stock solutions of this compound, it is recommended to use organic solvents in which it is highly soluble. Based on available data, Dimethyl sulfoxide (DMSO) and ethanol are suitable choices.
Troubleshooting Guides
Issue: Precipitation upon dilution of this compound stock solution into aqueous media.
Cause: This is a common issue arising from the low aqueous solubility of the lipophilic this compound. When the organic stock solution is added to an aqueous buffer or cell culture medium, the solvent environment changes drastically, leading to a decrease in this compound's solubility and subsequent precipitation.
Solution:
-
Optimize the Final Concentration: Ensure the final concentration of this compound in your aqueous working solution does not exceed its solubility limit in that medium. It may be necessary to perform a solubility test to determine the maximum achievable concentration in your specific experimental buffer.
-
Use a Co-solvent System: When diluting the stock solution, consider using a co-solvent system. This involves preparing the final working solution in a mixture of the aqueous buffer and a small percentage of a water-miscible organic solvent.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in the solvent environment can sometimes help to keep the compound in solution.
-
Vortexing During Dilution: When adding the this compound stock solution to the aqueous medium, ensure rapid and thorough mixing by vortexing or stirring. This can help to disperse the compound quickly and prevent localized high concentrations that are prone to precipitation.
Issue: this compound stock solution shows precipitation over time during storage.
Cause: Precipitation during storage can be due to several factors, including the use of a suboptimal solvent, storage at an inappropriate temperature, or changes in the solvent due to evaporation.
Solution:
-
Ensure Complete Dissolution Initially: Make certain that the this compound is fully dissolved in the organic solvent when preparing the stock solution. Gentle warming (to no more than 37°C) and vortexing can aid in complete dissolution.
-
Optimal Storage Conditions: Store stock solutions at -20°C or -80°C to minimize solvent evaporation and potential degradation.
-
Use High-Quality Solvents: Always use anhydrous, high-purity solvents to prepare stock solutions. The presence of water in organic solvents can reduce the solubility of lipophilic compounds.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles which can affect compound stability and solvent integrity, it is best practice to aliquot the stock solution into single-use volumes.
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Approximate Solubility (mg/mL) | Approximate Molar Solubility (mM)* |
| DMSO | ~25[1] | ~60 |
| Ethanol | ~25[1] | ~60 |
*Molar solubility calculated based on a molecular weight of 416.55 g/mol for this compound.
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing this compound: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.17 mg of this compound (Molecular Weight = 416.55 g/mol ).
-
Solvent Addition: Add the calculated volume of DMSO or ethanol to the vial containing the this compound. For the example above, add 1 mL of solvent.
-
Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
This compound's Mechanism of Action: Inhibition of the Phospholipase A2 (PLA2) Signaling Pathway
Caption: this compound inhibits the PLA2 pathway.
Experimental Workflow: Preparing and Using this compound Working Solutions
Caption: Workflow for this compound solution preparation.
References
Validation & Comparative
A Comparative Guide to Manolide and Cacospongionolide B as Phospholipase A2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent marine-derived natural products, manolide and cacospongionolide B, renowned for their potent inhibition of phospholipase A2 (PLA2). Both compounds have garnered significant interest in the scientific community for their anti-inflammatory properties, which are primarily attributed to their ability to block the activity of PLA2 enzymes. This document summarizes their inhibitory potency, mechanism of action, and the experimental protocols used to evaluate their efficacy.
Mechanism of Action: Irreversible Inhibition of PLA2
Both this compound and cacospongionolide B are classified as irreversible inhibitors of phospholipase A2. Their mechanism of action involves the covalent modification of lysine residues within the enzyme, leading to its inactivation. This irreversible binding prevents the enzyme from hydrolyzing phospholipids, a critical step in the inflammatory cascade that leads to the production of arachidonic acid and subsequently pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.
Studies have shown that this compound interacts with specific lysine residues on PLA2, effectively blocking the enzyme's function.[1][2] Cacospongionolide B is understood to act through a similar mechanism, targeting lysine residues and thereby inhibiting PLA2 activity.[3] This shared mechanism underscores their potential as therapeutic agents for inflammatory disorders.
Quantitative Comparison of PLA2 Inhibition
The inhibitory potency of this compound and cacospongionolide B is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific PLA2 enzyme by 50%. The following table summarizes the available IC50 values for both compounds against various PLA2 isoforms.
| Inhibitor | PLA2 Isoform | Substrate | IC50 (µM) | Reference |
| This compound | Human Synovial Fluid PLA2 (HSF-PLA2) | E. coli | 0.02 | [4] |
| Human Synovial Fluid PLA2 (HSF-PLA2) | Dipalmitoylphosphatidylcholine (DPPC) | 0.2 | [4] | |
| Bee Venom PLA2 (bvPLA2) | - | 0.04 | [3] | |
| Pancreatic sPLA2 | - | 1.1 | [3] | |
| Cacospongionolide B | Human Synovial PLA2 | - | 0.05 | [3] |
| Pancreatic sPLA2 | - | 1.0 | [3] | |
| Bee Venom PLA2 (bvPLA2) | - | 0.5 | [3] | |
| Naja naja sPLA2 | - | >10 | [3] |
Note: The potency of cacospongionolide B on the human synovial enzyme (group II) has been reported to be similar to that of manoalide.[3][5]
Experimental Protocols
The determination of IC50 values for irreversible inhibitors like this compound and cacospongionolide B requires specific experimental protocols. A common method is the radiometric PLA2 assay, which measures the release of a radiolabeled fatty acid from a phospholipid substrate.
Radiometric Phospholipase A2 Inhibition Assay
This protocol is adapted from established methods for determining the IC50 of sPLA2-IIA inhibitors.
1. Materials and Reagents:
-
Purified PLA2 enzyme (e.g., human synovial fluid PLA2, bee venom PLA2)
-
Inhibitor stock solutions (this compound or Cacospongionolide B in DMSO)
-
Radiolabeled substrate: E. coli membranes with [¹⁴C]-oleic acid incorporated into their phospholipids
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing CaCl₂ and bovine serum albumin (fatty acid-free)
-
Scintillation cocktail and vials
-
Microcentrifuge
2. Experimental Procedure:
-
Enzyme Preparation: Dilute the PLA2 enzyme to a working concentration in the assay buffer.
-
Inhibitor Preparation: Perform serial dilutions of the inhibitor stock solution in the assay buffer to obtain a range of concentrations.
-
Reaction Setup:
-
In microcentrifuge tubes, add a fixed volume of the diluted enzyme.
-
Add varying concentrations of the inhibitor (or vehicle control - DMSO) to the respective tubes.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for irreversible binding.
-
-
Initiation of Reaction: Add the [¹⁴C]-labeled E. coli substrate to each tube to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 15-60 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding a quench solution (e.g., a mixture of isopropanol, heptane, and sulfuric acid).
-
Extraction of Released Fatty Acid: Vortex the tubes and add heptane and water to separate the phases. The released [¹⁴C]-oleic acid will partition into the upper organic phase.
-
Quantification: Transfer an aliquot of the organic phase to a scintillation vial containing scintillation cocktail. Measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing the PLA2 Signaling Pathway and Experimental Workflow
To better understand the context of PLA2 inhibition and the experimental process, the following diagrams have been generated.
Caption: The Phospholipase A2 (PLA2) inflammatory signaling pathway.
Caption: General experimental workflow for determining PLA2 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Modulation of acute and chronic inflammatory processes by cacospongionolide B, a novel inhibitor of human synovial phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of human synovial fluid phospholipase A2 by the marine natural product, manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of acute and chronic inflammatory processes by cacospongionolide B, a novel inhibitor of human synovial phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Effects of Manolide and Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Manolide, a natural marine product, and indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID). The information presented is supported by experimental data to assist researchers in evaluating their potential applications.
At a Glance: Key Differences
| Feature | This compound | Indomethacin |
| Primary Target | Phospholipase A2 (PLA2) | Cyclooxygenase (COX-1 & COX-2) |
| Mechanism of Action | Irreversible inhibition of PLA2 | Reversible, non-selective inhibition of COX enzymes |
| Source | Marine Sponge (Luffariella variabilis) | Synthetic |
Mechanism of Action
This compound and indomethacin exert their anti-inflammatory effects by targeting different key enzymes in the inflammatory cascade.
This compound is a potent, irreversible inhibitor of phospholipase A2 (PLA2).[1][2] PLA2 is a critical enzyme that catalyzes the hydrolysis of phospholipids to release arachidonic acid, the precursor for the biosynthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inactivating PLA2, this compound effectively cuts off the supply of arachidonic acid, thereby preventing the production of these inflammatory molecules.
Indomethacin , on the other hand, is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins. By blocking the active site of COX enzymes, indomethacin prevents the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. Interestingly, some studies have also shown that indomethacin can inhibit PLA2, although at higher concentrations than those required for COX inhibition.[4][5]
References
- 1. Freund's complete adjuvant induces arthritis in mice lacking a functional interferon-gamma receptor by triggering tumor necrosis factor alpha-driven osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Groups I, II and III extracellular phospholipases A2: selective inhibition of group II enzymes by indomethacin but not other NSAIDs [pubmed.ncbi.nlm.nih.gov]
- 5. Low concentrations of indomethacin inhibit phospholipase A2 of rabbit polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Manolide's Potency Across Phospholipase A2 Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory efficacy of manolide, a natural sesterterpenoid derived from the marine sponge Luffariella variabilis, against various subtypes of phospholipase A2 (PLA2). This compound is a well-established anti-inflammatory and analgesic agent that exerts its effects through the irreversible inhibition of PLA2, a critical enzyme family in the inflammatory cascade. Understanding its differential activity against specific PLA2 subtypes is crucial for targeted drug development and research applications.
Quantitative Comparison of this compound Efficacy
The inhibitory potency of this compound varies significantly across different PLA2 subtypes. Secretory PLA2s (sPLA2s), particularly those from venom sources and human synovial fluid, are highly susceptible to inhibition by this compound, with IC50 values in the nanomolar to low micromolar range. In contrast, intracellular PLA2s appear to be less sensitive, requiring higher concentrations for inhibition.
| PLA2 Subtype | Source | Substrate | IC50 (µM) | Reference(s) |
| Secretory PLA2 (sPLA2) | ||||
| Bee Venom (Apis mellifera) | Phosphatidylcholine | ~0.05 - 0.12 | [1] | |
| Rattlesnake Venom (Crotalus atrox) | Phosphatidylcholine | 0.7 | [2] | |
| Cobra Venom (Naja naja) | Phosphatidylcholine | 1.9 | [2] | |
| Human Synovial Fluid | Dipalmitoylphosphatidylcholine (DPPC) | 0.2 | [3] | |
| Human Synovial Fluid | E. coli (natural substrate) | 0.02 | [3] | |
| Human Herniated Disc | E. coli (natural substrate) | 0.25 | [4] | |
| Porcine Pancreas | Phosphatidylcholine | ~30 | [2] | |
| Cytosolic/Intracellular PLA2 | ||||
| Macrophage-like P388D1 cells (membrane-associated, Ca²⁺-dependent) | Phosphatidylcholine | 16 | [5] | |
| Mammalian Tissues (crude cytosol fractions) | Phosphatidylcholine | ≥30 | [2] |
Mechanism of Action and Signaling Pathway
This compound functions as an irreversible inhibitor of PLA2. Its mechanism involves the covalent modification of specific lysine residues within the enzyme.[6][7][8] This modification prevents the enzyme from binding to its phospholipid substrate at the membrane interface, thereby blocking the hydrolysis of the sn-2 ester bond and the subsequent release of arachidonic acid. The inhibition of arachidonic acid release is the critical step in halting the downstream production of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[9][10]
Experimental Protocols
The following section details a representative methodology for assessing the inhibitory activity of this compound against a specific PLA2 subtype.
Phospholipase A2 Inhibition Assay (Radiolabeled Substrate Method)
This protocol is adapted from methodologies used to study the inhibition of human synovial fluid PLA2.[3]
1. Materials and Reagents:
-
Purified PLA2 enzyme (e.g., recombinant human sPLA2-IIA)
-
Manoalide
-
Radiolabeled substrate: [1-¹⁴C]-oleic acid-labeled Escherichia coli membranes or synthetic phospholipids like 1,2-dipalmitoylphosphatidylcholine (DPPC)
-
Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 7.5) containing CaCl₂ (e.g., 10 mM) and bovine serum albumin (BSA, e.g., 1 mg/mL)
-
Scintillation fluid
-
Scintillation counter
-
Microcentrifuge tubes
-
Water bath or incubator
2. Experimental Procedure:
-
Enzyme Pre-incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the purified PLA2 enzyme with varying concentrations of this compound (or vehicle control) in the assay buffer for a specified time (e.g., 30 minutes) at a constant temperature (e.g., 37°C). The pre-incubation step is crucial for irreversible inhibitors like this compound.
-
-
Initiation of the Reaction:
-
Add the radiolabeled substrate to the enzyme-inhibitor mixture to initiate the enzymatic reaction.
-
Incubate the reaction mixture for a defined period (e.g., 15-60 minutes) at 37°C with gentle agitation. The reaction time should be within the linear range of product formation.
-
-
Termination of the Reaction:
-
Stop the reaction by adding a quenching solution, such as a mixture of isopropanol, heptane, and sulfuric acid, which will extract the released radiolabeled fatty acids.
-
-
Quantification of Released Fatty Acid:
-
Vortex the tubes and centrifuge to separate the organic and aqueous phases.
-
Transfer an aliquot of the organic phase (containing the radiolabeled fatty acid) to a scintillation vial.
-
Add scintillation fluid to the vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PLA2 inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of PLA2 activity, by fitting the data to a dose-response curve.
-
Conclusion
This compound demonstrates potent, irreversible inhibition of secretory PLA2 enzymes, particularly those implicated in inflammatory conditions. Its efficacy against intracellular PLA2 subtypes appears to be considerably lower, based on the available data. This selectivity profile suggests that this compound's primary anti-inflammatory effects are likely mediated through the inhibition of extracellular sPLA2s. Further research with purified cPLA2 and iPLA2 isoforms is necessary to fully elucidate the complete inhibitory spectrum of this compound and to guide the development of next-generation, isoform-specific PLA2 inhibitors.
References
- 1. Molecular pharmacology of manoalide. Inactivation of bee venom phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of manoalide on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of human synovial fluid phospholipase A2 by the marine natural product, manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of phospholipase A2 purified from human herniated disc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. Effects of manoalide, 7,7-dimethyl-5,8-eicosadienoic acid, and p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inhibition of phospholipase A2 by manoalide and manoalide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of venom phospholipases A2 by manoalide and manoalogue. Stoichiometry of incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inactivation of phospholipase A2 by manoalide. Localization of the manoalide binding site on bee venom phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Manoalide: a new phospholipase A2 inhibitor of marine origin with potential immunoregulatory effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of manoalide on human 5-lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Manolide: A Selective Phospholipase A2 Inhibitor - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Manolide as a selective Phospholipase A2 (PLA2) inhibitor, offering an objective comparison with other known PLA2 inhibitors. The information presented herein is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows to aid in research and drug development endeavors.
Introduction to Phospholipase A2 and the Role of Inhibitors
Phospholipase A2 (PLA2) enzymes are a superfamily of lipolytic enzymes that play a critical role in various cellular processes, including inflammation, signal transduction, and membrane homeostasis. They catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the biosynthesis of eicosanoids, such as prostaglandins and leukotrienes, which are potent mediators of inflammation. Given their central role in the inflammatory cascade, PLA2 enzymes have emerged as a significant therapeutic target for a range of inflammatory diseases.
This compound, a sesterterpenoid natural product isolated from the marine sponge Luffariella variabilis, has been identified as a potent and irreversible inhibitor of PLA2. Its unique mechanism of action, involving the covalent modification of lysine residues on the enzyme, has made it a valuable tool for studying the physiological and pathological roles of PLA2.
This compound: Mechanism of Action and Selectivity
This compound acts as a potent anti-inflammatory agent by directly and irreversibly inactivating PLA2.[1] The mechanism of inhibition involves the chemical modification of a selective number of lysine residues on the PLA2 enzyme.[1][2] This covalent binding is facilitated by the presence of a γ-hydroxybutenolide ring and an α-hydroxydihydropyran ring in this compound's structure, which are crucial for its inhibitory activity.[1] Studies have shown that the hemiacetal in the α-hydroxydihydropyran ring is required for the irreversible binding.[1]
This compound exhibits a degree of selectivity for different isoforms of PLA2. It is a potent inhibitor of secreted PLA2s (sPLA2s), such as those found in bee and cobra venoms, as well as human synovial fluid PLA2.[1][3] However, its inhibitory activity against cytosolic PLA2 (cPLA2) is less pronounced.[4] This selectivity is a critical aspect for its potential therapeutic applications, as different PLA2 isoforms play distinct roles in cellular physiology and pathology.
Comparative Analysis of PLA2 Inhibitors
To provide a clear perspective on the efficacy of this compound, this section compares its inhibitory activity with other well-characterized PLA2 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following table summarizes the IC50 values of this compound and its alternatives against various PLA2 isoforms. It is important to note that these values are derived from different studies with varying experimental conditions, which should be taken into account when making direct comparisons.
| Inhibitor | PLA2 Isoform/Source | Substrate | IC50 Value | Reference |
| This compound | Bee Venom (sPLA2) | Phosphatidylcholine | ~0.12 µM | [4] |
| Cobra Venom (sPLA2) | Phosphatidylcholine | 1.9 µM | [4] | |
| Rattlesnake Venom (sPLA2) | Phosphatidylcholine | 0.7 µM | [4] | |
| Porcine Pancreatic (sPLA2) | Phosphatidylcholine | ~30 µM | [4] | |
| Human Synovial Fluid (sPLA2) | Dipalmitoylphosphatidylcholine | 0.2 µM | [3] | |
| Human Synovial Fluid (sPLA2) | E. coli membranes | 0.02 µM | [3] | |
| Mammalian Cytosolic (cPLA2) | Phosphatidylcholine | >30 µM | [4] | |
| Manoalogue | Cobra, Bee, Rattlesnake Venoms (sPLA2) | Not specified | Kinetically similar to this compound | [5] |
| Arachidonyl Trifluoromethyl Ketone (AACOCF3) | Cytosolic PLA2 (cPLA2) | Not specified | Potent, slow binding inhibitor | [2] |
| U937 cells (cellular) | Calcium ionophore-stimulated | 8 µM | [6] | |
| Platelets (cellular) | Calcium ionophore-stimulated | 2 µM | [6] | |
| Macrophage Ca2+-independent PLA2 (iPLA2) | Not specified | 15 µM | [7] | |
| p-Bromophenacyl Bromide (BPB) | Human Platelet PLA2 | Phosphatidylinositol | Irreversible inhibitor | [8] |
| Murine Splenocytes (cellular) | PMA + Ionomycin-stimulated IL-2 secretion | >90% inhibition at 1 µM | [9] | |
| Quinacrine | Rabbit Platelets | Phospholipids | 4 - 7 µM |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of PLA2 inhibitors. Below are representative protocols for an in vitro PLA2 activity assay and a cell-based arachidonic acid release assay.
In Vitro Radioactive PLA2 Activity Assay
This assay directly measures the enzymatic activity of PLA2 by quantifying the release of a radiolabeled fatty acid from a phospholipid substrate.
Materials:
-
Purified PLA2 enzyme
-
Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-¹⁴C]linoleoyl-L-3-phosphatidylcholine)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)
-
Inhibitor stock solutions (e.g., this compound dissolved in DMSO)
-
Scintillation cocktail and counter
Procedure:
-
Prepare the substrate by drying the desired amount from an organic solvent under a stream of nitrogen and resuspending it in the assay buffer by sonication to form liposomes.
-
In a reaction tube, add the assay buffer, the inhibitor at various concentrations (or vehicle control), and the purified PLA2 enzyme.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at the desired temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C with gentle shaking.
-
Stop the reaction by adding a quenching solution (e.g., a mixture of butanol and citric acid).
-
Extract the released radiolabeled fatty acid by vortexing and centrifugation to separate the organic and aqueous phases.
-
Transfer an aliquot of the organic phase containing the fatty acid to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cell-Based Arachidonic Acid Release Assay
This assay assesses the ability of an inhibitor to block PLA2 activity within a cellular context by measuring the release of pre-incorporated radiolabeled arachidonic acid from cell membranes.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
[³H]-Arachidonic acid
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Stimulating agent (e.g., lipopolysaccharide - LPS, or calcium ionophore A23187)
-
Inhibitor stock solutions
-
Phosphate-buffered saline (PBS)
-
Scintillation cocktail and counter
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Label the cells by incubating them with [³H]-arachidonic acid in the culture medium for 18-24 hours.
-
Wash the cells with PBS to remove unincorporated [³H]-arachidonic acid.
-
Pre-incubate the cells with various concentrations of the inhibitor (or vehicle control) in serum-free medium for 1 hour.
-
Stimulate the cells with the chosen agonist (e.g., LPS) for a specific duration (e.g., 4-6 hours).
-
Collect the cell culture supernatant.
-
Quantify the radioactivity in an aliquot of the supernatant using a scintillation counter.
-
Calculate the percentage of arachidonic acid release and the percentage of inhibition by the compound at different concentrations to determine the IC50 value.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To further elucidate the context of this compound's action, the following diagrams, generated using Graphviz, illustrate the PLA2 signaling pathway in inflammation and a typical experimental workflow for screening PLA2 inhibitors.
Caption: PLA2 signaling pathway in inflammation.
Caption: Experimental workflow for PLA2 inhibitor screening.
Conclusion
This compound stands out as a potent and selective irreversible inhibitor of phospholipase A2, particularly targeting secreted isoforms. Its well-characterized mechanism of action and demonstrated efficacy in various experimental models make it an invaluable research tool for dissecting the complex roles of PLA2 in health and disease. This guide provides a comparative framework for researchers to evaluate this compound in the context of other PLA2 inhibitors, supported by detailed experimental protocols and clear visual aids. The continued investigation of this compound and the development of novel PLA2 inhibitors hold significant promise for the future of anti-inflammatory therapeutics.
References
- 1. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effect of phospholipase A2 inhibitors on the release of arachidonic acid and cell viability in cold-stored hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
Manolide vs. Manoalogue: A Comparative Guide to Phospholipase A2 Inactivation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of manolide, a natural marine product, and its synthetic analog, manoalogue, as inhibitors of phospholipase A2 (PLA2). The information presented herein is curated from experimental data to assist researchers in understanding the nuances of these two potent anti-inflammatory agents.
Mechanism of Action: Irreversible Inhibition of PLA2
Both this compound and its synthetic counterpart, manoalogue, are potent irreversible inhibitors of phospholipase A2 (PLA2), an enzyme pivotal in the inflammatory cascade. Their inhibitory action stems from the covalent modification of specific lysine residues on the enzyme. This modification is facilitated by the presence of two masked aldehyde functionalities within the molecular structure of this compound, located in the γ-hydroxybutenolide and α-hydroxydihydropyran rings.[1][2] The γ-hydroxybutenolide ring is believed to be crucial for the initial interaction with PLA2, while the hemiacetal in the α-hydroxydihydropyran ring is essential for the irreversible binding.[1]
Studies on cobra venom PLA2 have identified that the modification of Lys-6 and Lys-79 is sufficient to account for the complete inhibition of the enzyme by this compound.[3] Interestingly, the inhibition by this compound does not appear to affect the enzyme's activity towards monomeric substrates, suggesting that it does not block the catalytic site directly but rather interferes with the enzyme's interaction with lipid interfaces.[3] While both compounds operate through a similar mechanism, kinetic studies have revealed minor differences in their activity.[4][5]
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of this compound and manoalogue has been evaluated against various PLA2 enzymes. The following table summarizes the available IC50 values, providing a quantitative comparison of their efficacy.
| Inhibitor | Enzyme Source | Substrate/Assay Condition | IC50 (µM) | Reference |
| This compound | Bee Venom (Apis mellifera) | Not Specified | ~0.12 | [6] |
| Cobra Venom (Naja naja) | Dipalmitoylphosphatidylcholine/Triton X-100 mixed micelles | 1.9 | [6][7] | |
| Rattlesnake Venom | Not Specified | 0.7 | [6][7] | |
| Porcine Pancreas | Not Specified | ~30 | [6] | |
| Manoalogue | Cobra Venom (Naja naja) | Not Specified | 7.5 | [7] |
Experimental Protocols
General Protocol for PLA2 Inhibition Assay
This protocol is a representative example of how the inhibitory effects of this compound and manoalogue on PLA2 activity can be determined using a mixed micelle assay.
Materials:
-
Purified PLA2 enzyme (e.g., from cobra venom)
-
Substrate: Dipalmitoylphosphatidylcholine (DPPC)
-
Detergent: Triton X-100
-
Inhibitor: this compound or Manoalogue dissolved in an appropriate solvent (e.g., DMSO)
-
Assay Buffer: Tris-HCl buffer (e.g., 0.1 M, pH 7.1)
-
Cofactor: Calcium chloride (CaCl2)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Mixed Micelles: Prepare a solution of DPPC and Triton X-100 in the assay buffer to form mixed micelles.
-
Enzyme Pre-incubation: In a reaction vessel, pre-incubate a known concentration of the PLA2 enzyme with varying concentrations of the inhibitor (this compound or manoalogue) for a defined period (e.g., 20 minutes) at a specific temperature (e.g., 40°C) in the assay buffer containing CaCl2.
-
Initiation of Reaction: Start the enzymatic reaction by adding the mixed micelle substrate to the pre-incubated enzyme-inhibitor mixture.
-
Measurement of Activity: Monitor the hydrolysis of the phospholipid substrate over time. This can be achieved by various methods, such as measuring the release of a chromogenic or fluorescent product, or by titrating the fatty acids produced.
-
Data Analysis: Determine the initial velocity of the reaction for each inhibitor concentration. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to achieve 50% inhibition, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the processes involved in PLA2 inactivation by this compound and manoalogue, the following diagrams illustrate the proposed chemical mechanism and a typical experimental workflow.
Caption: Proposed mechanism of PLA2 inactivation by this compound/manoalogue.
Caption: General experimental workflow for determining PLA2 inhibition.
References
- 1. Manoalide: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of two specific lysines responsible for the inhibition of phospholipase A2 by manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of venom phospholipases A2 by manoalide and manoalogue. Stoichiometry of incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of venom phospholipases A2 by manoalide and manoalogue. Stoichiometry of incorporation. [escholarship.org]
- 6. Differential effects of manoalide on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Snake Venom PLA2, a Promising Target for Broad-Spectrum Antivenom Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Manolide and Scalaradial for Researchers and Drug Development Professionals
An in-depth guide to the biochemical and cellular effects of two potent marine-derived phospholipase A2 inhibitors.
This guide provides a comprehensive comparative analysis of Manolide and Scalaradial, two marine natural products that have garnered significant interest in the scientific community for their potent anti-inflammatory and other biological activities. Both sesterterpenoids, isolated from marine sponges, primarily exert their effects through the inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their performance with supporting experimental data, methodologies, and visual representations of their mechanisms of action.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Scalaradial, providing a side-by-side comparison of their inhibitory activities against various targets.
Table 1: Inhibition of Phospholipase A2 (PLA2) Isoforms
| Compound | PLA2 Isoform | IC50 (µM) | Source Organism of PLA2 | Reference |
| This compound | Bee Venom PLA2 | ~0.12 | Apis mellifera | [1] |
| Cobra Venom PLA2 | 1.9 | Naja naja | [1] | |
| Rattlesnake Venom PLA2 | 0.7 | Crotalus atrox | [1] | |
| Porcine Pancreatic PLA2 | ~30 | Sus scrofa | [1] | |
| Scalaradial | Bee Venom PLA2 | 0.07 | Apis mellifera | |
| Human Recombinant Type II-14 kDa PLA2 | 0.07 | Human | ||
| U937 cell, 85 kDa-PLA2 | 20 | Human | ||
| Human PMN acid extract PLA2 | 35 | Human |
Table 2: Inhibition of Other Cellular Targets and Processes
| Compound | Target/Process | IC50 (µM) | Cell Line/System | Reference |
| This compound | EGF receptor-mediated Ca2+ entry and release | 0.4 | A431 cells | [2] |
| K+ depolarization-activated Ca2+ channel | 1 | GH3 cells | [2] | |
| Concanavalin A-induced Ca2+ influx | 0.07 | Mouse spleen cells | [2] | |
| Norepinephrine-induced inositol 1-phosphate formation | 1.5 | DDT1MF-2 cells | ||
| Norepinephrine-induced calcium transients | 2 | DDT1MF-2 cells | ||
| Scalaradial | TRPM2-mediated currents | 0.21 | TRPM2-overexpressing HEK293 cells | |
| Endogenous TRPM2 currents | 0.33 | Rat insulinoma (INS-1) cells | ||
| TRPM7 | 0.76 | HEK293 cells | ||
| A23187-induced leukotriene B4 release | 0.1 - 0.6 | Human Polymorphonuclear Leukocytes (PMN) | ||
| A23187-induced arachidonic acid liberation | 1 - 2 | Human PMN | ||
| A23187-induced platelet-activating factor biosynthesis | 1 - 2 | Human PMN |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a framework for the replication and validation of the presented findings.
Phospholipase A2 (PLA2) Inhibition Assay (Bee Venom)
This protocol is a generalized procedure based on methodologies frequently used to assess the inhibition of bee venom PLA2.
Materials:
-
Bee Venom PLA2 (e.g., from Apis mellifera)
-
Phosphatidylcholine (substrate)
-
Tris-HCl buffer (pH 7.5-8.0)
-
CaCl2
-
Bovine Serum Albumin (BSA)
-
Test compounds (this compound or Scalaradial) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Substrate Vesicles:
-
Dissolve phosphatidylcholine in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with Tris-HCl buffer containing CaCl2 by vortexing, followed by sonication to create small unilamellar vesicles.
-
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of bee venom PLA2 in Tris-HCl buffer.
-
Prepare serial dilutions of the test compounds (this compound or Scalaradial) in the same buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
BSA solution (to prevent non-specific binding)
-
Test compound dilution (or vehicle control)
-
Bee venom PLA2 solution
-
-
Pre-incubate the plate at a specified temperature (e.g., 37°C or 41°C) for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the phosphatidylcholine substrate vesicles to each well.
-
-
Measurement:
-
The enzymatic activity can be measured using various methods, including:
-
pH-stat titration: Measuring the fatty acids released by the titration with NaOH to maintain a constant pH.
-
Radiometric assay: Using radiolabeled phosphatidylcholine and measuring the release of radiolabeled fatty acids.
-
Spectrophotometric assay: Using a pH indicator (e.g., phenol red) to detect the pH change resulting from fatty acid release.
-
-
-
Data Analysis:
-
Calculate the percentage of PLA2 inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Measurement of Leukotriene B4 (LTB4) and Thromboxane B2 (TXB2) Release from Human Polymorphonuclear Leukocytes (PMNs)
This protocol outlines a general procedure for assessing the effect of inhibitors on the release of inflammatory mediators from activated human PMNs.
Materials:
-
Human PMNs isolated from fresh blood
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Calcium ionophore (e.g., A23187)
-
Test compounds (this compound or Scalaradial) dissolved in DMSO
-
Enzyme-linked immunosorbent assay (ELISA) kits for LTB4 and TXB2
-
Microcentrifuge
Procedure:
-
Cell Preparation:
-
Isolate human PMNs from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Resuspend the purified PMNs in HBSS at a specific concentration (e.g., 1 x 10^6 cells/mL).
-
-
Cell Treatment:
-
Pre-incubate the PMN suspension with various concentrations of the test compounds or vehicle control (DMSO) at 37°C for a specified time (e.g., 15 minutes).
-
-
Cell Stimulation:
-
Stimulate the PMNs by adding a calcium ionophore (e.g., A23187, final concentration ~5 µM) to induce the release of arachidonic acid and its metabolites.
-
Incubate at 37°C for a defined period (e.g., 5-15 minutes).
-
-
Sample Collection:
-
Terminate the reaction by placing the samples on ice and centrifuging at a low speed (e.g., 400 x g) for 10 minutes at 4°C to pellet the cells.
-
Collect the supernatant, which contains the released LTB4 and TXB2.
-
-
Quantification:
-
Measure the concentrations of LTB4 and TXB2 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of LTB4 and TXB2 release for each concentration of the test compound compared to the stimulated vehicle control.
-
Determine the IC50 values.
-
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and Scalaradial.
This compound's Mechanism of Action
This compound primarily targets and irreversibly inhibits secretory phospholipase A2 (sPLA2), thereby blocking the release of arachidonic acid from membrane phospholipids. This action attenuates the production of pro-inflammatory eicosanoids. Additionally, this compound has been shown to inhibit calcium channels and affect NF-κB signaling.
Caption: this compound's inhibitory effects on sPLA2, calcium channels, and NF-κB.
Scalaradial's Mechanism of Action
Similar to this compound, Scalaradial is a potent inhibitor of sPLA2. Its mechanism of inhibition has been described as a two-step process involving initial non-covalent binding followed by covalent modification. Beyond sPLA2, Scalaradial has been identified as a potent inhibitor of TRPM2 ion channels and has been shown to modulate the ERK and Akt signaling pathways.
Caption: Scalaradial's multifaceted inhibitory actions.
Summary and Conclusion
Both this compound and Scalaradial are potent inhibitors of phospholipase A2, a critical enzyme in the inflammatory process. Their ability to block the production of arachidonic acid-derived inflammatory mediators underpins their significant anti-inflammatory properties. While both compounds share a primary target, this guide highlights key differences in their inhibitory profiles and their effects on other cellular pathways.
This compound demonstrates a broader inhibitory effect on various calcium channels, which may contribute to its analgesic and other pharmacological activities. In contrast, Scalaradial exhibits high potency against the TRPM2 ion channel, a target implicated in oxidative stress-induced cell death, suggesting its potential in a different spectrum of therapeutic applications.
The provided experimental protocols offer a foundation for researchers to further investigate the nuanced mechanisms of these fascinating marine natural products. The signaling pathway diagrams visually summarize their complex interactions within the cell. This comparative analysis serves as a valuable resource for the scientific community, facilitating a deeper understanding of this compound and Scalaradial and paving the way for future research and drug development endeavors.
References
Manolide's Selectivity Profile: A Comparative Analysis of Secretory vs. Cytosolic Phospholipase A2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Manolide, a sesterterpenoid natural product isolated from the marine sponge Luffariella variabilis, has garnered significant attention as a potent anti-inflammatory agent. Its primary mechanism of action involves the inhibition of phospholipase A2 (PLA2) enzymes, which are critical mediators in the inflammatory cascade through the liberation of arachidonic acid from cell membranes. This guide provides a detailed comparison of this compound's inhibitory selectivity for secretory PLA2 (sPLA2) versus cytosolic PLA2 (cPLA2), supported by experimental data, detailed protocols, and pathway visualizations.
Quantitative Comparison of Inhibitory Potency
Experimental evidence demonstrates that this compound exhibits a pronounced selectivity for sPLA2 over cPLA2. The inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50), is significantly lower for various extracellular sPLA2 enzymes compared to the cytosolic forms. This suggests that this compound is a more effective inhibitor of secretory PLA2.
Data from multiple studies indicate that the IC50 of this compound for bee venom sPLA2, a commonly used model, is in the nanomolar range, whereas its IC50 for cPLA2 from mammalian tissues is in the micromolar range, indicating a selectivity of several orders of magnitude.[1]
| Enzyme Type | Source | Substrate | IC50 (µM) | Reference |
| Secretory PLA2 (sPLA2) | Bee Venom (Apis mellifera) | Phosphatidylcholine | ~0.12 | [1] |
| Secretory PLA2 (sPLA2) | Human Synovial Fluid | E. coli membranes | 0.02 | [2] |
| Secretory PLA2 (sPLA2) | Human Synovial Fluid | Dipalmitoylphosphatidylcholine (DPPC) | 0.2 | [2] |
| Secretory PLA2 (sPLA2) | Rattlesnake Venom | Not Specified | 0.7 | [1] |
| Secretory PLA2 (sPLA2) | Cobra Venom | Not Specified | 1.9 | [1] |
| Secretory PLA2 (sPLA2) | Porcine Pancreas | Not Specified | ~30 | [1] |
| Cytosolic PLA2 (cPLA2) | Mammalian Tissue Cytosol | Not Specified | ≥30 | [1] |
| Cytosolic PLA2 (cPLA2) | U937 Cell (85 kDa) | Not Specified | 20 | [3] |
Mechanism of Inhibition
This compound acts as an irreversible inhibitor of PLA2.[4][5] Its mechanism involves the covalent modification of specific lysine residues on the enzyme.[4][5][6] This modification is facilitated by the reactive γ-hydroxybutenolide and α-hydroxydihydropyran rings within the this compound structure.[4] The interaction is time- and concentration-dependent and leads to a loss of catalytic function.[2] The selectivity for sPLA2 likely arises from differences in the accessibility or reactivity of lysine residues within the three-dimensional structures of the different PLA2 isoforms.
Caption: Mechanism of PLA2 inhibition by this compound.
Signaling Pathways of sPLA2 and cPLA2
Secretory and cytosolic PLA2s operate in distinct cellular contexts and are activated by different mechanisms. Understanding these differences is key to appreciating the pharmacological implications of this compound's selectivity.
-
Secretory PLA2 (sPLA2): These are low molecular weight, calcium-dependent enzymes that are secreted into the extracellular space. They are often overexpressed during inflammation and act on the outer leaflet of cell membranes to release arachidonic acid, contributing to the production of pro-inflammatory eicosanoids.[7]
-
Cytosolic PLA2 (cPLA2): This is a larger, intracellular enzyme. Its activation is a more complex process, requiring both an increase in intracellular calcium concentration and phosphorylation by mitogen-activated protein kinases (MAPKs).[8] Upon activation, cPLA2 translocates from the cytosol to intracellular membranes (like the nuclear envelope and endoplasmic reticulum) to release arachidonic acid.[8]
Caption: Comparison of sPLA2 and cPLA2 activation pathways.
Experimental Protocols
The determination of PLA2 inhibition by this compound is typically performed using in vitro enzyme activity assays. The following is a generalized protocol based on methodologies described in the literature.[9][10]
Objective: To determine the IC50 value of this compound for a specific PLA2 isoform.
Materials:
-
Purified PLA2 enzyme (e.g., recombinant human sPLA2 or cPLA2, or venom-derived sPLA2).
-
Phospholipid substrate:
-
For sPLA2: Radiolabeled or fluorescently tagged phosphatidylcholine (PC) or phosphatidylethanolamine (PE) vesicles. A natural substrate like autoclaved, radiolabeled E. coli membranes can also be used.[2]
-
For cPLA2: Vesicles of phosphatidylcholine containing radiolabeled arachidonic acid at the sn-2 position.[9]
-
-
Assay Buffer: Typically a Tris-HCl or HEPES buffer at physiological pH (e.g., 7.4-8.0), containing necessary cofactors like Ca²⁺.
-
This compound stock solution (in DMSO or ethanol).
-
Bovine Serum Albumin (BSA) to bind the released fatty acid.
-
Scintillation cocktail (for radiolabeled assays) or a fluorometer (for fluorescent assays).
Procedure:
-
Enzyme Pre-incubation: The purified PLA2 enzyme is pre-incubated with various concentrations of this compound (or vehicle control) in the assay buffer for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C or room temperature). This step is crucial for irreversible inhibitors like this compound.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the phospholipid substrate to the enzyme-inhibitor mixture.
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 15-60 minutes) during which the enzyme hydrolyzes the substrate, releasing the fatty acid. The reaction should be kept within the linear range of product formation.
-
Reaction Termination: The reaction is stopped, often by adding a quenching solution (e.g., a solution containing EDTA to chelate Ca²⁺, or by solvent extraction).
-
Quantification of Product: The amount of released fatty acid is quantified.
-
Radiometric Assay: The reaction mixture is centrifuged, and the radioactivity in the supernatant (containing the BSA-bound radiolabeled fatty acid) is measured using a scintillation counter.
-
Fluorometric Assay: The increase in fluorescence from the cleaved substrate is measured using a fluorometer.[9]
-
-
Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: General experimental workflow for a PLA2 inhibition assay.
Conclusion
The available data conclusively show that this compound is a highly selective inhibitor of secretory PLA2 over cytosolic PLA2. This selectivity is attributed to its irreversible mechanism of action involving the covalent modification of lysine residues, a feature that appears to favor the structure of sPLA2 enzymes. The pronounced preference for sPLA2 makes this compound and its analogs valuable pharmacological tools for investigating the specific roles of secretory PLA2 in inflammatory diseases and as lead compounds in the development of targeted anti-inflammatory therapies. Researchers utilizing this compound should consider its irreversible nature and the potential for non-specific protein modification at higher concentrations.
References
- 1. Differential effects of manoalide on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of human synovial fluid phospholipase A2 by the marine natural product, manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of scalaradial, a type II phospholipase A2 inhibitor, on human neutrophil arachidonic acid mobilization and lipid mediator formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manoalide: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivation of phospholipase A2 by manoalide. Localization of the manoalide binding site on bee venom phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation of bee venom phospholipase A2 by manoalide. A model based on the reactivity of manoalide with amino acids and peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secretory Phospholipase A2 Enzymes as Pharmacological Targets for Treatment of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytosolic phospholipase A2: physiological function and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Activity of Manolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-inflammatory activity of Manolide, a marine-derived sesterterpenoid, in comparison with other relevant compounds. The data presented herein is compiled from various scientific studies to offer an objective overview of its therapeutic potential.
Executive Summary
This compound, originally isolated from the marine sponge Luffariella variabilis, exhibits potent anti-inflammatory properties primarily through the irreversible inhibition of phospholipase A2 (PLA2).[1][2] PLA2 is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes. This guide compares the inhibitory potency of this compound against various PLA2 enzymes with that of other marine natural products, Scalaradial and Cacospongionolide B, and the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the quantitative data on the inhibitory activity of this compound and its alternatives against phospholipase A2 (PLA2) from various sources, as well as their effects in cellular and in vivo models of inflammation.
| Compound | Target/Assay | Substrate/Inducer | IC50 / ED50 | Reference |
| This compound | Bee Venom PLA2 | - | ~0.12 µM | [3] |
| Cobra Venom PLA2 | - | 1.9 µM | [3] | |
| Rattlesnake Venom PLA2 | - | 0.7 µM | [3] | |
| Human Synovial Fluid PLA2 | Dipalmitoylphosphatidylcholine | 0.2 µM | [4] | |
| Human Synovial Fluid PLA2 | E. coli | 0.02 µM | [4] | |
| P388D1 Macrophage-like Cell PLA2 | - | 16 µM | [1] | |
| Scalaradial | Bee Venom PLA2 | - | 0.07 µM | |
| Human Recombinant Type II PLA2 | - | 0.07 µM | ||
| Human Neutrophil Degranulation (receptor-mediated) | fMLP, LTB4, PAF | 50-200 nM | ||
| Human Neutrophil Degranulation (non-receptor-mediated) | A23187, Thapsigargin | 40-900 nM | ||
| Cacospongionolide B | Human Synovial PLA2 | - | Similar to this compound | |
| Indomethacin | P388D1 Macrophage-like Cell PLA2 | - | Ineffective | [1] |
| TPA-induced Mouse Ear Edema (topical) | TPA | ED50 not specified, but effective | [3] | |
| Arachidonic Acid-induced Mouse Ear Edema (oral) | Arachidonic Acid | ED50 not specified, but effective | [3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process for evaluating these anti-inflammatory agents, the following diagrams are provided.
Signaling Pathway: The Arachidonic Acid Cascade
This diagram illustrates the central role of Phospholipase A2 (PLA2) in the arachidonic acid cascade, the primary target of this compound. Inhibition of PLA2 blocks the synthesis of downstream inflammatory mediators.
Caption: this compound's inhibition of PLA2 in the arachidonic acid cascade.
Experimental Workflow: Screening for Anti-Inflammatory Activity
This diagram outlines a general workflow for the discovery and validation of novel anti-inflammatory compounds like this compound.
Caption: General workflow for anti-inflammatory drug discovery.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Phospholipase A2 (PLA2) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a compound against PLA2.
Principle: This assay measures the enzymatic activity of PLA2 by detecting the release of fatty acids from a phospholipid substrate. The reduction in fatty acid release in the presence of an inhibitor is quantified to determine its potency (e.g., IC50).
Materials:
-
Purified PLA2 enzyme (e.g., from bee venom, cobra venom, or human synovial fluid)
-
Phospholipid substrate (e.g., radiolabeled or fluorescently labeled phosphatidylcholine)
-
Assay buffer (e.g., Tris-HCl with CaCl2)
-
Test compounds (this compound, alternatives, and controls)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the phospholipid substrate.
-
Add the test compound at various concentrations to the reaction mixture. A control with no inhibitor and a positive control with a known inhibitor are included.
-
Initiate the enzymatic reaction by adding the purified PLA2 enzyme.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.
-
Stop the reaction (e.g., by adding a quenching solution).
-
Separate the released fatty acids from the unhydrolyzed substrate.
-
Quantify the amount of released fatty acid using a suitable detection method (e.g., scintillation counting for radiolabeled substrates).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Mouse Ear Edema Assay
Objective: To evaluate the in vivo topical anti-inflammatory activity of a compound.
Principle: This assay induces a localized inflammatory response in the mouse ear using an irritant, such as phorbol-12-myristate-13-acetate (PMA) or arachidonic acid. The anti-inflammatory effect of a test compound is assessed by its ability to reduce the resulting edema (swelling).[3]
Materials:
-
Laboratory mice
-
Inflammatory agent (e.g., PMA or arachidonic acid dissolved in a suitable vehicle like acetone)
-
Test compound dissolved in a suitable vehicle
-
Micrometer or punch biopsy and balance for measuring ear swelling
Procedure:
-
Administer the test compound to the mouse ear, typically topically, a short time before or after the application of the inflammatory agent. A control group receives the vehicle only.
-
Apply the inflammatory agent to the inner and outer surfaces of the mouse ear.
-
After a specific period (e.g., 4-6 hours), measure the thickness of the ear using a micrometer or by taking a punch biopsy and weighing it.
-
The difference in ear thickness or weight between the treated and untreated ears (or between the test compound group and the control group) is calculated to determine the percentage of edema inhibition.
-
Dose-response curves can be generated to determine the ED50 value, which is the dose of the compound that causes a 50% reduction in edema.
Concluding Remarks
This compound demonstrates significant anti-inflammatory activity, primarily through the potent and irreversible inhibition of phospholipase A2. Its efficacy is comparable to, and in some cases greater than, other marine-derived PLA2 inhibitors like Scalaradial and Cacospongionolide B. While direct comparative studies with NSAIDs like Indomethacin are limited, the available data suggests that this compound and its analogues have anti-inflammatory potential on par with this established drug in certain models.[1] The distinct mechanism of action of this compound, targeting an early step in the inflammatory cascade, presents a promising avenue for the development of novel anti-inflammatory therapeutics. Further research, including direct comparative clinical trials, is warranted to fully elucidate its therapeutic potential in human inflammatory diseases.
References
- 1. Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. Effects of manoalide, 7,7-dimethyl-5,8-eicosadienoic acid, and p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of manoalide on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of mouse ear edema by cyclooxygenase and lipoxygenase inhibitors and other pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactivation of human synovial fluid phospholipase A2 by the marine natural product, manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Manolide Derivatives: Potency, Selectivity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Manolide and its key derivatives, a class of marine natural products renowned for their potent anti-inflammatory properties. By summarizing quantitative data, detailing experimental protocols, and visualizing complex biological pathways, this document serves as a critical resource for researchers engaged in the discovery and development of novel anti-inflammatory therapeutics.
Comparative Analysis of Biological Activity
This compound and its derivatives primarily exert their anti-inflammatory effects through the inhibition of phospholipase A2 (PLA2), a pivotal enzyme in the arachidonic acid cascade that leads to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. However, emerging evidence reveals that the pharmacological profile of these compounds extends beyond PLA2 inhibition, encompassing other key inflammatory pathways.
Inhibition of Phospholipase A2 (PLA2)
The potency of this compound derivatives as PLA2 inhibitors varies depending on the specific derivative and the source of the PLA2 enzyme. The following table summarizes the half-maximal inhibitory concentrations (IC50) for several key this compound derivatives against various PLA2 enzymes.
| Compound | PLA2 Source | IC50 (µM) | Reference(s) |
| This compound | Bee Venom | ~0.12 | [1] |
| Rattlesnake Venom | 0.7 | [1] | |
| Cobra Venom | 1.9 | [1] | |
| Human Synovial Fluid (HSF-PLA2) | 0.02 - 0.2 | [2] | |
| Macrophage-like P388D1 cells | 16 | [3] | |
| Manoalogue | Macrophage-like P388D1 cells | 26 | [3] |
| Luffariellolide | Human Synovial Fluid (HSF-PLA2) | 5 | |
| Cacospongionolide B | Human Synovial Enzyme (Group II) | Potency similar to this compound | [4] |
| Scalaradial | Human Recombinant Type II | 0.07 | |
| U937 cell | 20 | ||
| Seco-manolide | Not Reported | Activity reported to be nearly equivalent to this compound | [5] |
| Dehydro-seco-manolide | Not Reported | Activity reported to be nearly equivalent to this compound | [5] |
Note: The variability in IC50 values for this compound highlights the importance of considering the specific PLA2 isoform and the assay conditions when comparing potencies.
In Vivo Anti-inflammatory Activity
The Phorbol Myristate Acetate (PMA)-induced mouse ear edema assay is a standard in vivo model for assessing topical anti-inflammatory activity. The following table presents the effective dose for 50% inhibition (ED50) for this compound.
| Compound | Assay | ED50 (µ g/ear ) | Reference(s) |
| This compound | PMA-induced mouse ear edema | ~40 | [5] |
Preliminary testing has indicated that seco-manolide and dehydro-seco-manolide exhibit anti-inflammatory activity in the PMA-mouse ear assay that is nearly equivalent in potency to that of this compound.[5]
Mechanisms of Action
While PLA2 inhibition is a primary mechanism, this compound has been shown to modulate other key inflammatory signaling pathways, notably the NLRP3 inflammasome.
Phospholipase A2 (PLA2) Inhibition and the Arachidonic Acid Cascade
This compound and its analogues are known to irreversibly inhibit PLA2.[2] This inhibition is crucial as PLA2 is the enzyme responsible for the release of arachidonic acid from membrane phospholipids. Arachidonic acid is the precursor for the biosynthesis of e-pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. By blocking the initial step of this cascade, this compound derivatives effectively suppress the production of a wide array of inflammatory mediators.
NLRP3 Inflammasome Inhibition
Recent studies have unveiled a novel mechanism of action for this compound: the direct inhibition of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to covalently bind to lysine 377 of the NLRP3 protein, which in turn blocks the interaction between NLRP3 and NEK7, a crucial step for inflammasome activation.
Experimental Protocols
In Vitro Phospholipase A2 (PLA2) Inhibition Assay (Radiometric Method)
This protocol describes a common method for determining the inhibitory activity of compounds against PLA2 using a radiolabeled substrate.
Materials:
-
Purified PLA2 enzyme (e.g., from bee venom or human synovial fluid)
-
Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-¹⁴C]arachidonyl-sn-glycero-3-phosphocholine)
-
Assay buffer (e.g., Tris-HCl buffer containing CaCl₂)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the radiolabeled phospholipid substrate.
-
Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a specified time.
-
Initiate the enzymatic reaction by adding the purified PLA2 enzyme.
-
Incubate the reaction for a defined period, allowing for enzymatic hydrolysis of the substrate.
-
Terminate the reaction by adding a stop solution (e.g., a mixture of organic solvents to extract the released fatty acid).
-
Separate the radiolabeled free fatty acid from the unhydrolyzed phospholipid substrate using thin-layer chromatography (TLC) or another suitable separation method.
-
Quantify the amount of radioactivity in the free fatty acid spot using a liquid scintillation counter.
-
Calculate the percentage of PLA2 inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Phorbol Myristate Acetate (PMA)-Induced Mouse Ear Edema Assay
This in vivo assay is used to evaluate the topical anti-inflammatory activity of test compounds.
Materials:
-
Mice (e.g., Swiss Webster)
-
Phorbol myristate acetate (PMA) solution in a suitable vehicle (e.g., acetone)
-
Test compounds (this compound derivatives) dissolved in the same vehicle
-
Micropipettes
-
Ear punch biopsy tool
-
Analytical balance
Procedure:
-
Divide the mice into groups: a control group, a PMA-only group, and PMA + test compound groups at various doses.
-
Topically apply the test compound solution or vehicle to the inner and outer surfaces of one ear of each mouse.
-
After a short period (e.g., 30 minutes), topically apply the PMA solution to the same ear to induce inflammation. The contralateral ear serves as an internal control.
-
After a specified duration of inflammation (e.g., 4-6 hours), sacrifice the mice.
-
Take a standard-sized ear punch biopsy from both the treated and untreated ears.
-
Weigh the ear punches immediately.
-
The degree of edema is determined by the difference in weight between the PMA-treated ear punch and the untreated ear punch.
-
Calculate the percentage of inhibition of edema for each test compound group compared to the PMA-only group.
-
Determine the ED50 value, the dose of the compound that reduces the edema by 50%.
Conclusion
The sesterterpenoids of the this compound family represent a promising class of anti-inflammatory agents with multifaceted mechanisms of action. While their inhibitory effects on PLA2 are well-documented, the discovery of their ability to modulate the NLRP3 inflammasome pathway opens new avenues for therapeutic intervention in a broad range of inflammatory diseases. This guide provides a foundational dataset and methodological framework to aid researchers in the continued exploration and development of these potent marine natural products. Further investigation into the structure-activity relationships and the in vivo efficacy and safety of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. Differential effects of manoalide on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of human synovial fluid phospholipase A2 by the marine natural product, manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. Effects of manoalide, 7,7-dimethyl-5,8-eicosadienoic acid, and p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and comparison of the antiinflammatory activity of manoalide and cacospongionolide B analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4447445A - Manoalide, an anti-inflammatory analgesic marine natural product - Google Patents [patents.google.com]
Benchmarking Manolide: A Comparative Guide to Novel PLA2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the naturally derived Phospholipase A2 (PLA2) inhibitor, Manolide, against novel synthetic inhibitors, with a focus on Darapladib and Varespladib. The objective is to offer an evidence-based resource for selecting the appropriate inhibitor for research and therapeutic development, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.
Introduction to PLA2 Inhibition
Phospholipase A2 (PLA2) enzymes are critical players in numerous physiological and pathological processes. They catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid, often arachidonic acid, and a lysophospholipid. Arachidonic acid serves as the precursor for the biosynthesis of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation.[1] Consequently, the inhibition of PLA2 is a key therapeutic strategy for a wide range of inflammatory diseases, including arthritis, cardiovascular conditions, and neurodegenerative disorders.[2]
This compound, a sesterterpenoid isolated from the marine sponge Luffariella variabilis, is a potent, irreversible inhibitor of PLA2.[3] It covalently modifies lysine residues on the enzyme, leading to its inactivation.[4][5] In recent years, a variety of synthetic PLA2 inhibitors have been developed, targeting specific isoforms of the enzyme with greater selectivity. This guide focuses on two such novel inhibitors: Darapladib, a selective inhibitor of lipoprotein-associated PLA2 (Lp-PLA2), and Varespladib, a potent inhibitor of secreted PLA2 (sPLA2).[6][7]
Quantitative Comparison of Inhibitor Potency
The inhibitory efficacy of this compound, Darapladib, and Varespladib against different PLA2 isoforms is summarized below. It is important to note that a direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, substrates, and enzyme sources.
| Inhibitor | Target PLA2 Isoform | IC50 Value (µM) | Mechanism of Inhibition | Reference |
| This compound | Human Synovial Fluid sPLA2 | 0.02 - 0.2 | Irreversible | [8] |
| Bee Venom sPLA2 | ~0.12 | Irreversible | ||
| Cobra Venom sPLA2 | 1.9 | Irreversible | ||
| Darapladib | Human Lp-PLA2 | 0.00025 | Reversible | |
| Varespladib | Human sPLA2-IIA | 0.009 | Reversible | |
| Snake Venom sPLA2 | Varies (nM to pM range) | Reversible | [7] |
Mechanism of Action and Selectivity
This compound acts as a non-specific, irreversible inhibitor of PLA2. Its mechanism involves the covalent modification of lysine residues, which are crucial for the enzyme's catalytic activity.[3][4] This irreversible binding leads to a complete loss of enzyme function.[9] While potent, this compound's lack of specificity for different PLA2 isoforms can be a limitation in targeted research.
Darapladib is a highly selective, reversible inhibitor of Lipoprotein-associated PLA2 (Lp-PLA2).[6] Lp-PLA2 is primarily found in circulation, associated with low-density lipoproteins (LDL), and is implicated in the pathogenesis of atherosclerosis. Darapladib's selectivity for Lp-PLA2 makes it a valuable tool for studying the role of this specific isoform in cardiovascular disease.
Varespladib is a potent, reversible inhibitor of secreted PLA2 (sPLA2) enzymes, with high affinity for the Group IIA isoform.[7] sPLA2s are a diverse group of enzymes involved in a wide range of inflammatory responses. Varespladib has shown broad-spectrum activity against various snake venom sPLA2s, highlighting its potential as a therapeutic agent for snakebite envenomation.[7][10]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological and experimental processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
In Vitro PLA2 Inhibition Assay (Colorimetric)
This protocol describes a common method for determining the inhibitory activity of compounds against PLA2 using a colorimetric substrate.
Materials:
-
Purified recombinant human PLA2 (specific isoform of interest)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 10 mM CaCl2)
-
Chromogenic PLA2 substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution
-
This compound and novel PLA2 inhibitors (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the test inhibitors (this compound, Darapladib, Varespladib) in DMSO. Further dilute in Assay Buffer to the final desired concentrations.
-
Prepare a working solution of the PLA2 enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare the substrate and DTNB solutions according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the following to designated wells:
-
Blank (no enzyme): Assay Buffer and substrate.
-
Control (no inhibitor): Assay Buffer, PLA2 enzyme, and substrate.
-
Inhibitor: Assay Buffer, PLA2 enzyme, inhibitor solution, and substrate.
-
-
It is recommended to perform all measurements in triplicate.
-
-
Pre-incubation:
-
Add the PLA2 enzyme to the wells containing the inhibitor solutions and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for enzyme-inhibitor interaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the chromogenic substrate and DTNB solution to all wells.
-
Immediately begin reading the absorbance at 405-414 nm at regular intervals (e.g., every 1-2 minutes) for a total of 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all other wells.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based PLA2 Assay (Arachidonic Acid Release)
This protocol measures the ability of inhibitors to block the release of arachidonic acid from cultured cells.
Materials:
-
Human cell line expressing the target PLA2 isoform (e.g., macrophages for cPLA2 or sPLA2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
[³H]-Arachidonic Acid
-
Cell-stimulating agent (e.g., calcium ionophore A23187, lipopolysaccharide)
-
This compound and novel PLA2 inhibitors
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture and Labeling:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Label the cells by incubating them with [³H]-Arachidonic Acid in the culture medium for 18-24 hours. This incorporates the radiolabel into the cell membranes.
-
Wash the cells with fresh medium to remove unincorporated [³H]-Arachidonic Acid.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-incubate the cells with various concentrations of the test inhibitors or vehicle control for 30-60 minutes.
-
Stimulate the cells with an appropriate agonist to induce PLA2 activation and arachidonic acid release.
-
-
Sample Collection and Measurement:
-
After the stimulation period, collect the cell culture supernatant.
-
Measure the radioactivity in the supernatant using a scintillation counter to quantify the amount of released [³H]-Arachidonic Acid.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of arachidonic acid release for each inhibitor concentration compared to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Efficacy and Clinical Relevance
This compound has demonstrated potent anti-inflammatory and analgesic effects in various in vivo models.[11] Its ability to reduce edema and pain is attributed to the inhibition of PLA2 and the subsequent reduction in pro-inflammatory eicosanoid production.[12] However, its development as a therapeutic has been limited, likely due to its non-specific mechanism of action and potential for off-target effects.
Darapladib was developed for the treatment of atherosclerosis and has undergone extensive clinical trials.[6] While it effectively inhibits Lp-PLA2 activity, large-scale Phase III trials failed to demonstrate a significant reduction in major adverse cardiovascular events.[6] This has led to a re-evaluation of Lp-PLA2 as a therapeutic target for cardiovascular disease.
Varespladib has also been investigated in clinical trials for various inflammatory conditions. More recently, its potent inhibitory activity against a broad range of snake venom sPLA2s has shifted its focus towards its development as a novel treatment for snakebite envenomation.[7][10][13] In vivo studies have shown that Varespladib can significantly prolong the survival of animals after lethal snake venom administration.[13]
Conclusion
This compound remains a valuable research tool as a potent, irreversible pan-inhibitor of PLA2. Its broad activity is useful for elucidating the general role of PLA2 in various cellular processes. However, for more targeted research and therapeutic applications, novel, isoform-selective inhibitors offer significant advantages.
Darapladib, with its high selectivity for Lp-PLA2, is an excellent probe for studying the specific functions of this enzyme in lipid metabolism and cardiovascular biology, despite its disappointing clinical trial outcomes for atherosclerosis.
Varespladib stands out as a promising therapeutic candidate, particularly for the treatment of snakebite envenomation, due to its potent and broad-spectrum inhibition of sPLA2s.
The choice of inhibitor will ultimately depend on the specific research question or therapeutic goal. For studies requiring broad and potent PLA2 inhibition, this compound is a suitable choice. For investigations into the specific roles of Lp-PLA2 or sPLA2, or for the development of targeted therapies, Darapladib and Varespladib, respectively, represent more appropriate and refined tools. The experimental protocols provided in this guide offer a starting point for the in vitro and cell-based evaluation of these and other PLA2 inhibitors.
References
- 1. Review of four major distinct types of human phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic and natural inhibitors of phospholipases A2: their importance for understanding and treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Manoalide: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactivation of bee venom phospholipase A2 by manoalide. A model based on the reactivity of manoalide with amino acids and peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivation of phospholipase A2 by manoalide. Localization of the manoalide binding site on bee venom phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic modulation of lipoprotein-associated phospholipase A2 (Lp-PLA2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Snake Venom PLA2, a Promising Target for Broad-Spectrum Antivenom Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inactivation of human synovial fluid phospholipase A2 by the marine natural product, manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of venom phospholipases A2 by manoalide and manoalogue. Stoichiometry of incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploration of the Inhibitory Potential of Varespladib for Snakebite Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mannoside Glycolipid Conjugates Display Anti-inflammatory Activity by Inhibition of Toll-like Receptor-4 Mediated Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Manolide
For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Manolide, a sesterterpenoid isolated from the marine sponge Luffariella variabilis. Adherence to these protocols is critical for minimizing risks and ensuring a safe research environment.
This compound is recognized for its potent inhibitory effects on phospholipase A2 (PLA2) and phospholipase C (PLC), as well as its ability to block calcium channels.[1] These biological activities, while valuable in research, necessitate careful handling and disposal to prevent potential harm to personnel and the environment.
Understanding the Hazard Profile of this compound
According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance with the following GHS classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2]
Direct contact may cause irritation to the eyes, skin, and respiratory system.[2] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.
Quantitative Data for this compound
For easy reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₅H₃₆O₅ |
| Molar Mass | 416.55 g/mol [1][3] |
| CAS Number | 75088-80-1[1][3] |
| Appearance | Solid |
| Solubility | Soluble in Ethanol and DMSO (~25 mg/ml)[2] |
| Stability | Stable under recommended storage conditions.[2] |
| Incompatibilities | Strong oxidizing agents.[2] |
| Hazardous Decomposition Products | Carbon dioxide, carbon monoxide.[2] |
Note: Melting point, boiling point, and density data are not currently available.[2]
Step-by-Step Disposal Protocol
The following procedures provide a clear workflow for the safe disposal of this compound and associated waste.
Phase 1: Preparation and Personal Protective Equipment (PPE)
-
Don Appropriate PPE: Before handling this compound waste, ensure you are wearing a standard laboratory coat, safety goggles, and chemical-resistant gloves.
-
Work in a Ventilated Area: All handling of this compound, including waste preparation, should be conducted in a well-ventilated fume hood to minimize inhalation risks.
Phase 2: Waste Segregation and Containment
-
Identify and Segregate Waste Streams:
-
Solid Waste: This includes any unused solid this compound, contaminated labware (e.g., pipette tips, vials, weighing paper), and contaminated PPE (gloves, etc.).
-
Liquid Waste: This includes solutions of this compound dissolved in organic solvents such as ethanol or DMSO.
-
Sharps Waste: Any contaminated needles or other sharps must be placed in a designated sharps container.
-
-
Use Designated Waste Containers:
-
Place solid waste into a clearly labeled, leak-proof hazardous waste container.
-
Collect liquid waste in a separate, compatible, and sealed hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Properly Label All Containers: Each waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
Phase 3: Storage and Final Disposal
-
Temporary Storage: Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste. Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Spill and Emergency Procedures
In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[2]
-
Skin Contact: Wash the affected area with soap and water.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[2]
Mechanism of Action: Inhibition of Key Signaling Pathways
This compound's biological activity stems from its ability to inhibit crucial enzymes in cellular signaling pathways. Understanding this mechanism underscores the importance of its proper handling.
By providing this essential safety and logistical information, we aim to foster a culture of safety and responsibility in the laboratory, ensuring that groundbreaking research can be conducted without compromising the well-being of our scientists or the integrity of our environment.
References
Personal protective equipment for handling Manolide
Essential Safety and Handling Guide for Manolide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling this compound. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Classification
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has the following classifications[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled[1].
Additionally, this compound may cause irritation to the skin, eyes, and respiratory system[1]. Prolonged or repeated exposure should be avoided. The full toxicological properties of this compound have not been thoroughly investigated[1].
Quantitative Data Summary
Due to the limited availability of specific toxicological and exposure data for this compound, the following tables provide available information and highlight data gaps. Researchers should handle this compound with caution, assuming a high degree of toxicity.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 75088-80-1 | Cayman Chemical SDS |
| Molecular Formula | C₂₅H₃₆O₅ | PubChem |
| Molecular Weight | 416.55 g/mol | PubChem |
| Appearance | Solid | General |
| Solubility | Soluble in Ethanol & DMSO | Cayman Chemical SDS |
Table 2: Toxicological Data
| Parameter | Value | Species | Route | Source |
| LD50 (Oral) | Data not available | - | - | - |
| LD50 (Dermal) | Data not available | - | - | - |
| LC50 (Inhalation) | Data not available | - | - | - |
Note: While specific LD50 data for this compound is unavailable, a related butenolide compound has an oral LD50 of 275 mg/kg and an intraperitoneal LD50 of 44 mg/kg in mice, indicating significant toxicity[2].
Table 3: Occupational Exposure Limits
| Substance | Limit Type | Value | Agency |
| This compound | TLV-TWA | Not Established | ACGIH |
| This compound | PEL-TWA | Not Established | OSHA |
| This compound | REL-TWA | Not Established | NIOSH |
Given the absence of established occupational exposure limits, engineering controls and personal protective equipment should be utilized to minimize exposure to the lowest achievable level.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following step-by-step guide ensures proper protection.
Required PPE
-
Primary Engineering Control: All handling of this compound powder or solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure[3].
-
Gloves: Two pairs of chemical-resistant gloves should be worn. Nitrile gloves are a common choice for many laboratory chemicals[4]. Since no specific glove breakthrough data for this compound is available, it is recommended to change the outer gloves frequently and immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles or a full-face shield are required to protect against splashes or airborne particles[5].
-
Lab Coat: A disposable, back-closing lab coat made of a low-permeability fabric is required. This should be worn over personal clothing.
-
Respiratory Protection: When handling this compound powder outside of a primary engineering control, or if there is a risk of aerosolization, a NIOSH-approved respirator is necessary[1]. The specific type of respirator should be determined by a workplace hazard assessment.
Donning and Doffing Procedure
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown: Put on the disposable gown, ensuring it is securely fastened at the back.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled up over the sleeves of the gown.
-
Eye/Face Protection: Put on safety goggles or a face shield.
-
Respirator (if required): Perform a user seal check to ensure the respirator is properly fitted.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown: Unfasten the gown and carefully pull it away from your body, touching only the inside of the gown. Turn it inside out as you remove it and place it in the hazardous waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Eye/Face Protection: Remove goggles or face shield from the back to the front and place them in a designated area for decontamination.
-
Respirator (if required): Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves and dispose of them in the hazardous waste container.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Spill Management
In the event of a this compound spill, immediate action is crucial to prevent exposure and contamination.
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before re-entering the area, don the appropriate PPE as outlined above.
-
Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Collection: Carefully collect the absorbed material or contaminated paper towels and place them in a clearly labeled, sealed hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., 60-70% ethanol), followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste[6].
Waste Disposal Protocol
All this compound waste, including unused product, contaminated labware, and PPE, must be treated as hazardous waste.
-
Segregation: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Container Management: Keep the hazardous waste container securely closed except when adding waste. Store it in a well-ventilated, designated hazardous waste accumulation area.
-
Deactivation: Currently, there is no validated chemical deactivation protocol specifically for this compound. Therefore, all waste must be disposed of through a licensed hazardous waste disposal company. Do not attempt to neutralize or dispose of this compound down the drain.
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Visual Workflow for Handling this compound
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Butenolide | C6H7NO3 | CID 27790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. safety.duke.edu [safety.duke.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. nipissingu.ca [nipissingu.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
